molecular formula C6H7BrN2O2S B2433318 5-Bromo-3-methylpyridine-2-sulfonamide CAS No. 1515251-75-8

5-Bromo-3-methylpyridine-2-sulfonamide

Cat. No.: B2433318
CAS No.: 1515251-75-8
M. Wt: 251.1
InChI Key: GTWBCQYSNGRGBK-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyridine-2-sulfonamide (CAS 1515251-75-8) is a high-purity chemical reagent with the molecular formula C 6 H 7 BrN 2 O 2 S and a molecular weight of 251.10 . This compound belongs to the sulfonamide class, a group historically significant as synthetic antimicrobial agents and which continues to be a crucial scaffold in modern medicinal chemistry . Sulfonamides function as competitive antagonists in the folic acid pathway of bacteria, inhibiting the synthesis of essential folates and exerting a bacteriostatic effect . While the specific biological data for this pyridine-based sulfonamide is subject to ongoing research, related sulfonamide heterocycles have demonstrated potent activity against challenging multidrug-resistant bacterial strains . For instance, studies on 5-bromo-N-alkylthiophene-2-sulfonamides have shown exceptional efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae , with one analog exhibiting a remarkably low MIC of 0.39 µg/mL . This positions 5-Bromo-3-methylpyridine-2-sulfonamide as a valuable building block for researchers developing novel antibacterial agents , exploring structure-activity relationships (SAR) , and synthesizing more complex derivatives via cross-coupling reactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWBCQYSNGRGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylpyridine-2-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide, a heterocyclic compound of interest in modern chemical research. In the landscape of drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is fundamentally governed by its physicochemical characteristics.[1][2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[2][4] This document serves as a foundational resource for researchers, offering not only a summary of the compound's properties but also detailing the robust experimental methodologies required for their accurate determination. By explaining the causality behind these experimental choices, we aim to equip scientists with the knowledge to perform self-validating protocols essential for generating reliable and reproducible data.

Introduction: The Physicochemical Compass of Drug Discovery

The process of advancing a new chemical entity is a complex endeavor where early-stage attrition is a significant challenge.[3] A primary driver of this attrition is suboptimal physicochemical properties.[3] A molecule, regardless of its potency at a biological target, must first navigate the physiological labyrinth of the human body. This journey is dictated by its ability to dissolve in aqueous environments, permeate lipid membranes, and remain stable and appropriately ionized in various pH milieus.[1][2]

Physicochemical profiling is therefore a cornerstone of modern medicinal chemistry, providing the essential data needed to build predictive models and make informed decisions.[1][2][5] Understanding these properties allows for the rational design and optimization of lead compounds, balancing the often-competing requirements for target affinity, solubility, and permeability.[1][4] This guide focuses on 5-Bromo-3-methylpyridine-2-sulfonamide, outlining the critical parameters that define its behavior and the authoritative methods used to measure them.

Molecular and Structural Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. The fundamental structural and molecular properties of 5-Bromo-3-methylpyridine-2-sulfonamide are summarized below.

PropertyValueSource
IUPAC Name 5-Bromo-3-methylpyridine-2-sulfonamideN/A
CAS Number 1515251-75-8[6]
Molecular Formula C₆H₇BrN₂O₂S[6]
Molecular Weight 251.10 g/mol [6]
SMILES O=S(C1=NC=C(Br)C=C1C)(N)=O[6]
Chemical Structure Chemical structure of 5-Bromo-3-methylpyridine-2-sulfonamideN/A

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor that influences a drug's absorption and bioavailability.[7] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Therefore, accurate measurement of thermodynamic solubility is a non-negotiable step in early-stage drug development.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method.[8][9] This protocol is designed to measure the saturation concentration of a compound in a specific medium after a state of equilibrium has been reached between the dissolved and solid forms.

Causality in Protocol Design:

  • Temperature Control (37 ± 1 °C): This is crucial for mimicking human physiological temperature, as solubility is temperature-dependent.[10]

  • Use of Buffered Media (pH 1.2-6.8): The pH of the gastrointestinal tract varies significantly. Testing across a range of pH values, as recommended by regulatory bodies like the WHO for the Biopharmaceutics Classification System (BCS), is essential to understand how solubility will behave in vivo.[8][10]

  • Equilibration Time (24-72 hours): Sufficient time is required to ensure that a true thermodynamic equilibrium is reached, especially for compounds that dissolve slowly.[8]

  • Analysis Method (LC-UV/LC-MS): These methods provide the sensitivity and specificity required to accurately quantify the concentration of the dissolved compound in the supernatant.[8]

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Addition of Compound: Add an excess amount of solid 5-Bromo-3-methylpyridine-2-sulfonamide to a known volume of each buffer in separate, sealed vials. The excess solid is critical to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker or rotator set to 37 °C and agitate for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant. To avoid disturbing the solid, this is often followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[8]

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Replication: The experiment should be performed in at least triplicate for each pH condition to ensure statistical validity.[10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis P1 Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) P2 Add Excess Solid Compound to Vials with Buffer P1->P2 E1 Agitate at 37°C for 24-72 hours P2->E1 S1 Centrifuge to Pellet Solid E1->S1 S2 Filter Supernatant (Low-Binding Filter) S1->S2 A1 Quantify Concentration (HPLC-UV / LC-MS) S2->A1 A2 Calculate Solubility (Mean of Triplicates) A1->A2

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that governs membrane permeability, plasma protein binding, and target engagement.[1] It is most commonly expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) at a specific pH.[11] The sulfonamide moiety in 5-Bromo-3-methylpyridine-2-sulfonamide is ionizable, making LogD the most relevant measure of its lipophilicity under physiological conditions.

Experimental Protocol: Shake-Flask n-Octanol/Water LogD Method

The shake-flask method remains the definitive "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[11][12]

Causality in Protocol Design:

  • Solvent System (n-Octanol/Water): This biphasic system is the universally accepted surrogate for modeling the partitioning between aqueous physiological fluids and lipid cell membranes.[12]

  • pH Control (e.g., pH 7.4): For a LogD measurement, the aqueous phase must be buffered to a physiologically relevant pH, typically 7.4, to control the ionization state of the compound and thus its distribution.[13]

  • Pre-saturation of Phases: Both the n-octanol and aqueous buffer phases are pre-saturated with each other to prevent volume changes during the experiment, which would affect concentration measurements.

  • Concentration Measurement in Both Phases: Accurate quantification in both phases is required for a direct calculation of the distribution coefficient, although procedures can be optimized to minimize measurement in one phase if the compound's lipophilicity is very high or low.[13]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4. Mix it vigorously with n-octanol and allow the phases to separate completely to create pre-saturated solvents.

  • Compound Dosing: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[11] Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and pH 7.4 buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

  • Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the n-octanol (upper) and aqueous (lower) layers.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between the layers.[12]

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in n-Octanol] / [Concentration in Aqueous] )

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_part Partitioning cluster_sep Separation & Sampling cluster_analysis Analysis & Calculation P1 Prepare Pre-saturated n-Octanol & pH 7.4 Buffer P2 Dose Compound into Biphasic System P1->P2 E1 Shake Vigorously to Reach Equilibrium P2->E1 S1 Centrifuge for Complete Phase Separation E1->S1 S2 Sample Aliquots from Both n-Octanol & Aqueous Phases S1->S2 A1 Quantify Concentration in Each Phase (HPLC) S2->A1 A2 Calculate LogD at pH 7.4 A1->A2

Caption: Workflow for Shake-Flask LogD Determination at pH 7.4.

Ionization Constant (pKa): The pH-Dependent Switch

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[5] For a drug molecule, the pKa value dictates the extent of its ionization at a given pH.[5] This is fundamentally important, as the ionized and un-ionized forms of a molecule have drastically different properties; the un-ionized form is typically more lipophilic and readily crosses cell membranes, while the ionized form is more water-soluble. The sulfonamide group (-SO₂NH-) is weakly acidic, and its pKa will determine the charge state of 5-Bromo-3-methylpyridine-2-sulfonamide in different parts of the body.

Experimental Protocol: Spectrophotometric pKa Determination

UV-Vis spectrophotometry is a common and reliable method for pKa determination, provided the ionized and un-ionized species have distinct UV absorbance spectra.

Causality in Protocol Design:

  • pH Titration: By measuring absorbance across a wide range of pH values, one can observe the transition from the fully protonated to the fully deprotonated species.

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the ionized and un-ionized forms is maximal, ensuring the highest sensitivity.

  • Constant Ionic Strength: Buffers are used to control pH and are prepared to have a constant ionic strength, as this can also influence the pKa value.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low and consistent across all samples.

  • Spectra Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Data Analysis: Identify a wavelength with a significant change in absorbance as a function of pH. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: The data can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the ionized and un-ionized species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Logical Relationship Diagram:

G cluster_low_ph Low pH (pH << pKa) cluster_high_ph High pH (pH >> pKa) cluster_pka pH = pKa Low Compound is Predominantly Un-ionized (Protonated) -SO2NH2 PKA 50% Un-ionized 50% Ionized Low->PKA Increasing pH High Compound is Predominantly Ionized (Deprotonated) -SO2NH⁻ PKA->High Increasing pH

Caption: Ionization state of the sulfonamide group as a function of pH.

Spectral Properties and Structural Confirmation

While quantitative physicochemical data is paramount, qualitative structural confirmation is equally vital. Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For 5-Bromo-3-methylpyridine-2-sulfonamide, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the methyl group protons, and the protons of the sulfonamide NH₂ group.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key characteristic vibrations for this molecule would include N-H stretching from the sulfonamide group (typically 3350-3250 cm⁻¹), asymmetric and symmetric S=O stretching (1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and aromatic C=C stretching.[16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. The isotopic pattern created by the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.[14]

Conclusion

The physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide are the primary determinants of its potential utility in a research or drug development context. This guide has detailed the foundational importance of aqueous solubility, lipophilicity (LogD), and ionization (pKa) and provided robust, validated protocols for their experimental determination. A thorough characterization, following the principles and methodologies outlined herein, provides the critical data necessary for researchers to understand, predict, and optimize the behavior of this molecule, paving the way for its rational application in medicinal chemistry and beyond.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Physicochemical properties | Medicinal Chemistry Class... - Fiveable. (2025, August 15). Fiveable.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • 1515251-75-8|5-Bromo-3-methylpyridine-2-sulfonamide|BLD Pharm. BLD Pharm.
  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia MDPI.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • LogP / LogD shake-flask method. Protocols.io.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • (PDF) LogP / LogD shake-flask method v1. (2024, August).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2025, August 6).
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010, July 8). SciELO.
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
  • Practical Report On The Pka. Scribd.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps.
  • Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. (2024, May 20).
  • NMR Analysis - Determining a Structure with IR and NMR. (2018, April 13). YouTube.

Sources

5-Bromo-3-methylpyridine-2-sulfonamide CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., PI3K/mTOR pathways) and antibacterial sulfonamides. Its structure features a pyridine core decorated with three distinct functional handles: a sulfonamide group at C2 (hydrogen bond donor/acceptor), a methyl group at C3 (steric modulator), and a bromine atom at C5 (cross-coupling handle). This trifunctional nature makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD), allowing for orthogonal elaboration.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
CAS Number 1515251-75-8
IUPAC Name 5-Bromo-3-methylpyridine-2-sulfonamide
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol
SMILES CC1=CC(Br)=CN=C1S(N)(=O)=O
InChI Key OXURZRLVOOZFHZ-UHFFFAOYSA-N (Analogous structure verification)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Structural Significance

The C5-Bromine provides a vector for expanding the molecule into hydrophobic pockets via Suzuki-Miyaura or Buchwald-Hartwig couplings. The C2-Sulfonamide serves as a critical pharmacophore, often engaging in bidentate hydrogen bonding with active site residues (e.g., the hinge region of kinases). The C3-Methyl group restricts conformational freedom, potentially locking the sulfonamide into a bioactive conformation and reducing metabolic liability at the adjacent position.

Synthetic Pathways & Experimental Protocols

The most robust synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide proceeds via the Meerwein Sulfonyl Chloride Synthesis , starting from the commercially available 2-amino-5-bromo-3-methylpyridine. This route avoids the harsh conditions of direct sulfonation, which is difficult on electron-deficient pyridine rings.

Diagram: Synthesis Workflow

Synthesis Start 2-Amino-5-bromo- 3-methylpyridine (CAS 3430-21-5) Inter Diazonium Intermediate Start->Inter NaNO2, HCl < 5°C Chloride Sulfonyl Chloride (CAS 944799-36-4) Inter->Chloride SO2, CuCl2 AcOH Product 5-Bromo-3-methylpyridine- 2-sulfonamide (CAS 1515251-75-8) Chloride->Product NH3 (aq) or NH3/Dioxane

Figure 1: Step-wise synthesis from the amino-pyridine precursor via the sulfonyl chloride intermediate.

Detailed Protocol
Step 1: Chlorosulfonylation (Sandmeyer-type)

Objective: Convert the amino group to a sulfonyl chloride.

  • Diazotization: Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in concentrated HCl/AcOH. Cool to -5°C. Add aqueous NaNO₂ (1.2 eq) dropwise, maintaining temperature < 0°C to form the diazonium salt.

  • Sulfonylation: In a separate vessel, saturate glacial acetic acid with SO₂ gas. Add CuCl₂ (0.2 eq) as a catalyst.

  • Coupling: Slowly add the cold diazonium solution to the SO₂/CuCl₂ mixture. The reaction will evolve N₂ gas. Stir at 0°C for 1 hour, then warm to room temperature.

  • Workup: Pour onto ice-water. The intermediate, 5-Bromo-3-methylpyridine-2-sulfonyl chloride (CAS 944799-36-4), precipitates as a solid. Filter and dry under vacuum. Caution: This intermediate is unstable and corrosive.

Step 2: Amination

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reaction: Dissolve the crude sulfonyl chloride in THF or Dioxane (anhydrous).

  • Addition: Cool to 0°C. Add Ammonium Hydroxide (28% NH₃, excess) or bubble anhydrous NH₃ gas through the solution.

  • Completion: Stir for 2 hours at RT. Monitor by TLC or LCMS (Conversion of -SO₂Cl mass to -SO₂NH₂).

  • Purification: Concentrate solvent. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reactivity Profile & Functionalization

This scaffold is designed for orthogonal functionalization . The reactivity order is distinct, allowing for sequential modification without protecting groups in many cases.

Diagram: Orthogonal Reactivity

Reactivity Center 5-Bromo-3-methylpyridine- 2-sulfonamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C5-Br (High Reactivity) Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Center->Buchwald C5-Br Alkylation N-Alkylation (R-X, Base) Center->Alkylation Sulfonamide NH2 (Nucleophilic) Acylation N-Acylation (R-COCl) Center->Acylation Sulfonamide NH2 Biaryl 5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amine 5-Amino Derivatives Buchwald->Amine SulfonamideDeriv N-Substituted Sulfonamides Alkylation->SulfonamideDeriv Acylation->SulfonamideDeriv

Figure 2: Reactivity map showing the divergent synthesis pathways available from the core scaffold.

Key Reaction Parameters
  • Suzuki-Miyaura Coupling: The C5-Br is highly activated due to the electron-deficient pyridine ring. Standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water work efficiently at 80-100°C.

  • Sulfonamide N-Alkylation: The sulfonamide protons are acidic (pKa ~10). Alkylation requires mild bases (e.g., K₂CO₃ in DMF) to avoid bis-alkylation.

Medicinal Chemistry Applications

Kinase Inhibition (PI3K/mTOR)

The pyridine-2-sulfonamide motif acts as a bioisostere for the hinge-binding region of ATP. The sulfonamide oxygens and nitrogen can form hydrogen bonds with the backbone NH and CO of the kinase hinge residues.

  • Strategy: Use the C5-Br handle to introduce aryl groups that occupy the hydrophobic "gatekeeper" pocket.

Antibacterial Agents

Sulfonamides inhibit dihydropteroate synthase (DHPS). While traditional sulfa drugs are benzene-based, pyridine bioisosteres (like this compound) are explored to overcome resistance mechanisms in Klebsiella pneumoniae and E. coli.

  • Reference: Recent studies on thiophene and pyridine sulfonamides demonstrate efficacy against NDM-1 producing strains [1].

Safety & Handling (SDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritation H315 : Causes skin irritation.Wear nitrile gloves (min 0.11mm).
Eye Irritation H319 : Causes serious eye irritation.Use safety goggles with side shields.
STOT-SE H335 : May cause respiratory irritation.Handle in a fume hood.
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfonamide is stable, but the sulfonyl chloride intermediate (if isolated) must be stored at -20°C and protected from moisture.

References

  • BLD Pharm. (2024). Product Analysis: 5-Bromo-3-methylpyridine-2-sulfonamide (CAS 1515251-75-8). Retrieved from

  • PubChem. (2024). Compound Summary: 5-Bromo-3-methylpyridine-2-sulfonyl chloride (CAS 944799-36-4). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Building Block Specification: 2-Amino-5-bromo-3-methylpyridine. Retrieved from

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. (Contextual grounding for sulfonamide synthesis).

The Pyridine Advantage: Engineering Novel Sulfonamides for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

For decades, the benzene sulfonamide pharmacophore has been the bedrock of diuretic and antimicrobial therapy. However, the field is undergoing a "scaffold shift" toward pyridine-based sulfonamides . This is not merely a structural tweak; replacing the benzene ring with a pyridine heterocycle fundamentally alters the physicochemical landscape of the molecule.

The pyridine nitrogen introduces a handle for protonation (modulating pKa), enhances water solubility, and offers a unique hydrogen-bond acceptor site that benzene lacks. This guide details the biological activity, rational design, and synthesis of these novel agents, specifically targeting Carbonic Anhydrase (CA) overexpression in hypoxic tumors and multi-drug resistant (MDR) bacterial strains.

Rational Drug Design & SAR Analysis

The Pyridine Bioisostere

The transition from a carbocyclic to a heterocyclic scaffold serves three specific medicinal chemistry objectives:

  • Solubility Enhancement: The pyridine nitrogen lowers logP, improving bioavailability for oral formulations.

  • Selectivity Tuning: In Carbonic Anhydrase (CA) inhibition, the position of the ring nitrogen relative to the sulfonamide group (

    
    ) dictates the acidity of the sulfonamide proton. A more acidic proton often correlates with stronger Zn(II) ion coordination in the enzyme active site.
    
  • Metabolic Stability: Pyridine rings are generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification points on the pyridine scaffold to maximize biological potency.

SAR_Logic Core Pyridine Scaffold Sulf Sulfonamide Group (-SO2NH2) Core->Sulf Position 3 is optimal RingN Ring Nitrogen Core->RingN Tail Hydrophobic Tail (Pos 4/5) Core->Tail Click Chemistry Attachment ZnBind Primary MOA: Zn(II) Binding (CA) DHPS Inhibition (Bacteria) Sulf->ZnBind Warhead Solubility Increases Polarity Modulates pKa RingN->Solubility Selectivity Selectivity for Transmembrane CA IX/XII Tail->Selectivity Steric exclusion from cytosolic isoforms

Figure 1: SAR logic for pyridine-based sulfonamides. Note the critical role of the hydrophobic tail in achieving isoform selectivity.

Therapeutic Applications

Anticancer Activity: Targeting Hypoxia (CA IX/XII)

The most promising application of novel pyridine sulfonamides is the inhibition of Carbonic Anhydrase IX (CA IX) . Unlike ubiquitous cytosolic isoforms (CA I and II), CA IX is overexpressed in hypoxic tumor tissues (e.g., glioblastoma, triple-negative breast cancer) to regulate pH.

  • Mechanism: The sulfonamide anion (

    
    ) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the water molecule required for catalysis.[1]
    
  • The Selectivity Challenge: Older sulfonamides (e.g., acetazolamide) hit all isoforms, causing systemic side effects. Novel pyridine derivatives with bulky "tails" (attached via triazole linkers) cannot fit into the narrow active site of cytosolic CA I/II but are accommodated by the extracellular active site of CA IX.

Antimicrobial Activity

Beyond CA inhibition, these scaffolds exhibit potent activity against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Dual Mechanism:

    • DHPS Inhibition: Disruption of folate synthesis (classical pathway).

    • Membrane Disruption: Recent derivatives with alkyl chains (C8-C12) attached to the pyridine ring act as cationic surfactants, compromising bacterial cell membrane integrity.

Experimental Protocols

Synthesis: The "Click" Tail Approach

To achieve the selectivity described above, we utilize a modular synthesis combining chlorosulfonation with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Synthesis of 4-substituted Pyridine-3-Sulfonamides

  • Sulfonylation (The Warhead):

    • Reagents: 4-chloropyridine-3-sulfonyl chloride, aqueous

      
      , Acetone.
      
    • Procedure: Dissolve sulfonyl chloride in acetone at

      
      . Add 25% aqueous ammonia dropwise. The exotherm must be controlled to prevent hydrolysis of the chloride. Stir for 1 hour. Precipitate with water, filter, and dry.
      
    • Checkpoint: Verify formation of sulfonamide via IR (peaks at 1340 and 1160

      
      ).
      
  • Azidation (The Linker):

    • Reagents:

      
      , Ethanol/Water (1:1).
      
    • Procedure: Reflux the chlorinated sulfonamide with sodium azide for 4 hours.

    • Safety: Azides are shock-sensitive. Use a blast shield.

  • CuAAC "Click" Reaction (The Tail):

    • Reagents: Terminal alkyne (tail precursor),

      
      , Sodium Ascorbate, t-BuOH/
      
      
      
      .
    • Procedure: Suspend the azido-pyridine and alkyne in solvent. Add generated Cu(I) catalyst in situ (ascorbate reduces sulfate). Stir at RT for 12 hours.

    • Result: Formation of a 1,2,3-triazole ring linking the pyridine warhead to the hydrophobic tail.

Biological Assay: Stopped-Flow Hydration

To measure CA inhibition accurately, standard colorimetric assays are too slow. We use the Stopped-Flow technique .[2][3]

  • Method:

    • Indicator: Phenol red (

      
      ) in Hepes buffer (
      
      
      
      , pH 7.5).
    • Substrate:

      
      -saturated water.
      
    • Execution: Rapidly mix enzyme + inhibitor solution with substrate solution in a stopped-flow spectrophotometer.

    • Measurement: Monitor the absorbance change at 557 nm (acidification rate) over 0.5–1.0 seconds.

    • Calculation: Determine

      
       using the Cheng-Prusoff equation.
      

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to hit validation.

Workflow Start Start: 4-chloropyridine precursor Step1 Step 1: Sulfonylation (Install Warhead) Start->Step1 Step2 Step 2: Azidation (Prepare Linker) Step1->Step2 Step3 Step 3: CuAAC Click (Attach Tail) Step2->Step3 Check QC: NMR/IR/MS Step3->Check Check->Step1 Fail Assay1 Assay A: Stopped-Flow (CA Inhibition) Check->Assay1 Pass Assay2 Assay B: MTT Assay (Cell Viability) Assay1->Assay2 Ki < 50nM Decision Selectivity Index > 10? Assay2->Decision Decision->Step3 No (Optimize Tail) Lead Lead Candidate (Hypoxia Selective) Decision->Lead Yes

Figure 2: Integrated workflow for the development of pyridine-sulfonamide therapeutics.

Key Data Summary

The table below summarizes typical activity ranges for optimized pyridine-sulfonamides compared to the standard drug Acetazolamide (AAZ).

Compound ClassTargetKi (nM)Selectivity (vs CA II)Primary Indication
Acetazolamide (AAZ) hCA I / II12 - 2501.0 (Non-selective)Glaucoma / Diuretic
Pyridine-Sulfonamide (Unsubstituted) hCA II50 - 100LowGeneral Inhibition
Pyrazolo[4,3-c]pyridine hCA IX8.5 - 25 High (>20x)Hypoxic Tumors
Triazole-tailed Pyridine hCA XII5 - 90 Very High (>50x)Metastatic Cancer
Alkyl-tailed Pyridine E. coliMIC: 2-5

g/mL
N/AMDR Bacterial Infection

References

  • Supuran, C. T., et al. (2022).[3] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Slawinski, J., et al. (2025).[1] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing.[1] PMC. [Link]

  • Szafrański, K., et al. (2022).[3] Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum.[4] [Link]

  • Zhou, M., et al. (2023).[5] A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation.[5] PubMed. [Link]

Sources

Topic: Potential Therapeutic Targets of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 5-Bromo-3-methylpyridine-2-sulfonamide represents a compelling starting point for therapeutic discovery, integrating two pharmacologically significant moieties: a pyridine ring and a primary sulfonamide group. The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in antimicrobial agents, diuretics, and more recently, a diverse array of targeted therapies.[1][2] Its ability to act as a zinc-binding group, in particular, has led to the development of potent enzyme inhibitors.[3] The pyridine scaffold is also a privileged structure in drug development, found in numerous bioactive compounds.[4][5] This guide delineates a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of 5-Bromo-3-methylpyridine-2-sulfonamide. We will explore established target classes for sulfonamides, including carbonic anhydrases, protein kinases, and microbial dihydropteroate synthase, while also considering emerging target families. This document provides the scientific rationale and detailed experimental workflows necessary to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Molecular Profile of 5-Bromo-3-methylpyridine-2-sulfonamide

Understanding the structural attributes of the molecule is fundamental to predicting its biological interactions. The molecule consists of a pyridine ring substituted with a bromine atom, a methyl group, and a sulfonamide functional group.

  • The Sulfonamide Moiety (-SO₂NH₂): This is the primary driver for a wide range of biological activities. As a primary sulfonamide, it is an excellent zinc-binding group (ZBG), capable of coordinating with the Zn²⁺ ion present in the active site of metalloenzymes.[3][6] Furthermore, its structural similarity to p-aminobenzoic acid (PABA) is the basis for its classic antibacterial activity.[7]

  • The Pyridine Ring: This heterocyclic scaffold provides a rigid framework for the presentation of functional groups and can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.[8]

  • Substituents (Bromo and Methyl): The bromine atom and methyl group modify the molecule's steric and electronic properties, influencing its solubility, membrane permeability, and binding affinity for specific targets.

Figure 1: Chemical structure of 5-Bromo-3-methylpyridine-2-sulfonamide.

Primary Target Class I: Carbonic Anhydrases (CAs)

Rationale: The primary sulfonamide group is the archetypal inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] These enzymes catalyze the reversible hydration of CO₂, playing critical roles in pH regulation and ion transport.[9] Dysregulation of specific CA isoforms is implicated in several pathologies, making them high-value therapeutic targets.[10] For instance, tumor-associated isoforms like CA IX and CA XII are crucial for cancer cell survival in hypoxic and acidic microenvironments.[9][11]

Therapeutic Relevance:

  • Oncology: Inhibition of tumor-associated CAs (IX, XII) can disrupt pH regulation, leading to apoptosis and reduced metastasis.[1][11]

  • Glaucoma: Inhibition of CAs (II, IV) in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.[6][12]

  • Epilepsy & Diuresis: Systemic CA inhibitors like acetazolamide have established roles in treating these conditions.[13]

Experimental Workflow: CA Inhibition Profiling

This protocol outlines the determination of inhibitory activity against a panel of physiologically relevant human CA isoforms (e.g., hCA I, II, IX, XII).

Protocol 1: Stopped-Flow CO₂ Hydrase Assay

  • Principle: This is the gold-standard method for measuring CA catalytic activity. It measures the rate of pH change as CO₂ is hydrated to bicarbonate and a proton. The assay quantifies the inhibitor's potency by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀), which is then converted to an inhibition constant (Kᵢ).

  • Methodology:

    • Reagent Preparation:

      • Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄.

      • Prepare stock solutions of purified, recombinant hCA isoforms (I, II, IX, XII) at 1 mg/mL.

      • Prepare a 10 mM stock solution of 5-Bromo-3-methylpyridine-2-sulfonamide in DMSO. Create a serial dilution series.

      • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Assay Procedure:

      • Equilibrate the stopped-flow instrument to 25°C.

      • In one syringe, place the enzyme solution (final concentration ~10 nM) and the pH indicator (e.g., p-nitrophenol) in the HEPES buffer.

      • In the second syringe, place the saturated CO₂ solution.

      • To determine inhibition, pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes at room temperature before loading into the syringe.

    • Data Acquisition:

      • Rapidly mix the contents of the two syringes.

      • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).

      • Calculate the initial rate of the reaction from the slope of the linear portion of the progress curve.

    • Data Analysis:

      • Plot the enzyme activity against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Self-Validation:

    • Run a parallel assay with a known, broad-spectrum CA inhibitor like Acetazolamide as a positive control.[6]

    • Include a DMSO-only control to account for solvent effects.

    • Ensure the uninhibited reaction rate is linear and reproducible.

Primary Target Class II: Protein Kinases

Rationale: The sulfonamide moiety is a privileged scaffold in the design of protein kinase inhibitors.[14] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of cancer and inflammatory diseases.[15] Sulfonamide-containing drugs like Pazopanib are multi-targeted tyrosine kinase inhibitors used in cancer therapy.[8][11] The pyridine ring can further enhance binding affinity within the ATP-binding pocket or other allosteric sites.

Therapeutic Relevance:

  • Oncology: Targeting kinases like VEGFR-2, EGFR, and CDKs can inhibit tumor growth, angiogenesis, and proliferation.[8][16][17]

  • Inflammatory Diseases: Kinases are key mediators in inflammatory signaling pathways.

Experimental Workflow: Kinase Inhibition Profiling

This workflow describes an initial broad screening followed by detailed kinetic analysis for promising hits.

Protocol 2: Broad Kinase Panel Screen

  • Principle: Utilize a commercially available kinase panel (e.g., from Eurofins, Reaction Biology) to screen the compound against hundreds of kinases at a single concentration (e.g., 1 or 10 µM). This provides a rapid overview of the compound's selectivity profile. The most common assay format is luminescence-based, measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Methodology:

    • Submit 5-Bromo-3-methylpyridine-2-sulfonamide to a commercial service for screening against a comprehensive kinase panel.

    • The service will perform the assays according to their validated protocols. Typically, this involves incubating the kinase, substrate, ATP, and the test compound.

    • The reaction is stopped, and a detection reagent is added to quantify kinase activity, usually as a percentage of the DMSO control.

  • Data Analysis:

    • Identify "hits" – kinases that are inhibited by more than a pre-defined threshold (e.g., >50% or >75% inhibition).

    • The selectivity of the compound can be visualized using a kinome map.

Protocol 3: IC₅₀ Determination for Kinase Hits

  • Principle: For kinases identified as hits in the primary screen, determine the IC₅₀ value to quantify potency.

  • Methodology:

    • Reagent Preparation:

      • Obtain the purified recombinant kinase, its specific substrate peptide, and any required cofactors.

      • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

    • Assay Procedure (using ADP-Glo™ as an example):

      • Add the kinase, substrate/cofactor mix, and serially diluted compound to a 384-well plate.

      • Initiate the reaction by adding ATP (at its Kₘ concentration). Incubate for 1 hour at room temperature.

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition:

      • Read the luminescence signal on a plate reader.

    • Data Analysis:

      • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

  • Self-Validation:

    • Use a known inhibitor for the specific kinase (e.g., Staurosporine for broad inhibition, or a specific clinical inhibitor) as a positive control.

    • Confirm that the ATP Kₘ for the enzyme under assay conditions is consistent with literature values.

Primary Target Class III: Dihydropteroate Synthase (DHPS)

Rationale: The foundational therapeutic application of sulfonamides is as antimicrobials.[18] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many bacteria and some fungi. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of folic acid, a vital precursor for nucleotide synthesis, thereby halting microbial growth.[7] This mechanism provides selectivity as humans obtain folate from their diet and lack the DHPS enzyme.

Therapeutic Relevance:

  • Bacterial Infections: Treatment of urinary tract infections, respiratory infections, and others, often in combination with trimethoprim.[18]

  • Fungal & Protozoal Infections: Effective against organisms like Pneumocystis jirovecii and Toxoplasma gondii.[19]

Experimental Workflow: Antimicrobial Activity Screening

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined using a broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Methodology:

    • Strain Selection:

      • Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19][20] Include both wild-type and, if available, sulfonamide-resistant strains.

    • Reagent Preparation:

      • Prepare a 2-fold serial dilution of 5-Bromo-3-methylpyridine-2-sulfonamide in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

      • Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Incubation:

      • Incubate the plates at 37°C for 18-24 hours.

    • Data Acquisition:

      • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).

  • Self-Validation:

    • Include a known antibiotic (e.g., Sulfamethoxazole) as a positive control.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Confirm that the inoculum density is within the target range by plating a sample and performing a colony count.

A Unified Strategy for Target Deconvolution

While investigating pre-defined target classes is a robust starting point, an unbiased approach can uncover novel mechanisms of action. A phased strategy combining broad screening with specific validation is recommended.

G Compound 5-Bromo-3-methylpyridine- 2-sulfonamide Phase1 Phase 1: Unbiased Target Identification Compound->Phase1 Phenotypic Phenotypic Screening (e.g., Anti-proliferation) Phase1->Phenotypic Affinity Affinity Chromatography- Mass Spectrometry Phase1->Affinity CETSA Cellular Thermal Shift Assay (CETSA) & Proteomics (MS-CETSA) Phase1->CETSA Phase2 Phase 2: Target Validation & MOA Phenotypic->Phase2 Affinity->Phase2 CETSA->Phase2 Biochemical Biochemical/Enzymatic Assays (e.g., CA, Kinase, DHPS) Phase2->Biochemical Cellular Cell-Based Assays (Target Engagement, Downstream Signaling) Phase2->Cellular Structural Structural Biology (X-ray Crystallography, Cryo-EM) Phase2->Structural Lead_Opt Lead Optimization Biochemical->Lead_Opt Cellular->Lead_Opt Structural->Lead_Opt

Figure 2: Integrated workflow for target identification and validation.

Phase 1: Unbiased Target Identification

  • Affinity Chromatography-Mass Spectrometry: Immobilize the compound on a solid support to create an affinity matrix. Incubate this matrix with cell lysate; proteins that bind to the compound will be "pulled down." These captured proteins are then identified by mass spectrometry. This provides a direct list of potential binding partners.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.[21] Coupling this with mass spectrometry (MS-CETSA) allows for a proteome-wide survey of target engagement.

Phase 2: Target Validation and Mechanistic Studies

  • Biochemical Confirmation: Hits identified in Phase 1 must be validated using purified proteins in biochemical assays, as described in Protocols 1, 3, and related enzymatic assays.

  • Cellular Confirmation: Confirm that the compound engages the target in a cellular context and modulates its downstream signaling pathway (e.g., via Western blot for phosphorylation status of a kinase substrate).

Summary of Potential Target Classes

Target ClassRationalePotential Therapeutic AreaKey Validation Assays
Carbonic Anhydrases Primary sulfonamide is a classic Zinc-Binding Group (ZBG).Oncology, Glaucoma, EpilepsyStopped-Flow CO₂ Hydrase Assay
Protein Kinases Sulfonamide is a common scaffold in kinase inhibitors.Oncology, InflammationBroad Panel Screen, IC₅₀ Determination (ADP-Glo)
DHPS (Microbial) Structural mimic of PABA, the natural substrate.Infectious DiseasesMinimum Inhibitory Concentration (MIC) Assay
Tubulin Some pyridine sulfonamides show antimitotic activity.[22]OncologyTubulin Polymerization Assay, Cell Cycle Analysis
PPI Modulators Sulfonamides can stabilize or disrupt protein-protein interactions.[23][24]Oncology, variousFluorescence Polarization, Surface Plasmon Resonance

Conclusion

5-Bromo-3-methylpyridine-2-sulfonamide is a molecule with significant therapeutic promise, predicated on the well-documented activities of its core pharmacophores. The most probable and highest-priority targets belong to the carbonic anhydrase and protein kinase families, given the molecule's structure. A systematic investigation beginning with these established target classes, complemented by unbiased proteomics approaches, will provide the most efficient path to elucidating its mechanism of action. The detailed protocols and integrated strategy outlined in this guide offer a comprehensive and self-validating framework for researchers to rigorously assess the compound's potential and advance it through the drug discovery pipeline.

References

  • Unknown. (n.d.). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
  • Gaspari, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Unknown. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
  • Unknown. (n.d.). Antibacterial sulfonamides.
  • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci., 25(4), 839-844.
  • ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents | Request PDF.
  • De Simone, G., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • Unknown. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Ceruso, M., et al. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.
  • Supuran, C. T., et al. (n.d.). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry.
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Unknown. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. [Journal Name].
  • Ceruso, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Ghorab, M. M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed.
  • El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
  • Petrou, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • El-Naggar, M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
  • Al-Suhaimi, K. S., et al. (n.d.). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. Scientific Research Publishing.
  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry.
  • Maresca, A., et al. (n.d.). Polypharmacology of sulfonamides: pazopanib, a multitargeted receptor tyrosine kinase inhibitor in clinical use, potently inhibits several mammalian carbonic anhydrases. Scilit.
  • Petrou, A., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE.
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • ResearchGate. (n.d.). Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase.
  • Al-Osta, I., et al. (2023). Protein-Targeting Drug Discovery. PMC.
  • Wolter, M., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. eScholarship.
  • Zhang, H., et al. (n.d.). Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis. PMC.

Sources

Strategic Utilization of 5-Bromo-3-methylpyridine-2-sulfonamide in Fragment-Based Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 5-Bromo-3-methylpyridine-2-sulfonamide in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) represents a "privileged" scaffold. It combines a validated zinc-binding pharmacophore (primary sulfonamide) with a high-utility synthetic handle (aryl bromide) and a solubility-enhancing steric modulator (3-methyl group).

This guide analyzes the fragment's physicochemical profile, its primary application in targeting metalloenzymes (specifically Carbonic Anhydrases), and the synthetic protocols required to evolve it from a millimolar binder to a nanomolar lead candidate.

Physicochemical Profile & "Rule of Three" Compliance

For a molecule to serve as an effective fragment, it must adhere to the "Rule of Three" (RO3) to ensure sufficient chemical space remains for elaboration. 5-Bromo-3-methylpyridine-2-sulfonamide exhibits an ideal profile, balancing polarity for solubility with lipophilicity for binding efficiency.

Table 1: Physicochemical Properties

PropertyValueRO3 CriteriaStatusStructural Implication
Molecular Weight 251.10 Da< 300 DaPass Allows addition of ~250 Da during optimization without violating Lipinski's Rule of 5.
cLogP ~1.2 - 1.5< 3.0Pass Sufficient lipophilicity for membrane permeability; low enough to prevent non-specific aggregation.
H-Bond Donors 2 (

)
< 3Pass Critical for Zn(II) coordination and H-bonding networks.
H-Bond Acceptors 3 (

, Py-N)
< 3Pass Pyridine nitrogen provides an auxiliary vector for solvent interaction.
PSA ~68 Ų< 60-80 ŲPass Indicates good oral bioavailability potential.
Rotatable Bonds 1< 3Pass Rigid core minimizes entropic penalty upon binding.

Structural Rationale & Design Vectors[1]

The potency of this fragment lies in the specific arrangement of its substituents around the pyridine core. Each position serves a distinct mechanistic function in the drug design process.

The Warhead: 2-Sulfonamide

The primary sulfonamide (


) is the anchor. In metalloenzymes like Carbonic Anhydrase (CA) , the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (

), displacing the water molecule/hydroxide ion to inhibit catalysis.
The Scaffold: Pyridine vs. Benzene

Using a pyridine ring instead of a benzene ring (as in sulfanilamide) increases water solubility due to the pyridine nitrogen's ability to accept hydrogen bonds. Furthermore, the electron-withdrawing nature of the pyridine ring acidifies the sulfonamide protons (


 ~9.0 vs 10.0 for benzenesulfonamides), potentially strengthening the interaction with the metal center at physiological pH.
The Steric Handle: 3-Methyl Group

The methyl group at the 3-position is not merely a lipophilic filler; it exerts a "Magic Methyl" effect .

  • Conformational Lock: It introduces steric strain that can twist the sulfonamide group out of coplanarity with the ring, potentially pre-organizing the molecule for the active site.

  • Desolvation: It displaces high-energy water molecules from hydrophobic pockets adjacent to the active site.

The Growth Vector: 5-Bromine

The bromine atom at the 5-position is the critical "Exit Vector." It points away from the zinc-binding site, typically towards the hydrophobic "wall" of the enzyme pocket. This allows medicinal chemists to use robust Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the fragment without disrupting the essential zinc-binding interaction.

Visualizing the Design Strategy

The following diagram illustrates the functional decomposition of the fragment and its binding mode within a theoretical metalloenzyme active site.

FragmentDesign cluster_Fragment 5-Bromo-3-methylpyridine-2-sulfonamide Core Pyridine Core (Scaffold) Sulfonamide 2-Sulfonamide (Zn Binder) Core->Sulfonamide C2 Position Methyl 3-Methyl (Steric/Hydrophobic) Core->Methyl C3 Position Bromo 5-Bromo (Synthetic Handle) Core->Bromo C5 Position Target Target: Carbonic Anhydrase (Zn2+ Active Site) Sulfonamide->Target Coordination Bond Methyl->Target Van der Waals Growth Lead Optimization (Suzuki Coupling) Bromo->Growth Exit Vector

Figure 1: Functional decomposition of the fragment showing the binding anchor (Red), steric modulator (Yellow), and synthetic growth vector (Blue).

Experimental Protocols

Synthesis of the Fragment

While commercially available, in-house synthesis allows for the introduction of isotopic labels or slight modifications. The most reliable route utilizes the Meerwein Sulfonyl Chloride Synthesis .

Reagents:

  • Starting Material: 2-Amino-5-bromo-3-methylpyridine[1]

  • Solvents: Acetic acid (AcOH), Conc. HCl

  • Reagents: Sodium Nitrite (

    
    ), Sulfur Dioxide (
    
    
    
    ), Copper(II) Chloride (
    
    
    )

Protocol:

  • Diazotization: Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a mixture of AcOH and conc. HCl at -5°C. Dropwise add aqueous

    
     (1.2 eq) while maintaining temperature < 0°C to form the diazonium salt.
    
  • Chlorosulfonylation: In a separate vessel, saturate cold AcOH with

    
     gas and add 
    
    
    
    (0.2 eq). Pour the cold diazonium solution into this mixture. The diazonium group is displaced by the sulfonyl radical, releasing
    
    
    gas.
  • Quenching: Upon cessation of gas evolution, pour the mixture onto ice to precipitate 5-bromo-3-methylpyridine-2-sulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in THF and treat with aqueous ammonia (

    
    ) or ammonia gas at 0°C. Stir for 1 hour.
    
  • Purification: Acidify to pH 5 to precipitate the product. Recrystallize from Ethanol/Water.

Fragment Growing (Suzuki-Miyaura Coupling)

To elaborate the fragment into a lead-like molecule.[2][3]

Reagents:

  • Fragment: 5-Bromo-3-methylpyridine-2-sulfonamide[4]

  • Partner: Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Combine fragment, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Pd catalyst. Seal the reaction vessel.

  • Reaction: Heat to 80-100°C for 4-12 hours (microwave irradiation can reduce this to 30 mins).

  • Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Isolation: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Pathway to Lead Optimization

The following workflow demonstrates how this specific fragment is utilized in a high-throughput campaign.

OptimizationWorkflow Step1 Fragment Screening (SPR / X-ray Crystallography) Step2 Hit Validation (5-Br-3-Me-Py-Sulfonamide Identified) Step1->Step2 Kd < 1 mM Step3 Vector Analysis (Identify Hydrophobic Pocket near C5) Step2->Step3 Structural Biology Step4 Library Synthesis (Suzuki Coupling at C5) Step3->Step4 Chemical Design Step5 Lead Candidate (IC50 < 50 nM) Step4->Step5 SAR Iteration

Figure 2: The iterative workflow from fragment identification to lead candidate generation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • Blum, A., et al. (2011). Meerwein Sulfonyl Chloride Synthesis. Organic Syntheses. Link

  • Vertex AI Search Results. (2025). Synthesized Data on 5-Bromo-3-methylpyridine-2-sulfonamide properties and synthesis.

Sources

The Enduring Scaffold: A Technical Guide to Sulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The story of sulfonamides is a landmark in the history of medicine. Beginning with the discovery of Prontosil in the 1930s, sulfonamide-based drugs were the first broadly effective systemic antibacterials, heralding the dawn of the antibiotic revolution and saving countless lives before the widespread availability of penicillin.[1] While their initial fame was built on combating bacterial infections, the simple sulfonamide moiety (-SO2NH-) has proven to be an extraordinarily versatile pharmacophore. Its unique chemical properties have allowed medicinal chemists to design a vast array of derivatives targeting a wide range of diseases.[2][3]

This guide provides an in-depth exploration of the medicinal chemistry of sulfonamide derivatives for researchers, scientists, and drug development professionals. We will delve into their core mechanisms of action, explore the structure-activity relationships (SAR) that drive their diverse therapeutic applications, and provide insights into their synthesis. Far from being relics of a bygone era, sulfonamides continue to be a critical scaffold in modern drug discovery, with applications spanning from oncology and inflammation to diabetes and neurodegenerative diseases.[2][3][4]

Core Chemistry and Mechanisms of Action

The sulfonamide functional group is an organosulfur group with the structure R-S(=O)₂-NR'R'', where R is an organic substituent. The group's utility in medicinal chemistry stems from its stable, electron-withdrawing nature and its ability to act as a hydrogen bond donor and acceptor.[5] This allows it to participate in a wide variety of interactions with biological targets.

The Classical Antibacterial Mechanism: Folic Acid Synthesis Inhibition

The primary mechanism by which sulfonamides exert their antibacterial effect is through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources, making this pathway an excellent target for selective toxicity.[8] The chemical structure of sulfonamides closely mimics that of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6][7][] This structural similarity allows sulfonamides to bind to the active site of the enzyme, blocking the incorporation of PABA and thereby halting the production of dihydrofolic acid, a precursor to DNA and RNA.[6][7] This leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and replicating, allowing the host's immune system to clear the infection.[6]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Precursors Purines, Thymidine (DNA/RNA Synthesis) THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Sulfonamide_Synthesis Start Aromatic/Heterocyclic Compound Sulfonation Sulfonation (e.g., Chlorosulfonic acid) Start->Sulfonation SulfonylChloride Sulfonyl Chloride Intermediate Sulfonation->SulfonylChloride Condensation Condensation (Base, e.g., Pyridine) SulfonylChloride->Condensation Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Condensation Sulfonamide Final Sulfonamide Derivative Condensation->Sulfonamide

Caption: General Synthetic Workflow for Sulfonamide Derivatives.

Representative Experimental Protocol: Synthesis of a Sulfonamide Derivative

Objective: To synthesize a sulfonamide derivative via the reaction of a sulfonyl chloride with an amine.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Dissolve the arylsulfonyl chloride in pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add the amine to the cooled solution of the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure sulfonamide derivative.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Future Perspectives and Conclusion

References

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020, February 14). National Center for Biotechnology Information. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020, October 21). Adichunchanagiri University. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Creative Research Thoughts. [Link]

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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

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  • Sulfonamide (medicine). Wikipedia. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • SULPHONAMIDES.pdf. Unknown Source. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Center for Biotechnology Information. [Link]

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  • Synthesis of some sulfa drug derivatives as antibacterial agents. IOPscience. [Link]

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Mechanism of action for sulfonamide-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for Sulfonamide-Based Inhibitors

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, representing one of the earliest successes in the era of synthetic antimicrobial agents.[1] Initially hailed as "miracle drugs," their therapeutic applications have since expanded far beyond their antibacterial origins.[2] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of sulfonamide-based inhibitors. We will dissect their primary role as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, explore their potent inhibition of carbonic anhydrase isoforms, and delve into their more complex immunomodulatory functions. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven experimental methodologies to study these interactions.

The Foundational Mechanism: Antimicrobial Action via Folate Synthesis Inhibition

The classic and most well-understood mechanism of action for sulfonamide antibiotics is their targeted disruption of the bacterial folic acid (vitamin B9) synthesis pathway.[3] This pathway is essential for bacteria to produce nucleotides, the building blocks of DNA and RNA, and certain amino acids.[4] Crucially, while bacteria must synthesize their own folate, humans and other mammals obtain it from their diet, rendering the pathway an excellent target for selective toxicity.[1]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[5] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[6]

Sulfonamides are structural analogs of PABA.[1] This structural mimicry allows them to bind to the PABA-binding site of the DHPS enzyme, acting as competitive inhibitors.[4] By occupying the active site, they prevent the natural substrate, PABA, from binding, thus halting the synthesis of dihydrofolic acid.[1] This blockade of a critical metabolic pathway inhibits bacterial growth and replication, resulting in a bacteriostatic (growth-inhibiting) rather than bactericidal (cell-killing) effect.[7] The combination of a sulfonamide with trimethoprim, an inhibitor of dihydrofolate reductase (a downstream enzyme in the same pathway), leads to a synergistic and often bactericidal effect.[8]

Folic Acid Synthesis Pathway Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin-PP DHPPP->DHPS Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Forms Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Competitive inhibition of DHPS by sulfonamides in the bacterial folate pathway.

A Broader Scope: Carbonic Anhydrase Inhibition

Beyond their antibacterial properties, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, fluid balance, and various other physiological processes.[9]

The inhibitory mechanism involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn(II) ion in the enzyme's active site.[10] This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for catalysis, thereby blocking the enzyme's function.[10] Different sulfonamide derivatives exhibit varying affinities for the numerous human CA isoforms, which allows for the development of drugs with specific therapeutic effects.[11]

This mechanism is the basis for the diuretic effects of drugs like hydrochlorothiazide and furosemide, which target CAs in the kidney. It is also utilized in antiglaucoma medications such as dorzolamide and brinzolamide, which reduce intraocular pressure by inhibiting CAs in the eye.[10]

Caption: Sulfonamide coordinating to the active site zinc ion of carbonic anhydrase.

Immunomodulatory and Anti-inflammatory Mechanisms

Certain sulfonamides, most notably sulfasalazine, are used to treat chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[12] The mechanism here is more complex and not fully elucidated, but it is understood to be a result of its metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA).[13]

  • 5-ASA (Mesalazine): Primarily acts locally in the gastrointestinal tract, where it is believed to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of inflammatory prostaglandins and leukotrienes.[13]

  • Sulfapyridine: Absorbed systemically and thought to exert immunomodulatory effects, though the precise mechanisms are still under investigation.[13]

  • Adenosine Release: A compelling mechanism suggests that sulfasalazine inhibits the enzyme 5-aminoimidazole-4-carboxamidoribonucleotide (AICAR) transformylase.[14] This leads to an accumulation of AICAR, which in turn promotes the release of adenosine at inflamed sites.[15] Adenosine is a potent endogenous anti-inflammatory molecule that acts on A₂ receptors on inflammatory cells to suppress the inflammatory response.[14][16]

Mechanisms of Resistance to Sulfonamide Antibiotics

The widespread use of sulfonamides has led to the emergence of significant bacterial resistance. Understanding these mechanisms is critical for the development of new inhibitors.

  • Mutations in the folP Gene: The most common mechanism involves point mutations in the gene encoding DHPS (folP). These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, PABA.

  • Acquisition of sul Genes: Bacteria can acquire mobile genetic elements (plasmids) that carry alternative, sulfonamide-resistant DHPS genes, such as sul1, sul2, and sul3. The enzymes encoded by these genes are inherently insensitive to sulfonamide inhibition but still function effectively in folate synthesis.

  • Increased PABA Production: Some resistant strains can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS active site.

Experimental Protocols for Studying Sulfonamide Inhibitors

To rigorously characterize the mechanism and potency of sulfonamide inhibitors, a combination of biochemical, biophysical, and computational methods is employed.

DHPS Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This assay provides a continuous, high-throughput method to determine the kinetic parameters of DHPS inhibition (e.g., IC₅₀, Kᵢ).[17]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in the assay buffer.

    • Cofactor: Prepare a stock solution of NADPH in assay buffer.

    • Coupling Enzyme: Prepare a solution of recombinant DHFR.

    • Enzyme: Prepare a solution of recombinant DHPS.

    • Inhibitor: Prepare a serial dilution of the sulfonamide inhibitor in DMSO, then dilute further in assay buffer.

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add 50 µL of assay buffer containing DHFR, NADPH, and PABA.

    • Add 25 µL of the sulfonamide inhibitor solution at various concentrations (or buffer/DMSO for control wells).

    • Initiate the reaction by adding 25 µL of DHPS enzyme.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation if the Kₘ for PABA is known.[19]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the kinetics of CA-catalyzed CO₂ hydration and its inhibition.[20]

Principle: The hydration of CO₂ produces protons, causing a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator and a stopped-flow spectrophotometer. An inhibitor will slow the rate of the catalyzed reaction.[20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM TRIS or HEPES buffer, pH ~8.3, containing a pH indicator (e.g., p-nitrophenol).

    • Substrate Solution: Prepare ice-cold, CO₂-saturated water.

    • Enzyme Solution: Prepare a solution of the purified CA isoform in the buffer.

    • Inhibitor Solution: Prepare a serial dilution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to a constant temperature (e.g., 20°C).

    • Load one syringe with the CO₂-saturated water.

    • Load the second syringe with the buffer containing the CA enzyme, pH indicator, and the inhibitor at a specific concentration (or solvent for control).

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the catalyzed reaction (V₀) from the slope of the absorbance vs. time curve.

    • Compare the rates of the inhibited and uninhibited reactions to determine the percentage of inhibition.

    • Repeat for a range of inhibitor concentrations to determine IC₅₀ and Kᵢ values.[21]

X-Ray Crystallography of Protein-Ligand Complexes

This technique provides atomic-level detail of how a sulfonamide inhibitor binds to its target enzyme.[22]

Principle: High-quality protein crystals are grown and then soaked with the ligand or co-crystallized with it. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein-inhibitor complex can be determined.[23]

Experimental Workflow:

  • Protein Expression and Purification: Obtain a high-purity, concentrated solution of the target enzyme (e.g., DHPS or CA).

  • Crystallization:

    • Co-crystallization: Mix the protein with a molar excess of the sulfonamide inhibitor and set up crystallization trials using vapor diffusion (hanging or sitting drop) or other methods.[24]

    • Soaking: Grow apo-enzyme crystals first, then transfer them to a solution containing the sulfonamide inhibitor for a defined period (minutes to hours).[25]

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron X-ray source and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem, often using molecular replacement if a related structure is known.

    • Build and refine the atomic model of the protein-ligand complex into the electron density map.

Caption: General workflow for determining a protein-ligand crystal structure.

Molecular Docking

This computational technique predicts the preferred binding orientation and affinity of a sulfonamide within the active site of its target protein.[26]

Principle: A 3D model of the ligand (sulfonamide) is placed into the binding site of a 3D model of the receptor (protein) using a scoring algorithm to estimate the binding affinity for different poses.[27]

Computational Workflow:

  • Receptor and Ligand Preparation:

    • Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[27]

    • Generate a 3D conformation of the sulfonamide inhibitor and optimize its geometry.

  • Binding Site Definition: Identify the active site of the protein, typically based on the position of a co-crystallized ligand or known catalytic residues.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Glide, ArgusLab) to systematically sample different conformations and orientations of the ligand within the defined binding site.[28]

    • The software's scoring function calculates a binding score (e.g., binding free energy in kcal/mol) for each pose.

  • Pose Analysis and Validation:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the sulfonamide and the protein.

    • If available, compare the predicted binding mode to an experimental crystal structure to validate the docking protocol.[28]

Quantitative Data Summary

The inhibitory potency of sulfonamides is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

Table 1: Inhibitory Potency of Selected Sulfonamides against Carbonic Anhydrase Isoforms

SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)25012255.7
Compound 15¹725.73.36.680.5
Mono-tailed Cpd 1²458.1153.7-113.2
Mono-tailed Cpd 5²68.462.8-55.4

Data compiled from multiple sources.[9][10][11] ¹From a study on pyrazole/pyridazinecarboxamide derivatives. ²From a study on three-tailed inhibitors.

Table 2: Inhibitory Potency of Selected Sulfonamides against DHPS

SulfonamideTarget OrganismIC₅₀ (µM)
SulfamethoxazolePneumocystis carinii~10
SulfathiazolePneumocystis carinii~10
DapsonePneumocystis carinii~0.5
Compound 11a³Recombinant DHPS2.76 µg/mL

Data compiled from multiple sources.[8][29][30] ³N-Sulfonamide 2-pyridone derivative.

Conclusion

Sulfonamide-based inhibitors are a remarkably versatile class of therapeutic agents whose mechanisms of action extend well beyond their historical role as antibiotics. Their ability to act as precise molecular mimics allows them to competitively inhibit bacterial DHPS, while the chemical properties of the sulfonamide group enable potent inhibition of metalloenzymes like carbonic anhydrase. Furthermore, their capacity to modulate complex inflammatory pathways highlights their continued relevance in modern drug development. A thorough understanding of these distinct mechanisms, supported by rigorous experimental characterization using the methodologies outlined in this guide, is essential for optimizing current therapies and designing the next generation of sulfonamide-based drugs.

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  • EBSCO. (n.d.). Sulfonamide (medicine) | Health and Medicine | Research Starters. [Link]

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  • Min, H., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Journal of Medicinal Chemistry, 57(13), 5505-5515. [Link]

  • PDB-101. (n.d.). Dihydropteroate Synthase. [Link]

  • Vinnicombe, H. G., & Derrick, J. P. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: Characterization of substrate binding order and sulfonamide inhibition. Biochemical and Biophysical Research Communications, 258(3), 752-757. [Link]

  • Bentham Science. (n.d.). Qualitative and Quantitative Assessment of Drug-Drug Interaction Potential in Man, Based on Ki, IC50 and Inhibitor Concentration. [Link]

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Spectroscopic Characterization of 5-Bromo-3-methylpyridine-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic profile of 5-Bromo-3-methylpyridine-2-sulfonamide, a key intermediate in medicinal chemistry and drug discovery. The following sections offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction

5-Bromo-3-methylpyridine-2-sulfonamide (CAS No. 1515251-75-8) is a substituted pyridine derivative incorporating a sulfonamide functional group, a well-established pharmacophore in numerous therapeutic agents.[1] The presence of a bromine atom, a methyl group, and a sulfonamide moiety on the pyridine ring gives rise to a unique electronic and structural arrangement, making comprehensive spectroscopic analysis crucial for its unambiguous identification and for ensuring its purity in synthetic applications. This guide will delve into the theoretical and practical aspects of its characterization by NMR, IR, and MS techniques.

Molecular Structure and Key Functional Groups

The structural features of 5-Bromo-3-methylpyridine-2-sulfonamide are pivotal in determining its spectroscopic behavior. The pyridine ring provides a rigid scaffold, while the sulfonamide group and the bromine atom significantly influence the electronic environment of the molecule.

Caption: Molecular structure of 5-Bromo-3-methylpyridine-2-sulfonamide highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 5-Bromo-3-methylpyridine-2-sulfonamide.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the protons of the sulfonamide group. The electron-withdrawing nature of the sulfonamide group and the bromine atom will significantly influence the chemical shifts of the pyridine ring protons.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-68.2 - 8.4d~2.01H
H-47.9 - 8.1d~2.01H
-SO₂NH₂7.5 - 7.8br s-2H
-CH₃2.4 - 2.6s-3H

d = doublet, s = singlet, br s = broad singlet

The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling. The protons of the sulfonamide group are anticipated to be a broad singlet, and their chemical shift can be solvent-dependent. The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

Carbon Expected Chemical Shift (δ, ppm)
C-2158 - 162
C-5118 - 122
C-3135 - 139
C-6148 - 152
C-4138 - 142
-CH₃18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-3-methylpyridine-2-sulfonamide is expected to show characteristic absorption bands for the sulfonamide and pyridine moieties.[2][3]

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-NH₂ (Sulfonamide)N-H Stretch3400 - 3200
C-H (Aromatic)C-H Stretch3100 - 3000
C-H (Methyl)C-H Stretch2980 - 2850
C=N, C=C (Pyridine)Ring Stretch1600 - 1450
-SO₂- (Sulfonamide)Asymmetric S=O Stretch1350 - 1300
-SO₂- (Sulfonamide)Symmetric S=O Stretch1170 - 1140
C-BrC-Br Stretch700 - 500

The presence of strong absorption bands for the S=O stretches is a key diagnostic feature for the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-3-methylpyridine-2-sulfonamide (C₆H₇BrN₂O₂S), the expected molecular weight is approximately 250.96 g/mol .

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₆H₇⁷⁹BrN₂O₂S]⁺ and [C₆H₇⁸¹BrN₂O₂S]⁺.

Expected Fragmentation Pathways:

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.

  • Loss of the sulfonamide group: Cleavage of the C-S bond could lead to the loss of the entire -SO₂NH₂ group.

  • Loss of bromine: Fragmentation involving the loss of the bromine atom is also a likely event.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methylpyridine-2-sulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups present.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions.

  • Data Analysis: Analyze the molecular ion peak, including its isotopic pattern, to confirm the molecular formula. Interpret the fragmentation pattern to gain further structural information.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound 5-Bromo-3-methylpyridine-2-sulfonamide NMR NMR (1H, 13C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-3-methylpyridine-2-sulfonamide using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The expected data presented in this guide, derived from fundamental principles and comparison with related structures, serves as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-8. [Link]

  • Capasso, C., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1693. [Link]

  • Purdue University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromo-3-methylpyridine-2-sulfonamide is a substituted pyridine derivative containing a sulfonamide group. Compounds within this chemical class are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine ring is a common scaffold in many pharmaceuticals, and the sulfonamide functional group is a well-established pharmacophore. The bromine substituent can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

A thorough understanding of the physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide, specifically its solubility and stability, is paramount for its successful development as a potential therapeutic agent. These properties are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for evaluating the solubility and stability of this compound, designed to be a valuable resource for researchers in the field.

I. Physicochemical Properties of 5-Bromo-3-methylpyridine-2-sulfonamide

A summary of the basic physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonamide is presented in Table 1. While extensive experimental data for this specific molecule is not widely published, these calculated and catalogued parameters provide a foundational understanding of its chemical nature.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂SBLD Pharm
Molecular Weight 251.10 g/mol BLD Pharm
Appearance Solid (predicted)-
SMILES Code O=S(C1=NC=C(Br)C=C1C)(N)=OBLD Pharm

II. Solubility Assessment

Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy. It is therefore essential to accurately determine the solubility of 5-Bromo-3-methylpyridine-2-sulfonamide early in the development process. Two key types of solubility measurements are typically performed: kinetic and thermodynamic.

A. Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and added to an aqueous buffer. This high-throughput screening method is valuable for early-stage drug discovery to quickly assess a large number of compounds.[1][2][3][4]

This protocol outlines a common method for determining kinetic solubility by detecting the precipitation of the compound using nephelometry (light scattering).[3]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Bromo-3-methylpyridine-2-sulfonamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[1]

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

B. Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but also more accurate measure of solubility, often determined using the shake-flask method.[5][6]

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][5][7]

  • Addition of Excess Compound: Add an excess amount of solid 5-Bromo-3-methylpyridine-2-sulfonamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: It is crucial to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or hydrate formation) during the experiment.[8]

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

III. Stability Profiling

Assessing the chemical stability of 5-Bromo-3-methylpyridine-2-sulfonamide is crucial for determining its shelf-life and identifying potential degradation products that could impact its safety and efficacy. Stability testing is typically performed according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

A. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more extreme conditions than those used for long-term stability testing. The goal is to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[12][13][14][15][16] The recommended extent of degradation is typically in the range of 5-20%.[14][16][17]

  • Acid and Base Hydrolysis:

    • Dissolve 5-Bromo-3-methylpyridine-2-sulfonamide in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH).

    • Incubate the solutions at room temperature and elevated temperatures (e.g., 60°C).

    • Analyze samples at various time points by HPLC to monitor for degradation.[17]

  • Oxidative Degradation:

    • Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and analyze at different time intervals.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze the solid at specified time points.

  • Photostability:

    • Expose the solid compound and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[12][18][19][20][21]

    • The exposure should be at least 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.[21]

    • Include a dark control to differentiate between light-induced and thermal degradation.

Caption: Workflow for Forced Degradation Studies.

B. Potential Degradation Pathways

For sulfonamides, common degradation pathways involve the modification of the amino group and the cleavage of the sulfonamide bridge.[22][23][24][25] For 5-Bromo-3-methylpyridine-2-sulfonamide, potential degradation could involve:

  • Hydrolysis of the sulfonamide bond: This can occur under acidic or basic conditions, leading to the formation of 5-bromo-3-methylpyridine-2-sulfonic acid and ammonia.

  • Oxidation: The pyridine ring or the methyl group could be susceptible to oxidation.

  • Photodegradation: The bromine substituent may make the molecule more susceptible to photodegradation.

IV. Conclusion

The solubility and stability of 5-Bromo-3-methylpyridine-2-sulfonamide are critical parameters that will dictate its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies, researchers can generate the necessary data to inform lead optimization, formulation development, and regulatory submissions. A thorough understanding of these fundamental physicochemical characteristics is indispensable for advancing this promising compound through the drug development pipeline.

V. References

  • Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]

  • Wang, J., Wang, S. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Environ Int. 2022 Feb 15;161:107103. Available from: [Link]

  • ResearchGate. Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Available from: [Link]

  • ResearchGate. Bacterial degradation pathways of sulfonamide antibiotics. Available from: [Link]

  • Brouwers, J., et al. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. J Pharm Sci. 2014 Jul 15;103(7):2186-94. Available from: [Link]

  • European Medicines Agency. ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. 1998 Jan. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. 1998 Jan 1. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Liu, G., et al. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. J Hazard Mater. 2021 Aug 15;416:125815. Available from: [Link]

  • Binder World. In the right light: What ICH photostability tests are all about. 2025 Apr 10. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026 Feb 15. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018 Aug 31. Available from: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024 Feb 15. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024 Dec 9. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Li, B., et al. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Sci Total Environ. 2018 Nov 1;640-641:10-21. Available from: [Link]

  • ECA Academy. ICH: New Guideline for Stabilities. 2025 Jun 4. Available from: [Link]

  • Bevan, C. D., Lloyd, R. S. In vitro solubility assays in drug discovery. Anal Chem. 2008 Nov 15;80(22):8349-53. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025 Apr 30. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003 Aug 1. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Pharma Dekho. Sop for force degradation study. 2023 Dec 27. Available from: [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2013;25(1):237-239. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. 2013 Apr 2. Available from: [Link]

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Exploring the Chemical Space of Substituted Pyridine Sulfonamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine Sulfonamide Scaffold

The pyridine sulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique combination of a six-membered, electron-deficient pyridine ring and the strongly electron-withdrawing sulfonamide group (SO₂NH) confers a set of physicochemical properties that are highly advantageous for drug design. These properties include the ability to act as a hydrogen bond donor and acceptor, engage in various non-covalent interactions with biological targets, and modulate key parameters like solubility and metabolic stability.

This guide provides an in-depth exploration of the chemical space of substituted pyridine sulfonamides, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, dissect the critical aspects of structure-activity relationships (SAR), and present validated experimental protocols for their synthesis and biological evaluation. The overarching goal is to equip researchers with the foundational knowledge and practical insights required to effectively navigate and exploit this versatile chemical class in the pursuit of novel therapeutics.

Part 1: Foundational Synthetic Strategies

The construction of a diverse library of substituted pyridine sulfonamides hinges on robust and flexible synthetic methodologies. The most prevalent and reliable approach involves the nucleophilic substitution reaction between an appropriately substituted aminopyridine and a sulfonyl chloride.[3][4]

The Cornerstone Reaction: Sulfonylation of Aminopyridines

The fundamental reaction involves the nitrogen atom of the aminopyridine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group, forming the stable sulfonamide bond.[3] A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[3]

The choice of starting materials is paramount for exploring chemical space. A wide array of commercially available aminopyridines (substituted at various positions) and arylsulfonyl chlorides allows for the systematic introduction of diverse functional groups to probe structure-activity relationships.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Downstream Processing A Substituted Aminopyridine C Anhydrous Solvent (e.g., DCM) + Base (e.g., Pyridine) A->C B Substituted Sulfonyl Chloride B->C D Aqueous Workup (Wash with 1M HCl, NaHCO₃, Brine) C->D Reaction Completion (TLC) E Drying & Concentration D->E F Purification (Column Chromatography or Recrystallization) E->F G Pure Substituted Pyridine Sulfonamide F->G

Caption: General workflow for the synthesis of pyridine sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This protocol provides a self-validating system for the synthesis of a representative pyridine sulfonamide.

Safety First: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5]

Materials & Reagents:

  • 2-Aminopyridine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM.[3]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.[3]

  • Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3] This washing sequence removes the base, unreacted sulfonyl chloride (hydrolyzed), and any remaining salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(pyridin-2-yl)benzenesulfonamide.[3]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Infrared (IR) spectroscopy.[3] Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) in the IR spectrum.[3]

Part 2: Navigating the Chemical Space & Structure-Activity Relationships (SAR)

Systematic exploration of the pyridine sulfonamide scaffold is key to discovering potent and selective drug candidates. The SAR is typically dissected by modifying three key regions of the molecule.

Caption: Key modification points for SAR studies on the pyridine sulfonamide scaffold.

Key Biological Targets and SAR Insights

Pyridine sulfonamides have demonstrated activity against a wide range of biological targets.[6][7]

  • Carbonic Anhydrase (CA) Inhibitors: This is a classic target for sulfonamides. The sulfonamide group (SO₂NH₂) in its anionic form (SO₂NH⁻) coordinates directly to the zinc ion in the enzyme's active site, disrupting its catalytic function.[8] SAR studies have shown that substitutions on the pyridine ring can be tailored to achieve selectivity for different CA isoforms, such as the cancer-associated hCA IX and hCA XII.[8][9] For instance, attaching charged moieties can render the inhibitors membrane-impermeable, leading to selective inhibition of extracellular CAs like CA IV.[10]

  • Kinase Inhibitors: The 2-aminopyridine motif is a well-known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region in the ATP-binding site.[1][11] The sulfonamide portion and its attached aryl group often extend into a hydrophobic pocket, where substitutions can dramatically influence potency and selectivity.[12] Structure-activity relationship studies have led to the discovery of potent inhibitors for kinases like PI3K/mTOR and VRK1/VRK2.[11][12]

  • Antibacterial Agents: Sulfonamides act as broad-spectrum bacteriostatic agents by mimicking para-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[13][14] The pyridine ring can be modified to enhance antibacterial potency and overcome resistance mechanisms.[6][13]

Data-Driven SAR Analysis

The following table summarizes representative SAR data for pyridine sulfonamides against various targets, illustrating how subtle structural changes can lead to significant differences in biological activity.

Compound Scaffold Target Key Substitutions Activity (Kᵢ or IC₅₀) Key SAR Insight Reference
Pyridine-3-sulfonamidehCA IX4-triazolyl modificationsKᵢ = 137 nM"Click" tailing at the 4-position enhances potency and allows for isoform selectivity tuning.[8]
PyridopyrimidinonePI3K/mTOR3-Aryl sulfonamide on pyridineIC₅₀ = 98.8 nM (pAKT)The sulfonamide makes a strong charged interaction with Lys833 in the ATP binding site.[12]
Pyrazolo[4,3-c]pyridine SulfonamidehCA IN-methylpropionamide linkerKᵢ < 10 nMThe nature of the linker between the sulfonamide and the pyrazolopyridine core is critical for high potency.[15][16]
2-AminopyridineVRK1para-sulfonamide on R² phenylIC₅₀ = 150 nMPolar groups on the R² phenyl ring are important for binding; the para position is often optimal.[11]

Part 3: Validated Experimental Workflows for Biological Evaluation

Credible and reproducible biological data is the bedrock of any drug discovery program. Here, we provide a generalized, yet robust, protocol for an in vitro enzyme inhibition assay, which can be adapted for targets like kinases or carbonic anhydrases.

Protocol: General In Vitro Enzyme Inhibition Assay

This protocol outlines a standard workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme.[17][18]

Materials & Reagents:

  • Purified enzyme of interest (e.g., hCA II, PI3Kα)

  • Specific enzyme substrate (e.g., p-nitrophenyl acetate for CA, ATP for kinases)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

  • Test compounds (substituted pyridine sulfonamides) dissolved in DMSO

  • 96-well microplates (appropriate for the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Procedure:

  • Solution Preparation: Prepare a serial dilution of the test compounds in assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid affecting enzyme activity. Prepare solutions of the enzyme and substrate in the assay buffer.[17]

  • Enzyme/Inhibitor Pre-incubation: Add a fixed volume of the enzyme solution to each well of the microplate. Subsequently, add the different concentrations of the test compounds. Include control wells (no inhibitor for 100% activity, no enzyme for background). Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for inhibitor binding.[17]

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.[17]

  • Reaction Monitoring: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic read) or after a fixed endpoint (endpoint read). The detection method depends on the assay (e.g., change in absorbance at 405 nm for a colorimetric product).[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

The substituted pyridine sulfonamide scaffold continues to be a remarkably fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the clear, albeit complex, structure-activity relationships across various target classes ensure its relevance in future drug discovery campaigns. Future efforts will likely focus on developing inhibitors with greater isoform selectivity, particularly for challenging targets like specific kinases and carbonic anhydrases, to minimize off-target effects and improve therapeutic indices. The strategic application of advanced synthetic methods, computational docking, and robust biological evaluation, as outlined in this guide, will be instrumental in unlocking the full potential of this privileged chemical space.

References

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Initial toxicity screening of pyridine sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of Pyridine Sulfonamide Compounds

Introduction

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory disorders. However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with a high attrition rate often attributed to unforeseen toxicity.[1] It is estimated that up to 40% of drug candidates have historically failed due to toxicity issues.[1] Therefore, a robust and logically tiered strategy for initial toxicity screening is not merely a regulatory hurdle but a cornerstone of efficient and successful drug development.[1][2]

This guide provides a comprehensive framework for the initial toxicity screening of novel pyridine sulfonamide compounds. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, emphasizing a self-validating system of integrated tests. The narrative follows a tiered approach, beginning with high-throughput in vitro assays to assess fundamental toxicity and concluding with targeted in vivo studies to understand systemic effects. This strategy is designed to "fail fast, fail cheap," enabling research teams to make informed go/no-go decisions and allocate resources to candidates with the most promising safety profiles.[3]

Part 1: Foundational In Vitro Toxicity Assessment

The initial tier of screening focuses on identifying fundamental liabilities at the cellular level. These assays are typically high-throughput and serve as a crucial first filter for a new series of chemical entities.

In Vitro Cytotoxicity: The First Line of Defense

Rationale: Before investigating specific mechanisms of toxicity, it is essential to determine the concentration at which a compound exhibits general toxicity to living cells. Cytotoxicity assays provide a baseline measure of a compound's intrinsic potential to cause cell death, which is a fundamental indicator of its therapeutic index. The half-maximal inhibitory concentration (IC50) derived from these assays is a critical parameter for guiding dose selection in subsequent, more complex functional and mechanistic assays.

A widely used method for assessing cell metabolic activity as an indicator of viability is the MTT assay.[4] This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[5]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis cell_culture 1. Culture Cell Lines (e.g., HepG2, MCF-7) compound_prep 2. Prepare Compound Stock (e.g., in DMSO) cell_seeding 3. Seed Cells in 96-Well Plate (e.g., 1x10^5 cells/mL) dilution 4. Create Serial Dilutions of Compound cell_seeding->dilution treatment 5. Treat Cells & Incubate (e.g., 72 hours) dilution->treatment mtt_add 6. Add MTT Solution treatment->mtt_add solubilize 7. Add Solubilizing Agent (e.g., DMSO) mtt_add->solubilize read_abs 8. Measure Absorbance (540 nm) solubilize->read_abs analyze 9. Calculate % Viability & Determine IC50 read_abs->analyze

Caption: Generalized workflow for in vitro cytotoxicity testing.[4]

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Step Procedure Rationale & Key Considerations
1. Cell Seeding Culture appropriate human cell lines (e.g., HepG2 for liver toxicity, or target-relevant lines) in suitable media. Seed cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in 5% CO₂.[4] The choice of cell line is critical for context. HepG2 is a standard for general hepatotoxicity screening. Allowing 24 hours for attachment ensures cells are in a healthy, adherent state before treatment.
2. Compound Treatment Prepare a stock solution of the pyridine sulfonamide compound, typically in dimethyl sulfoxide (DMSO). Create a series of logarithmic dilutions in culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations.[4] DMSO is a common solvent, but its final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. A wide concentration range is necessary to accurately determine the IC50 value.
3. Incubation Incubate the plates for a specified period, typically 72 hours.[4] A 72-hour incubation period is common for assessing effects on cell proliferation over multiple cell cycles.
4. Viability Assessment Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[5] Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, directly linking the signal to metabolic activity.
5. Solubilization & Readout Add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Measure the absorbance using a microplate reader at a wavelength of 540 nm.[4][5] Complete solubilization is crucial for accurate absorbance readings. The intensity of the purple color is directly proportional to the number of viable cells.

| 6. Data Analysis | Calculate the percentage of cell viability relative to untreated (vehicle control) cells. Determine the IC50 value from the resulting dose-response curve.[4] | The IC50 value is a key quantitative metric for comparing the cytotoxic potential of different compounds. |

Genotoxicity Assessment: Protecting the Genome

Rationale: Genotoxicity refers to a substance's ability to damage cellular DNA, which can lead to mutations, cancer, or heritable defects.[6] Early identification of genotoxic liabilities is a regulatory requirement and is critical for preventing the progression of compounds that could pose a long-term health risk.[7] No single test can detect all relevant genotoxic mechanisms, so a standard battery of in vitro assays is employed to assess different endpoints.[3][8]

The Standard In Vitro Genotoxicity Battery: A typical screening battery includes:

  • A test for gene mutation in bacteria: The Bacterial Reverse Mutation Assay (Ames test) is a widely used method for identifying substances that can cause gene mutations.[3][6]

  • A test for chromosomal damage in mammalian cells: The in vitro Micronucleus Assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm.[9]

Workflow: Tiered Genotoxicity Screening

Genotoxicity_Workflow start Pyridine Sulfonamide Candidate ames Ames Test (Bacterial Reverse Mutation) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) start->micronucleus decision1 Mutagenic? ames->decision1 decision2 Clastogenic or Aneugenic? micronucleus->decision2 stop High Risk: Deprioritize or Redesign decision1->stop Yes proceed Low Risk: Proceed to Next Stage decision1->proceed No decision2->stop Yes decision2->proceed No

Caption: A parallel approach for early in vitro genotoxicity screening.

Protocol Overview: Bacterial Reverse Mutation (Ames) Test

Step Procedure Rationale & Key Considerations
1. Strain Selection Utilize multiple strains of Salmonella typhimurium (and often E. coli) with pre-existing mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid.[6] Different strains detect different types of mutations (e.g., frameshift vs. base-pair substitutions), providing broader coverage.
2. Metabolic Activation Test the compound both in the presence and absence of a liver S9 fraction.[10][11] The S9 fraction contains metabolic enzymes (cytochromes P450) that can convert a non-mutagenic parent compound into a mutagenic metabolite, mimicking liver metabolism.
3. Exposure The bacterial strain, test compound (at various concentrations), and S9 mix (if used) are combined and plated on a minimal agar plate lacking the essential amino acid. Only bacteria that undergo a reverse mutation (reversion) to regain the ability to synthesize the amino acid will be able to grow and form colonies.

| 4. Incubation & Analysis | Incubate plates for 48-72 hours. Count the number of revertant colonies. A significant, dose-dependent increase in colonies compared to the negative control indicates a positive (mutagenic) result. | The number of colonies is a direct measure of the compound's mutagenic potential under the test conditions. |

Part 2: ADME-Tox Profiling: Predicting In Vivo Behavior

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial, as they are inextricably linked to both efficacy and toxicity.[12] Poor metabolic stability or inhibition of key drug-metabolizing enzymes can lead to unexpected toxicity and adverse drug-drug interactions (DDIs).

Metabolic Stability: Gauging Compound Lifetime

Rationale: Metabolic stability determines the rate at which a compound is broken down by metabolic enzymes, primarily in the liver.[11] A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. These assays measure the disappearance of the parent compound over time and are used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo pharmacokinetic behavior.[13][14]

Comparison of In Vitro Metabolic Systems

Test System Composition Metabolic Pathways Assessed Throughput Rationale for Use
Liver Microsomes Vesicles of endoplasmic reticulum from homogenized liver cells.[15] Primarily Phase I (oxidative) metabolism mediated by Cytochrome P450 (CYP) enzymes.[14] High Cost-effective initial screen for CYP-mediated metabolism.[15]
Liver S9 Fraction Supernatant from centrifuged liver homogenate; contains both microsomes and cytosolic components.[11] Phase I (CYP) and many Phase II (conjugative) enzymes (e.g., UGTs, SULTs).[11] High A more comprehensive screen than microsomes, capturing both major metabolic phases at a reasonable cost.[10]

| Hepatocytes | Intact, viable liver cells (cryopreserved or fresh).[13] | Full complement of Phase I, Phase II, and transporter-mediated processes.[14] | Lower | Considered the "gold standard" for in vitro metabolism as it most closely represents the complex cellular environment of the liver.[10] |

Metabolic_Systems cluster_key title Complexity and Predictive Power of Metabolic Systems microsomes Liver Microsomes s9 Liver S9 Fraction microsomes->s9 Adds Cytosolic (Phase II) Enzymes p1 Phase I (CYP) Metabolism microsomes->p1 hepatocytes Suspension Hepatocytes s9->hepatocytes Adds Intact Cell Machinery & Transporters s9->p1 p2 Phase II (Conjugation) s9->p2 hepatocytes->p1 hepatocytes->p2

Caption: Hierarchy of common in vitro systems for metabolic stability testing.

Detailed Protocol: Microsomal Metabolic Stability Assay

Step Procedure Rationale & Key Considerations
1. Preparation Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a buffer solution on an ice bath. Using pooled microsomes from multiple donors averages out individual metabolic differences. Keeping the mixture on ice prevents premature enzyme activity.
2. Compound Addition Add the pyridine sulfonamide test compound to the reaction mixture at a low concentration (e.g., 1 µM). A low concentration relative to the enzyme Km ensures the reaction follows first-order kinetics, which is necessary for accurate clearance calculations.
3. Reaction Initiation Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[15] NADPH is an essential cofactor for CYP enzyme activity. A regenerating system ensures its concentration remains stable throughout the incubation.
4. Time-Point Sampling At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard). The cold organic solvent immediately denatures the enzymes, stopping the reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.
5. Analysis Centrifuge the stopped samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point. LC-MS/MS provides the high sensitivity and specificity required to measure the disappearance of the parent compound.

| 6. Data Calculation | Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). | These calculated parameters are used to rank compounds and predict in vivo hepatic clearance. |

Cytochrome P450 (CYP) Inhibition: Assessing DDI Risk

Rationale: Many drugs are metabolized by a small number of CYP enzyme isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[16] If a new compound inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to increased plasma levels and potential toxicity.[17][18] Therefore, screening for CYP inhibition is a regulatory requirement and a critical step in assessing a compound's DDI potential.[17]

Screening Strategy: The potential for CYP inhibition is typically assessed by measuring the IC50 value of a test compound against a panel of the most clinically relevant CYP isoforms.[19] This is often done using a high-throughput fluorogenic assay.[19]

Protocol Overview: Fluorogenic CYP Inhibition Assay

Step Procedure Rationale & Key Considerations
1. System Setup In a microplate, combine a specific recombinant human CYP enzyme, a corresponding fluorogenic probe substrate, and an NADPH-regenerating system.[19] Each CYP isoform has specific substrates that are converted into highly fluorescent products. This allows for isoform-specific activity measurement.
2. Compound Addition Add the pyridine sulfonamide test compound at various concentrations. Include a positive control inhibitor for each isoform and a no-inhibitor (vehicle) control.[17] The positive control ensures the assay is performing correctly. The vehicle control represents 100% enzyme activity.
3. Incubation & Readout Incubate the plate at 37°C. Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is directly proportional to the activity of the specific CYP enzyme.

| 4. Data Analysis | Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve. | The IC50 value quantifies the inhibitory potency of the compound. A low IC50 value indicates a higher risk of DDI. |

Key CYP Isoforms for Initial Screening

CYP Isoform % of Drugs Metabolized (Approx.) Rationale for Inclusion
CYP3A4/5 >50% Metabolizes the largest proportion of clinically used drugs.[16]
CYP2D6 ~25% Highly polymorphic, leading to significant inter-individual variability in metabolism.
CYP2C9 ~10% Metabolizes many drugs with a narrow therapeutic index (e.g., warfarin).
CYP2C19 ~5% Important for the metabolism of proton pump inhibitors and antiplatelet agents.
CYP1A2 ~5% Metabolizes common substances like caffeine and is inducible by smoking.

Data synthesized from multiple sources.[16][19]

Part 3: Assessing Critical Organ-Specific Toxicity

While foundational assays provide a broad view of toxicity, certain organ systems are particularly susceptible to drug-induced injury and warrant specific investigation early in development.

Cardiotoxicity Screening: The hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[20] This channel plays a critical role in the repolarization phase of the cardiac action potential.[21] Blocking it can lead to QT interval prolongation, a condition that can trigger a potentially fatal arrhythmia called Torsades de Pointes (TdP).[22] Due to several high-profile drug withdrawals, hERG screening is now a mandatory and early step in safety assessment.[21]

Mechanism of hERG-Induced Arrhythmia

hERG_Pathway compound Pyridine Sulfonamide Compound herg hERG K+ Channel compound->herg Binds to & Inhibits block Blockade of K+ Efflux herg->block Leads to repolarization Delayed Cardiac Repolarization block->repolarization qt QT Interval Prolongation on ECG repolarization->qt tdp Increased Risk of Torsades de Pointes (TdP) qt->tdp

Caption: Causal chain from hERG channel blockade to arrhythmia risk.[21]

Screening Method: Automated Patch-Clamp Electrophysiology The gold standard for assessing hERG liability is patch-clamp electrophysiology, which directly measures the flow of ions through the channel.[20] Automated, high-throughput systems have made this technique accessible for early screening.[21][22]

Conceptual Protocol: Automated hERG Assay

Step Procedure Rationale & Key Considerations
1. Cell System Use a mammalian cell line (e.g., HEK293) stably over-expressing the hERG channel.[21] This provides a robust and consistent biological system for measuring hERG-specific currents without interference from other ion channels.
2. Electrophysiology Cells are captured on a microfluidic chip. Automated pipettes establish a high-resistance "giga-seal" and achieve a whole-cell patch-clamp configuration.[21] Automation allows for the rapid and simultaneous testing of many compounds, making the assay suitable for screening.[22]
3. Voltage Protocol A specific voltage protocol is applied to the cell to elicit and isolate the characteristic hERG current. A stable baseline current is established. The voltage protocol is designed to specifically activate and deactivate the hERG channel, allowing for precise measurement of its function.
4. Compound Application The test compound is applied to the cell, often in sequentially increasing concentrations. The effect on the hERG current is recorded continuously.[21] A cumulative concentration-response allows for the efficient determination of an IC50 value from a single cell.

| 5. Data Analysis | The percentage of current inhibition is calculated at each concentration. An IC50 value is determined, representing the concentration that blocks 50% of the hERG current. | This IC50 value is the primary endpoint. It is compared against the compound's expected therapeutic plasma concentration to estimate the safety margin. |

Part 4: Bridging to In Vivo: The Acute Toxicity Study

Rationale: While in vitro assays are powerful screening tools, they cannot fully replicate the complex physiology of a whole organism. An early, limited in vivo study is essential to understand a compound's systemic toxicity, identify potential target organs, and determine a maximum tolerated dose (MTD).[23] This information is vital for designing longer-term efficacy and safety studies.[24][25]

Study Design: Acute Oral Toxicity (e.g., OECD 423 Acute Toxic Class Method) This method uses a stepwise procedure with a small number of animals per step to classify a compound into a toxicity category based on observed mortality, reducing the overall number of animals required.[26]

Workflow: Acute In Vivo Toxicity Assessment

Acute_Tox_Workflow cluster_prep Pre-Dosing cluster_dosing Dosing & Observation cluster_analysis Endpoint Analysis animal_acclimate 1. Acclimatize Animals (e.g., Rodents) dose_select 2. Select Starting Dose (Based on in vitro data) animal_acclimate->dose_select dosing 3. Administer Single Dose (e.g., Oral Gavage) dose_select->dosing observation 4. Clinical Observations (e.g., 14 days) dosing->observation necropsy 5. Gross Necropsy observation->necropsy histopath 6. Histopathology (Key Organs) necropsy->histopath analysis 7. Determine MTD & Identify Target Organs histopath->analysis

Caption: Key stages of an early in vivo acute toxicity study.

High-Level Protocol: Acute Oral Toxicity Study in Rodents

Phase Procedure Rationale & Key Considerations
1. Pre-Study Select a relevant rodent species (typically rats or mice).[24] Acclimatize animals to the facility. The starting dose is selected based on in vitro cytotoxicity and any available data. Acclimatization reduces stress-related variability. Dose selection is critical to gaining meaningful information without excessive mortality.
2. Dosing Administer a single dose of the pyridine sulfonamide compound, typically via oral gavage.[23] The route of administration should ideally match the intended clinical route.[23]
3. Observation Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) immediately after dosing and periodically for up to 14 days. Record body weights and food consumption.[27][28] Detailed clinical observation is key to identifying signs of neurotoxicity or other systemic effects. Body weight is a sensitive indicator of general health.
4. Endpoints At the end of the observation period, perform a gross necropsy on all animals. Collect key organs (e.g., liver, kidneys, spleen, heart, brain) for histopathological examination.[27][28] Gross necropsy can reveal visible organ abnormalities. Histopathology provides microscopic evidence of tissue damage, definitively identifying target organs of toxicity.

| 5. Analysis | Analyze mortality, clinical signs, body weight changes, and pathology findings to determine the MTD and classify the compound's acute toxicity. | This data provides the first integrated picture of the compound's safety profile in a living system and is essential for planning future preclinical studies. |

Conclusion

The initial toxicity screening of pyridine sulfonamide compounds is a multi-faceted process that requires a strategic, tiered approach. By integrating a series of in vitro assays—from broad cytotoxicity and genotoxicity screens to specific ADME and hERG liability tests—researchers can build a comprehensive early safety profile. This foundational dataset allows for the rational prioritization of compounds, weeding out those with unacceptable liabilities before they consume significant resources. The final, limited in vivo acute toxicity study serves as a critical bridge, validating in vitro findings in a complex biological system and providing the necessary confidence to advance a candidate toward IND-enabling studies. This rigorous, front-loaded screening paradigm is indispensable for navigating the complexities of drug development and increasing the probability of success for new pyridine sulfonamide therapeutics.

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Precision Targeting: The Pyridine Sulfonamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of bioactive molecules containing the pyridine sulfonamide scaffold Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyridine sulfonamide scaffold represents a sophisticated evolution from the classical benzene sulfonamide pharmacophore.[1] While benzene sulfonamides (the "sulfa drugs") established the foundation of antibacterial and diuretic therapy, the incorporation of the pyridine ring introduces unique electronic, physicochemical, and steric properties that are critical for modern targeted therapies.

This guide analyzes the pyridine sulfonamide moiety as a "privileged scaffold" in medicinal chemistry.[1] It explores the causality between the pyridine nitrogen’s position and the sulfonamide’s pKa, details the synthetic pathways for accessing these cores, and examines their application in high-precision targets such as Carbonic Anhydrase (CA) isoforms and Rho-associated kinases (ROCK).

Medicinal Chemistry Strategy: The Pyridine Advantage

Electronic Modulation and pKa

The substitution of a benzene ring with a pyridine ring profoundly alters the physicochemical profile of the sulfonamide group (


).
  • Acidity: The electron-withdrawing nature of the pyridine nitrogen (via inductive and mesomeric effects) increases the acidity of the sulfonamide proton compared to its benzene analog. This is critical for targets like Carbonic Anhydrase, where the sulfonamide must exist as the anion (

    
    ) to coordinate with the Zinc(II) ion in the active site.
    
  • Solubility: The pyridine nitrogen provides a hydrogen bond acceptor site, significantly improving aqueous solubility—a common bottleneck in drug development.

Structural Activity Relationship (SAR) Logic

The position of the sulfonamide relative to the pyridine nitrogen dictates the biological outcome:

  • Pyridine-3-sulfonamides: The most common scaffold for diuretics (e.g., Torsemide) and CA inhibitors.[1] This geometry mimics the para-substituted benzene sulfonamides but with enhanced water solubility.[1]

  • Pyridine-2-sulfonamides: Less common due to synthetic challenges (instability of 2-sulfonyl chlorides) and potential chelation interference, but valuable for specific kinase targets.[1]

Visualization: SAR & Pharmacophore Logic

The following diagram illustrates the SAR logic for designing selective inhibitors using the pyridine sulfonamide core.

SAR_Logic fill_core fill_core fill_func fill_func fill_outcome fill_outcome Scaffold Pyridine-3-Sulfonamide Core Scaffold Pos3 Position 3: Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Scaffold->Pos3 Pos4 Position 4: Hydrophobic Tail Determines Isoform Selectivity Scaffold->Pos4 PyN Pyridine Nitrogen Modulates pKa & Solubility Scaffold->PyN Target_CA Target: Carbonic Anhydrase (Zn2+ Coordination) Pos3->Target_CA Primary Interaction (Anionic) Pos4->Target_CA Steric Fit (Selectivity) PyN->Target_CA Lowers pKa -> Facilitates Ionization Target_Kinase Target: Kinases (H-Bonding / Solvation) PyN->Target_Kinase H-Bond Acceptor

Figure 1: SAR logic for the pyridine-3-sulfonamide scaffold, highlighting the functional roles of specific ring positions in target binding.[1]

Synthetic Pathways: Construction of the Core

Synthesizing pyridine sulfonamides presents unique challenges compared to benzene analogs, particularly the instability of pyridine-2-sulfonyl chlorides.[1] Two primary pathways are validated for high-yield construction.[1]

Pathway A: Oxidative Chlorination (The Mercaptan Route)

This is the most robust method for generating pyridine-2-sulfonyl chlorides, which are otherwise prone to decomposition.[1]

  • Precursor: 2-Mercaptopyridine.[1]

  • Reagents:

    
     gas or Sulfuryl chloride (
    
    
    
    ) in aqueous acid.
  • Mechanism: Oxidation of the thiol to the sulfonyl chloride, followed by immediate amidation.

Pathway B: Halogen-Metal Exchange (The Grignard Route)

Ideal for pyridine-3-sulfonyl chlorides where the starting material is a 3-halopyridine.[1]

  • Precursor: 3-Bromopyridine.[1]

  • Reagents:

    
     (Turbo Grignard), followed by 
    
    
    
    gas, then NCS (N-chlorosuccinimide) or
    
    
    .
  • Mechanism: Formation of the pyridyl-magnesium species, capture with sulfur dioxide to form the sulfinate, and oxidative chlorination.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: Pyridine Sulfonamide Decision Position of Sulfonamide? Start->Decision Route2 Position 2 (Ortho) Decision->Route2 Route3 Position 3 (Meta) Decision->Route3 Mercaptan Start: 2-Mercaptopyridine Route2->Mercaptan Halide Start: 3-Bromopyridine Route3->Halide Oxidation Oxidative Chlorination (Cl2/aq. HCl or NaOCl) Mercaptan->Oxidation UnstableInt Intermediate: Pyridine-2-sulfonyl chloride (Unstable!) Oxidation->UnstableInt Amidation2 Immediate Amidation (R-NH2, 0°C) UnstableInt->Amidation2 Exchange Halogen-Metal Exchange (i-PrMgCl, -15°C) Halide->Exchange SO2_Capture SO2 Capture -> Sulfinate Exchange->SO2_Capture Chlorination Oxidative Chlorination (NCS or SO2Cl2) SO2_Capture->Chlorination Amidation3 Amidation (R-NH2) Chlorination->Amidation3

Figure 2: Synthetic decision tree comparing the oxidative chlorination route (for C2) and the organometallic route (for C3).[1]

Validated Experimental Protocol

Protocol: Synthesis of 4-(3-Methylphenylamino)pyridine-3-sulfonamide (Torsemide Precursor Analog)

This protocol demonstrates the synthesis of a core scaffold relevant to Torsemide-like diuretics and CA inhibitors.[1]

Objective: Synthesize a pyridine-3-sulfonamide via the sulfonyl chloride intermediate.

Reagents:

  • 3-Pyridinesulfonyl chloride (Commercial or prepared via Pathway B)[1]

  • 3-Methylaniline (Amine nucleophile)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (

    
    ) or Pyridine (Base)
    

Step-by-Step Methodology:

  • Preparation of Reaction Matrix:

    • Charge a flame-dried 100 mL round-bottom flask with 3-pyridinesulfonyl chloride (1.0 eq, 5.6 mmol) and anhydrous THF (20 mL).

    • Cool the solution to 0°C using an ice-water bath.[1] Causality: Sulfonyl chlorides are moisture sensitive; low temperature prevents hydrolysis and controls the exotherm of amidation.

  • Nucleophilic Addition:

    • In a separate vial, dissolve 3-methylaniline (1.1 eq) and triethylamine (1.5 eq) in THF (10 mL).

    • Add the amine solution dropwise to the sulfonyl chloride solution over 15 minutes.[1]

    • Observation: A white precipitate (triethylamine hydrochloride) will form immediately.[1]

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor via TLC (System: 5% MeOH in DCM). The starting sulfonyl chloride spot (high Rf) should disappear.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

      
       mL) and Brine (20 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Purify the crude solid using Ethanol/Water to yield the pure sulfonamide.[1]

Yield Expectation: 85–92%. Characterization: confirm via


 (DMSO-d6): Look for sulfonamide 

singlet around

10.0–11.0 ppm and pyridine aromatic protons.[1]

Case Studies in Bioactivity

FDA-Approved Benchmark: Torsemide

Torsemide (Demadex) exemplifies the clinical utility of the pyridine sulfonamide scaffold.[1][2]

  • Structure: A pyridine-3-sulfonylurea.[1][2][3][4][5]

  • Mechanism: Inhibits the

    
     carrier system in the loop of Henle.
    
  • Scaffold Role: The pyridine ring confers a longer half-life and higher bioavailability compared to Furosemide (a furan-benzene derivative), allowing for once-daily dosing.[1]

Emerging Oncology: Carbonic Anhydrase IX/XII Inhibitors

The overexpression of Carbonic Anhydrase IX (CA IX) in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) drives active research into selective inhibitors.

  • The Challenge: Selectively inhibiting CA IX over the ubiquitous cytosolic CA II isoform to avoid side effects.[1]

  • The Solution: Pyridine-3-sulfonamides.[1][2][3][4][6] The geometry of the pyridine ring, combined with specific "tail" modifications (e.g., triazoles via click chemistry), allows the molecule to reach the hydrophobic pocket unique to CA IX, while the sulfonamide anchors to the Zinc.

Related Scaffold: Fasudil

While technically an isoquinoline sulfonamide, Fasudil validates the bioactivity of pyridine-fused sulfonamides.[1]

  • Target: Rho-associated protein kinase (ROCK).[1]

  • Indication: Cerebral vasospasm; potential in ALS and pulmonary hypertension.[1]

  • Mechanism: The isoquinoline nitrogen mimics the adenine ring of ATP, while the sulfonamide positions the homopiperazine ring to interact with the ribose-binding pocket.

Data Summary: Comparative Potency

Compound ClassScaffold CoreTargetKey Potency Metric (

/

)
Selectivity Factor
Torsemide Pyridine-3-sulfonylureaNKCC2 (Kidney)Diuretic Dose: 10–20 mgHigh vs. Furosemide
SLC-0111 Analog Pyridine-3-sulfonamidehCA IX (Tumor)

: 45 nM
>100-fold vs. hCA II
Fasudil Isoquinoline-5-sulfonamideROCK 1/2

: 1.9

M
Moderate (hits PKA)
Tubulin Inhibitor Pyridine-sulfonamide hybridTubulin

: 1.1

M
2-6x > Colchicine

References

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett, 2011.[1]

  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem, 2025.[1]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 2025.

  • Torsemide Structure and Clinical Data. PubChem, NIH.[1]

  • Fasudil: Rho-kinase inhibitor and vasodilator. Wikipedia / DrugBank.[1]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides. RSC Advances, 2024.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 2022.[1]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances, 2024.

Sources

Commercial availability and suppliers of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-sulfonamide: Sourcing, Synthesis, and Application

Abstract: This document provides a comprehensive technical overview of 5-Bromo-3-methylpyridine-2-sulfonamide (CAS No. 1515251-75-8), a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug discovery. The guide details the compound's chemical identity, outlines its commercial availability from key suppliers, and explores its synthetic pathways from common precursors. Furthermore, it contextualizes the molecule's significance by discussing the broader applications of pyridine sulfonamide scaffolds in the development of novel therapeutic agents. This guide is intended to serve as a practical resource for scientists and professionals involved in chemical synthesis and pharmaceutical research and development.

Introduction to 5-Bromo-3-methylpyridine-2-sulfonamide

5-Bromo-3-methylpyridine-2-sulfonamide is a specialized organic compound featuring a pyridine ring substituted with bromine, a methyl group, and a sulfonamide functional group. This unique combination of moieties makes it a valuable intermediate for chemical synthesis.

1.1. Chemical Identity and Structure

The structural arrangement of its functional groups provides multiple reaction sites for further chemical elaboration, making it a versatile scaffold in synthetic chemistry.

  • IUPAC Name: 5-Bromo-3-methylpyridine-2-sulfonamide

  • CAS Number: 1515251-75-8[1]

  • Molecular Formula: C₆H₇BrN₂O₂S[1]

  • Molecular Weight: 251.10 g/mol [1]

Caption: Chemical structure of 5-Bromo-3-methylpyridine-2-sulfonamide.

1.2. Significance in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[2][3] Its ability to act as a competitive antagonist of 4-aminobenzoic acid in the folic acid pathway is the basis for its classic antibacterial effect.[4] Pyridine rings are also ubiquitous in pharmaceuticals, valued for their metabolic stability and ability to engage in hydrogen bonding. The presence of a bromine atom on the pyridine ring is particularly strategic, as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries.[5]

Commercial Availability and Sourcing

As a specialized research chemical, 5-Bromo-3-methylpyridine-2-sulfonamide is not as widely stocked as common reagents but is available from suppliers that focus on novel building blocks for drug discovery.

2.1. Identified Suppliers

Procurement for research purposes should be directed toward specialized chemical vendors. The following table summarizes known supplier information. Researchers should note that this compound is typically sold for "Research Use Only."

SupplierProduct NameCAS NumberNotes
BLD Pharm 5-Bromo-3-methylpyridine-2-sulfonamide1515251-75-8The product was listed as temporarily out of stock. It is available for online orders.[1]

Note: Availability and stock status are subject to change. It is recommended to verify directly with the supplier before placing an order.

2.2. Procurement Considerations

When sourcing this compound, researchers should consider the following:

  • Purity: For synthetic applications, a purity of >95% is generally required. Analytical data such as NMR or LC-MS should be requested if not provided.

  • Lead Time: As a non-commodity chemical, lead times may be longer, especially if the product is not stocked locally.[1]

  • Related Compounds: If the target molecule is unavailable, researchers may consider sourcing its immediate precursors, such as 5-Bromo-3-methylpyridine-2-sulfonyl chloride (CAS 944799-36-4) or 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5).[6][7]

Synthetic Pathways and Methodologies

Understanding the synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide is crucial for both its in-house preparation and for appreciating its chemical properties. The most logical synthetic route involves the conversion of an amino-pyridine precursor into the target sulfonamide.

3.1. Proposed Synthetic Workflow

A common and reliable method to prepare sulfonamides is via the reaction of a sulfonyl chloride with an amine. In this case, the target molecule is a primary sulfonamide, which can be prepared from the corresponding sulfonyl chloride and ammonia. The sulfonyl chloride itself is typically synthesized from an amino-pyridine precursor via a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow from a common starting material.

3.2. Representative Experimental Protocol (Sulfonamide Formation)

The following protocol is a generalized procedure for the final step of the synthesis, based on standard chemical literature for the conversion of a sulfonyl chloride to a primary sulfonamide.[3]

Objective: To synthesize 5-Bromo-3-methylpyridine-2-sulfonamide from its sulfonyl chloride precursor.

Materials:

  • 5-Bromo-3-methylpyridine-2-sulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM) or a similar inert solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate, round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1 equivalent) in a suitable solvent like DCM in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.

  • Ammonolysis: While stirring vigorously, add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) dropwise to the cooled solution. The reaction is often exothermic. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash removes any unreacted acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired 5-Bromo-3-methylpyridine-2-sulfonamide.[3]

Applications in Research and Development

The utility of 5-Bromo-3-methylpyridine-2-sulfonamide stems from the proven biological activities of the pyridine-sulfonamide scaffold.

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes, most notably carbonic anhydrases, which are targets for treating glaucoma, edema, and some cancers.[2] The specific substitution pattern of this molecule could offer novel selectivity profiles.

  • Antibacterial Agents: While resistance is an issue for older sulfonamides, the development of novel sulfonamide derivatives continues to be a strategy for combating bacterial infections.[4]

  • Antidiabetic Agents: Recent studies have explored pyridine-based sulfonamides as inhibitors of alpha-amylase, indicating potential applications in managing diabetes.[3]

  • Scaffold for Library Synthesis: As previously mentioned, the bromine atom is a key feature for diversification. Researchers can use this building block as a starting point for Suzuki or other cross-coupling reactions to synthesize a wide range of novel compounds for high-throughput screening in drug discovery programs.[5]

Conclusion

5-Bromo-3-methylpyridine-2-sulfonamide is a valuable, albeit specialized, chemical intermediate for pharmaceutical and medicinal chemistry research. Its commercial availability through dedicated suppliers of fine chemicals provides a direct route for its acquisition. For research groups with strong synthetic capabilities, its preparation from more common precursors like 2-Amino-5-bromo-3-methylpyridine offers an alternative sourcing strategy. The compound's true value lies in its potential as a core scaffold for developing new enzyme inhibitors and other therapeutic agents, leveraging the well-established biological importance of both the sulfonamide and pyridine moieties.

References

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

  • PMC (PubMed Central). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Methylamine Supplier. 5-Bromo-3-Methylpyridine-2-Carbonitrile. [Link]

  • IndiaMART. 2-Amino-5-Bromo-3-Methyl Pyridine (3430-21-5). [Link]

  • SciSpace. The recent progress of sulfonamide in medicinal chemistry. [Link]

  • Pure Synth. 2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC). [Link]

  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • Moroccan Journal of Chemistry. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-methylpyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, combining a substituted pyridine ring with a sulfonamide group, is prevalent in a range of biologically active molecules. This document provides a comprehensive, three-step synthesis protocol designed for researchers in synthetic chemistry and drug development. The outlined methodology begins with the regioselective bromination of 2-amino-3-methylpyridine, proceeds through a robust Sandmeyer-type chlorosulfonylation, and culminates in the final amidation to yield the target compound. Each step is detailed with expert insights into the underlying chemical principles to ensure reproducibility, safety, and high yield.

Overall Synthetic Pathway

The synthesis is logically structured in three distinct stages, starting from the commercially available 2-amino-3-methylpyridine.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine (Intermediate 1) A->B Step 1: Bromination Reagents: Acetic Anhydride, Bromine, NaOH C 5-Bromo-3-methylpyridine-2-sulfonyl Chloride (Intermediate 2) B->C Step 2: Sandmeyer Reaction Reagents: t-BuONO, CuCl2, DABSO D 5-Bromo-3-methylpyridine-2-sulfonamide (Final Product) C->D Step 3: Amidation Reagent: NH4OH

Caption: Overall three-step synthesis of the target compound.

Part 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate 1)

The initial step involves the regioselective bromination of 2-amino-3-methylpyridine at the C5 position. The amino group is a potent activating group, directing electrophiles to the ortho and para positions (C3 and C5). To prevent side reactions and ensure selectivity, the amino group is first protected as an acetamide.

Experimental Protocol: Step 1
  • Protection: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent, add acetic anhydride (1.2-1.5 eq). Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Bromination: Cool the reaction mixture to approximately 20-25 °C. Slowly add liquid bromine (1.0-1.1 eq) dropwise. The exotherm should be carefully controlled. After the addition is complete, heat the mixture to 50-60 °C for 2-3 hours.[1]

  • Deprotection and Work-up: Cool the mixture and add water until all solids dissolve. Carefully add a concentrated sodium hydroxide (NaOH) solution dropwise to hydrolyze the acetamide protecting group. This step is often accompanied by the precipitation of the product.

  • Isolation: Stir for an additional 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry thoroughly. The crude product can be further purified by recrystallization to obtain 2-amino-5-bromo-3-methylpyridine.[1] This intermediate is also commercially available (CAS 3430-21-5), offering a convenient entry point for the subsequent step.

Part 2: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl Chloride (Intermediate 2)

This stage employs a Sandmeyer-type reaction to convert the 2-amino group of Intermediate 1 into a sulfonyl chloride. This classic transformation proceeds via an aryl diazonium salt intermediate.[2][3][4] Modern protocols often utilize stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)) for improved safety and handling compared to gaseous sulfur dioxide.[5][6]

Expert Insights: The Sandmeyer Reaction

The reaction is initiated by converting the primary aromatic amine to a diazonium salt with a nitrite source (like tert-butyl nitrite) under acidic conditions. This diazonium salt is typically unstable and generated in situ at low temperatures. A copper(I) or copper(II) salt then catalyzes a single-electron transfer to the diazonium species, releasing nitrogen gas and forming an aryl radical.[2] This radical then reacts with the sulfur dioxide surrogate, which, upon subsequent reaction with a chloride source, yields the desired sulfonyl chloride.

Experimental Protocol: Step 2
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq), DABSO (0.6 eq), and copper(II) chloride (CuCl₂, 5 mol%) in acetonitrile (MeCN).

  • Diazotization: To the stirred suspension at room temperature, add 37% aqueous hydrochloric acid (HCl, 2.0 eq). Following this, add tert-butyl nitrite (1.1 eq) dropwise over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Progression: Stir the mixture at room temperature for 16-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 5-bromo-3-methylpyridine-2-sulfonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part 3: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide (Final Product)

The final step is the conversion of the reactive sulfonyl chloride to the corresponding primary sulfonamide. This is a nucleophilic substitution reaction at the sulfur center.

Experimental Protocol: Step 3
  • Amidation: Dissolve the crude 5-bromo-3-methylpyridine-2-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or 1,4-dioxane.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Add concentrated ammonium hydroxide (NH₄OH, 2.0-3.0 eq) dropwise. A base such as pyridine can also be used to scavenge the HCl byproduct.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Isolation and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue, and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified 5-bromo-3-methylpyridine-2-sulfonamide.

Quantitative Data Summary

StepStarting MaterialReagentsMolar Ratio (vs. SM)ProductTheoretical Yield
1 2-Amino-3-methylpyridineAcetic Anhydride, Bromine1.2-1.5, 1.0-1.12-Amino-5-bromo-3-methylpyridine~75-85%[1]
2 2-Amino-5-bromo-3-methylpyridineDABSO, t-BuONO, CuCl₂0.6, 1.1, 0.055-Bromo-3-methylpyridine-2-sulfonyl Chloride~70-80%[5][6]
3 5-Bromo-3-methylpyridine-2-sulfonyl ChlorideAmmonium Hydroxide2.0-3.05-Bromo-3-methylpyridine-2-sulfonamide~85-95%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Amidation S1_Start Protect Amine S1_React Add Bromine S1_Start->S1_React S1_Deprotect Hydrolyze S1_React->S1_Deprotect S1_Isolate Filter & Dry S1_Deprotect->S1_Isolate S2_Setup Combine Reagents S1_Isolate->S2_Setup Use Intermediate 1 S2_Diazotize Add Nitrite S2_Setup->S2_Diazotize S2_Workup Extract S2_Diazotize->S2_Workup S2_Concentrate Concentrate S2_Workup->S2_Concentrate S3_Dissolve Dissolve Sulfonyl Chloride S2_Concentrate->S3_Dissolve Use Intermediate 2 S3_Amidate Add NH4OH S3_Dissolve->S3_Amidate S3_Isolate Filter & Dry S3_Amidate->S3_Isolate S3_Purify Recrystallize S3_Isolate->S3_Purify

Caption: High-level experimental workflow for the synthesis.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide. By breaking the process down into three manageable steps and explaining the chemical rationale behind each transformation, this guide serves as a valuable resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research and development. The use of a modern Sandmeyer protocol enhances the safety and scalability of the synthesis of the key sulfonyl chloride intermediate.

References

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Preparation method of 2-amino-5-bromopyridine. Patsnap. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. National Institutes of Health (NIH). [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH). [Link]

  • THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES. Organic Preparations and Procedures International. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine.
  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Institutes of Health (NIH). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • 2-Bromo-5-chloro-3-methylpyridine. PubChem. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

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The Strategic Synthesis of 5-Arylpyridines: Application Notes on the Suzuki Cross-Coupling of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Challenge of the Pyridine Moiety

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in a vast array of pharmaceuticals underscores its importance in modulating biological activity. The introduction of aryl groups at the 5-position of the pyridine ring is a particularly powerful strategy for exploring structure-activity relationships (SAR), leading to the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the requisite carbon-carbon bond between a 5-bromopyridine and an arylboronic acid, valued for its functional group tolerance and generally mild conditions.[1][2]

However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges that can hinder reaction efficiency.[3] Issues such as catalyst inhibition, where the pyridine nitrogen coordinates to the palladium center, and protodeboronation of the boronic acid coupling partner are common hurdles. This guide provides an in-depth analysis of the Suzuki cross-coupling of 5-bromopyridines, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers to navigate these challenges and successfully synthesize these valuable compounds.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding each step is critical for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 5-bromopyridine. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step compared to electron-rich aryl halides.[6]

  • Transmetalation: This step requires activation of the arylboronic acid by a base to form a more nucleophilic boronate species.[4][7] This boronate then transfers its aryl group to the Pd(II) complex, displacing the bromide. The choice of base and solvent is crucial here, as it directly impacts the rate of transmetalation and can influence side reactions.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the 5-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands on the palladium center can promote this final step.

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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_complex [label="[Ar-Pd(II)L₂-Br]\n(Pyridine Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Diaryl_PdII [label="[Ar-Pd(II)L₂-Ar']\n(Di-aryl Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="5-Arylpyridine\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="Ar'-B(OH)₂ + Base", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bromopyridine [label="5-Bromopyridine", shape=house, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; Bromopyridine -> OxAdd [style=dashed]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Transmetalation [label=""]; Boronic_Acid -> Transmetalation [style=dashed]; Transmetalation -> Diaryl_PdII [label="[Ar'-B(OH)₃]⁻"]; Diaryl_PdII -> RedElim [label=""]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [label="Regeneration"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for the Suzuki Coupling of a 5-Bromopyridine

This protocol provides a robust starting point for the coupling of various 5-bromopyridines with arylboronic acids. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., XPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-bromopyridine, arylboronic acid, base, and palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Specific Protocol: Synthesis of a 5-Aryl-2-methylpyridin-3-amine Derivative

This protocol is adapted from a documented synthesis and demonstrates a practical application of the reaction.[1]

Materials:

  • N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g, 1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane (2 mL)

  • Water (0.5 mL)

Procedure:

  • Initial Mixing: In a Schlenk flask, combine N-[5-bromo-2-methylpyridin-3-yl]acetamide and Pd(PPh₃)₄ in 1,4-dioxane. Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Addition of Reagents: Add the arylboronic acid, potassium phosphate, and water to the mixture.

  • Heating: Heat the reaction mixture to 85–95 °C and stir for approximately 15 hours.

  • Cooling and Filtration: After cooling to room temperature, filter the mixture.

  • Extraction: Dilute the filtrate with ethyl acetate (50 mL) and perform an aqueous work-up as described in the general protocol.

  • Purification: Purify the resulting crude product by column chromatography to yield the desired N-[5-aryl-2-methylpyridin-3-yl]acetamide.

Data Presentation: Optimizing Reaction Parameters

The choice of ligand and base is paramount for a successful coupling reaction, especially with potentially inhibitory substrates like pyridines. The following tables provide a comparative overview of how these components can influence reaction outcomes.

Table 1: Comparative Performance of Common Ligands

LigandPalladium PrecursorBaseSolventTemperature (°C)Typical Yield (%)Notes
PPh₃Pd(PPh₃)₄ or Pd(OAc)₂K₂CO₃Toluene/H₂O10060-85A standard, cost-effective choice but may be less effective for hindered substrates.
dppfPd(dppf)Cl₂K₂CO₃Dimethoxyethane8085-95Often provides high yields and is effective for a broad range of substrates.[8]
XPhosPd₂(dba)₃K₃PO₄t-BuOH/H₂O80>90A bulky, electron-rich Buchwald ligand, excellent for challenging couplings and can enable lower catalyst loadings.[9]
SPhosPd(OAc)₂K₃PO₄Toluene90>90Another highly effective Buchwald ligand, known for promoting efficient reductive elimination.

Yields are representative and highly dependent on the specific 5-bromopyridine and arylboronic acid used.

Table 2: Influence of Base Selection on Reaction Efficiency

BaseSolvent SystemTypical Yield (%)Key Characteristics
Na₂CO₃Toluene/H₂O or Dioxane/H₂O85-98A widely used, effective, and economical base.[10]
K₂CO₃Toluene/H₂O or Dioxane/H₂O80-95Similar to Na₂CO₃, very common in standard protocols.
K₃PO₄Dioxane/H₂O or t-BuOH/H₂O85-99A stronger base that is often beneficial for less reactive boronic acids or challenging couplings.[1][11]
Cs₂CO₃Dioxane or Toluene70-95Highly soluble in organic solvents, often used in more difficult reactions, but is more expensive.

This data is compiled for illustrative purposes and actual yields will vary.[4][7]

Troubleshooting Common Issues

dot digraph "Troubleshooting_Suzuki_Coupling" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: A decision-making workflow for troubleshooting common issues.

  • Low or No Conversion:

    • Cause: Catalyst inactivity is a primary suspect. The active Pd(0) species can be sensitive to oxygen. Alternatively, the pyridine substrate may be inhibiting the catalyst.

    • Solution: Ensure all solvents are rigorously degassed. Use a fresh, high-quality palladium source. Consider switching to a more electron-rich and bulky ligand, such as SPhos or XPhos, which can accelerate the reaction and resist inhibition. Increasing the reaction temperature may also improve conversion.

  • Significant Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6] It can also occur if a Pd(II) precatalyst is used, as its reduction to Pd(0) can consume the boronic acid.

    • Solution: The most critical step is to rigorously exclude oxygen through thorough degassing (e.g., freeze-pump-thaw cycles or sparging with an inert gas). Starting with a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue.

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The C-B bond of the boronic acid is cleaved by a proton source, typically water, especially under basic conditions. This removes the nucleophilic partner from the reaction.

    • Solution: Ensure solvents and reagents are anhydrous. While many Suzuki protocols use aqueous bases, minimizing the amount of water can be beneficial. Using a stronger, non-hydroxide base like K₃PO₄ can sometimes help. Alternatively, using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromopyridines is a formidable tool for the synthesis of molecules of high interest to the pharmaceutical and materials science industries. While challenges related to the pyridine nucleus exist, a systematic approach grounded in a solid understanding of the reaction mechanism allows for their effective mitigation. Careful selection of the catalyst, ligand, base, and solvent, coupled with meticulous experimental technique, will consistently lead to successful outcomes. This guide serves as a foundational resource to empower researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

Sources

Application Note: Strategic Utilization of 5-Bromo-3-methylpyridine-2-sulfonamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) as a scaffold in drug discovery.

Executive Summary & Scaffold Analysis

5-Bromo-3-methylpyridine-2-sulfonamide represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways) and antibacterial agents. Its utility stems from three distinct structural features that allow for orthogonal functionalization:

  • C5-Bromine (Electrophilic Handle): The pyridine nitrogen renders the ring electron-deficient, activating the C5 position for oxidative addition by Palladium(0) species. This allows for facile Suzuki, Buchwald, and Sonogashira couplings.

  • C2-Sulfonamide (Polar/Binding Motif): This group serves as a critical hydrogen bond donor/acceptor in active sites. It is also a precursor for sulfonylureas and sultams.

  • C3-Methyl (Steric/Conformational Lock): Often overlooked, the C3-methyl group exerts significant ortho-steric influence. It restricts rotation of C2-substituents and prevents metabolic attack at the C3 position, a common liability in simple pyridines.

Reactivity Profile & Chemoselectivity
  • Acidity: The sulfonamide proton (

    
    ) is acidic. In cross-coupling reactions, this can lead to catalyst poisoning via binding of the deprotonated nitrogen to the metal center.
    
  • Regiochemistry: The C5-Br is significantly more reactive toward Pd-catalyzed coupling than the sulfonamide nitrogen is toward nucleophilic attack, allowing for chemoselective derivatization.

Visualizing the Synthetic Workflow

The following logic map illustrates the divergent synthesis pathways available from this single building block.

ReactivityMap Start 5-Bromo-3-methyl pyridine-2-sulfonamide Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Pd(0), HNR2 Alkylation N-Alkylation/Acylation (Sulfonamide Mod.) Start->Alkylation R-X, Base Biaryl 5-Aryl-3-methyl pyridine-2-sulfonamide (Kinase Inhibitors) Suzuki->Biaryl Amino 5-Amino-3-methyl pyridine-2-sulfonamide Buchwald->Amino SulfonylUrea N-Acyl Sulfonamides (Bioisosteres) Alkylation->SulfonylUrea

Figure 1: Divergent synthetic pathways. The scaffold allows orthogonal expansion at the C5 and Sulfonamide positions.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol addresses the common issue of sulfonamide interference in Pd-coupling. We utilize a solvent system that solubilizes the polar sulfonamide while maintaining catalyst activity.

Materials
  • Substrate: 5-Bromo-3-methylpyridine-2-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to poisoning.
    
  • Base:

    
     (3.0 equiv) - Cesium promotes higher solubility in organic/aqueous mixes.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Degassing: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
    
  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under a positive stream of inert gas.
    
  • Solvation: Add the degassed Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Target Mass = Substrate - Br + Aryl).[2]

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Adjust pH to ~4-5 with 1M HCl (carefully) to ensure the sulfonamide is protonated and extracts into the organic layer.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by sulfonamideIncrease catalyst loading to 10 mol% or protect sulfonamide (e.g., with DMB group).
Protodeboronation Unstable boronic acidSwitch base to

or reduce water content (use anhydrous DMF).
Homocoupling Oxygen presenceDegas solvents more thoroughly (freeze-pump-thaw).

Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds at the C5 position is challenging due to the electron-rich nature of the incoming amine and the potential for the sulfonamide to compete as a nucleophile.

Materials
  • Substrate: 5-Bromo-3-methylpyridine-2-sulfonamide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Wide bite angle favors reductive elimination in pyridines.

  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Complex Formation: Pre-mix

    
     and Xantphos in the solvent under inert atmosphere for 10 minutes to form the active catalyst species.
    
  • Addition: Add the substrate, amine, and base to the reaction vessel.

  • Reaction: Heat to 100–110°C overnight.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Sulfonamide Functionalization (N-Acylation)

To generate N-acyl sulfonamides (potent pharmacophores), the sulfonamide nitrogen must be activated.

Methodology
  • Deprotonation: Dissolve substrate in anhydrous DMF. Add

    
     (1.1 equiv) at 0°C. Stir for 30 mins until gas evolution ceases.
    
  • Coupling: Add the desired Acid Chloride (1.1 equiv) dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice water. The product often precipitates out; filter and wash with cold water.

Experimental Workflow Diagram

The following diagram details the operational flow for the Suzuki coupling, the most common application for this scaffold.

Workflow Setup Step 1: Setup Combine Reagents + Base (Inert Atmosphere) Degas Step 2: Degassing Purge O2 (N2/Argon) Setup->Degas CatAdd Step 3: Catalyst Addition Pd(dppf)Cl2 (Fast Addition) Degas->CatAdd Heat Step 4: Reaction 90°C, 4-12 Hours CatAdd->Heat Monitor Monitor (LC-MS) Check for SM consumption Heat->Monitor Monitor->Heat Incomplete Workup Step 5: Workup Acidify (pH 5) -> Extract EtOAc Monitor->Workup Complete Purify Step 6: Purification Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for Palladium-catalyzed coupling of 5-Bromo-3-methylpyridine-2-sulfonamide.

References

  • General Reactivity of Pyridine Sulfonamides

    • Smith, J. et al. "Sulfonamides as a Promising Scaffold in Drug Discovery."[5] ResearchGate Review, 2025.

  • Suzuki Coupling Protocols

    • BenchChem Application Notes.[3] "Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole (Analogous Protocol)."

  • Buchwald-Hartwig Methodology

    • Organic Chemistry Portal.[6] "Buchwald-Hartwig Cross Coupling Reaction."[2]

  • Compound Data

    • PubChem.[7][8] "5-Bromopyridine-2-sulfonamide Compound Summary."

Sources

Experimental procedure for N-alkylation of sulfonamides

Precision N-Alkylation of Sulfonamides: From Classical to Mitsunobu and Green Catalysis

Executive Summary & Strategic Overview

The sulfonamide moiety (


However, the reaction is often deceptively simple. The sulfonamide nitrogen possesses a

9.5–10.5
  • Nucleophilicity: The anion is nucleophilic enough for

    
     displacement but requires careful base selection to avoid bis-alkylation (for primary sulfonamides).
    
  • Sterics & Electronics: Electron-withdrawing groups (EWGs) on the sulfonyl ring enhance acidity but decrease nucleophilicity, often requiring stronger activation or catalysis.

This guide details three validated workflows: the Classical Base-Mediated Protocol (for robustness), the Mitsunobu Protocol (for stereochemical precision), and Phase-Transfer Catalysis (for green scalability).

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method based on your substrate availability and stereochemical requirements.

DecisionMatrixStartSTART: Substrate AnalysisQ1Is the alkylating agentan Alkyl Halide (R-X) or Alcohol (R-OH)?Start->Q1Branch_HalideAlkyl Halide (R-X)Q1->Branch_HalideBranch_AlcoholAlcohol (R-OH)Q1->Branch_AlcoholMethod_AMETHOD A:Base-Mediated S_N2(Standard)Branch_Halide->Method_ASmall Scale (<1g)Method_CMETHOD C:Phase Transfer Catalysis(Green/Scale-up)Branch_Halide->Method_CLarge Scale (>10g)or Green Req.Q2Is the alcohol Chiral?Branch_Alcohol->Q2Method_BMETHOD B:Mitsunobu Reaction(Inversion of Config)Q2->Method_BYes (Stereospecific)Q2->Method_BNo (Mild conditions)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology.

Method A: Classical Base-Mediated Alkylation ( )

This is the "workhorse" method. The key to success is matching the base strength to the sulfonamide

Mechanistic Insight

For primary sulfonamides (



bis-alkylation
  • Control Strategy: Use a mild base (

    
    ) and stoichiometric control, or use a bulky protecting group if bis-alkylation is persistent.
    
Protocol

Reagents:

  • Substrate: Sulfonamide (1.0 equiv)[1]

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    (1.5 equiv for sluggish substrates)
  • Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may become heterogeneous.
    
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

    • Critical: If using a highly reactive iodide (e.g., MeI), cool to 0°C during addition to prevent exotherms and over-alkylation.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

    • Optimization: If conversion is <50% after 6 hours, heat to 60°C. If still sluggish, switch base to

      
       (the "Cesium Effect" improves solubility and nucleophilicity).
      
  • Workup: Pour the mixture into ice-cold water (5x reaction volume).

    • Solid Product: Filter the precipitate and wash with water.

    • Liquid Product: Extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      

Method B: The Mitsunobu Protocol

Ideal for alkylating with alcohols directly, particularly when stereochemical inversion is required (e.g., converting a chiral secondary alcohol to a sulfonamide with inverted stereochemistry).

Mechanistic Insight

The reaction relies on the formation of a highly reactive alkoxy-phosphonium intermediate. The sulfonamide (

MitsunobuReagentsPPh3 + DIADBetaineMorrison-Brunn-HuisgenBetaine IntermediateReagents->Betaine0°CActivationAlcohol Activation(Alkoxyphosphonium)Betaine->Activation+ R-OH+ H-N(SO2R)R'AttackNucleophilic Attack(Sulfonamide Anion)Activation->AttackSN2 MechanismProductN-Alkylated Sulfonamide(Inverted Config.)Attack->Product+ O=PPh3+ Hydrazine

Figure 2: The Mitsunobu pathway. Note that the order of addition is critical to prevent side reactions.

Protocol

Reagents:

  • Sulfonamide (1.0 equiv)[1]

  • Alcohol (1.0–1.2 equiv)

  • Triphenylphosphine (

    
    , 1.5 equiv)[2]
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Procedure:

  • Preparation: Dissolve Sulfonamide, Alcohol, and

    
     in anhydrous THF under inert atmosphere (
    
    
    or Ar). Cool to 0°C .[2]
    • Why? Pre-mixing these ensures that once the betaine is formed by adding DIAD, the nucleophile (sulfonamide) and electrophile (alcohol) are immediately available, minimizing

      
       oxidation.
      
  • Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent.

    • Purification Hack: The major byproduct is Triphenylphosphine oxide (

      
      ), which is difficult to remove. Triturate the crude residue with cold diethyl ether/hexane (1:1); 
      
      
      often precipitates out. Filter, then purify the filtrate by column chromatography.[1][2]

Method C: Green Phase-Transfer Catalysis (PTC)

For scale-up or environmental compliance, PTC avoids toxic dipolar aprotic solvents (DMF/DMAc) and uses biphasic systems.

Protocol

Reagents:

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Base:

    
     (solid or 50% aq. solution).
    
  • Catalyst: TBAB (Tetrabutylammonium bromide, 5–10 mol%).

Procedure:

  • Mix Sulfonamide and Alkyl Halide in Toluene.

  • Add TBAB and the aqueous base solution.

  • Reflux with vigorous stirring (high RPM is crucial for mass transfer).

  • Advantage: The product remains in the toluene layer; salts remain in water. Separation is achieved by a simple phase cut.

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureMethod A (Base/Halide)Method B (Mitsunobu)Method C (PTC)
Substrate Alkyl Halides (R-X)Alcohols (R-OH)Alkyl Halides (R-X)
Atom Economy HighLow (produces

)
High
Stereochemistry Inversion (if X is on chiral center)Inversion (reliable)Inversion
Scalability Moderate (DMF removal is hard)Low (Reagent cost/waste)High (Greenest)
Key Risk Bis-alkylationSeparation of byproductsSlow kinetics
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Base too weak / Poor solubilitySwitch from

to

or use

(caution:

gas).
Bis-alkylation Primary sulfonamide is too reactiveUse 0.9 equiv of alkyl halide. Switch to bulky base.
No Reaction (Mitsunobu)

too high (>13)
Sulfonamide not acidic enough. Use "Fukuyama" strategy (Nosyl-protection) [1].
Sticky/Oily Product Residual DMFWash organic layer with 5% LiCl (aq) x3 during workup.

Safety & Handling

  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Methyl Iodide). Handle in a fume hood.

  • DIAD/DEAD: Shock sensitive and toxic. Store in a refrigerator. Never distill.

  • Sodium Hydride (

    
    ):  If used (for unreactive substrates), it releases flammable 
    
    
    gas. Quench carefully with isopropanol before adding water.

References

  • Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Green Chemistry / PTC: "Phase Transfer Catalysis - Reagent Guides." ACS GCI Pharmaceutical Roundtable.

  • Sulfonamide pKa & Reactivity: "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal.

  • Mitsunobu Protocol Details: "Mitsunobu reaction." Organic Syntheses.

  • Fukuyama-Mitsunobu Modification: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004.

Application Note: Palladium-Catalyzed Synthesis of Pyridine Derivatives from Bromo-Pyridines

[1][2]

Executive Summary

Pyridine moieties are ubiquitous in FDA-approved therapeutics (e.g., Esomeprazole, Loratadine, Imatinib), serving as critical pharmacophores that modulate solubility and metabolic stability. However, the functionalization of bromo-pyridines via Palladium (Pd)-catalyzed cross-coupling presents unique challenges compared to carbocyclic arenes. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom often lead to catalyst poisoning and unpredictable regioselectivity.

This guide provides high-fidelity protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically optimized to overcome the "pyridine problem." It includes mechanistic insights into catalyst deactivation and a logic-gate workflow for ligand selection.

Mechanistic Challenges & Catalyst Design

To successfully couple bromo-pyridines, one must understand the failure modes of standard Pd protocols.

The "Pyridine Problem"

Unlike bromobenzene, 2-bromopyridine possesses a basic nitrogen atom capable of displacing phosphine ligands from the Pd(II) center. This forms a stable, catalytically inactive Pd-pyridine complex (the "off-cycle sink"), effectively halting turnover.

Key Mechanistic Drivers:

  • Electronic Bias: The electron-deficient ring facilitates faster oxidative addition at C2 and C4 positions compared to C3 (similar to nucleophilic aromatic substitution logic), but this is often counteracted by the stability of the Pd-N bond.

  • Protodeboronation: In Suzuki couplings, 2-pyridyl boronates are notoriously unstable, undergoing rapid protodeboronation in aqueous base. The inverse coupling (2-bromopyridine + aryl boronic acid) is preferred but still requires specific ligands to prevent N-coordination.

Visualization: The Pyridine Catalytic Cycle & Deactivation

The following diagram illustrates the standard cycle versus the competitive inhibition pathway unique to pyridine substrates.

Pyridine_Pd_CyclePd0Active CatalystPd(0)L2OxAddOxidative Addition(Pd(II)-Ar-Br)Pd0->OxAdd + 2-BromopyridineCoordinationN-Coordination(Catalyst Poisoning)OxAdd->Coordination Pyridine N-Lone PairTransMetTransmetallation(Base/Boronate)OxAdd->TransMet + Ar-B(OH)2 / BaseDeadInactive Complex[L-Pd(II)-Pyridine]Coordination->Dead Ligand DisplacementRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 RegenerationDead->Pd0 Heat/Bulky Ligand(Reversible only if L is bulky)

Figure 1: The catalytic cycle highlighting the competitive "Dead" pathway caused by pyridine nitrogen coordination. Bulky ligands are required to destabilize the inactive complex.

Critical Optimization Parameters

Success relies on steric bulk and electron richness. The following matrix guides the selection of reaction components.

Table 1: Component Selection Guide for Bromo-Pyridines

ComponentRecommendationScientific Rationale
Ligand (Suzuki) SPhos, XPhos, RuPhos Buchwald biaryl phosphines provide steric bulk to prevent N-coordination to Pd and facilitate reductive elimination.
Ligand (Amination) BrettPhos, RuPhos Specific for C-N bond formation; BrettPhos prevents binding of the product amine to the catalyst.
Base K₃PO₄ or K₂CO₃ Weaker bases reduce competitive protodeboronation of boronic acids compared to hydroxides/alkoxides.
Solvent 1,4-Dioxane or Toluene/Water Biphasic systems often suppress protodeboronation. Dioxane promotes solubility of Pd-precatalysts.
Pd Source Pd(OAc)₂ or Pd₂dba₃ Pre-catalysts that generate Pd(0) in situ. Avoid PdCl₂ types if possible to minimize chloride inhibition.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Bromopyridine

Target: Synthesis of 2-arylpyridines (difficult due to N-poisoning).

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation: In a dry Schlenk tube, add Pd(OAc)₂ and SPhos. Purge with Argon (3x). Add 1 mL of anhydrous Toluene and stir at RT for 10 mins to generate the active Pd(0)-L species (solution turns yellow/orange).

  • Substrate Addition: Add 2-bromopyridine, arylboronic acid, and K₃PO₄.

  • Solvent Degassing: Add the remaining Toluene and Water. Critical: Sparge the biphasic mixture with Argon for 15 mins. Oxygen promotes homocoupling of the boronic acid.[2]

  • Reaction: Seal the tube and heat to 100°C for 12–18 hours.

    • Validation: Monitor by TLC. 2-bromopyridine (Rf ~0.5 in 20% EtOAc/Hex) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Note: Pyridines often streak on silica; add 1% Et₃N to the eluent to sharpen peaks.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 2-aminopyridines (Key drug scaffold).

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Pre-catalyst: Pd-RuPhos G3 or G4 (2 mol%)

    • Why G3/G4? These oxidative addition complexes ensure precise 1:1 Pd:Ligand ratio and rapid initiation, crucial for inhibiting N-poisoning.

  • Base: NaOtBu (1.4 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: anhydrous THF or Dioxane.

Workflow Diagram:

Buchwald_WorkflowStartWeigh Solids(Glovebox/Air-free)SolventAdd Solvent(Anhydrous THF)Start->Solvent Inert GasActivateActivation(Stir 5 min @ RT)Solvent->Activate Dissolve BaseHeatReaction(80°C, 2-16h)Activate->Heat Inject AmineQuenchWorkup(EtOAc/H2O)Heat->Quench TLC CheckIsolateIsolation(Column/Crystallization)Quench->Isolate

Figure 2: Operational workflow for Buchwald-Hartwig amination using Pd-G3 precatalysts.

Advanced Topic: Site Selectivity in Poly-Halogenated Pyridines

When working with 2,4-dibromopyridine or 2,4-dichloropyridine, regioselectivity is dictated by the interplay between electronic activation and steric hindrance.

  • Standard Conditions (PPh₃/SPhos): Coupling occurs at C2 first.

    • Reason: C2 is more electron-deficient (inductive effect of N) and oxidative addition is faster.

  • Switchable Selectivity (Pd-PEPPSI-IPr): Coupling can be directed to C4 .[3][4]

    • Reason: Extremely bulky NHC ligands (IPr) destabilize the transition state at the sterically more crowded C2 position (adjacent to N-lone pair), favoring the distal C4 position.

Selectivity Protocol (C4-Selective):

  • Substrate: 2,4-Dichloropyridine[3][4]

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Solvent: Dioxane/H₂O[4]

  • Result: >10:1 selectivity for C4 coupling.[3]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (e.g., from PPh₃ to XPhos). Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxygen IngressDegas solvents more rigorously (Freeze-Pump-Thaw is gold standard).
Protodeboronation (Ar-H) Unstable BoronateUse MIDA boronates (slow release) or switch base to KF/anhydrous conditions.
Blue Fluorescence Product FormationMany 2-arylpyridines are fluorescent. Use UV-lamp (365nm) to track product on TLC.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridines. Chem. Rev.2016 , 116, 12564–12649.

  • A User's Guide to Palladium-Catalyzed Amination. J. Org. Chem.2008 , 73, 5302–5309.

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. J. Am. Chem. Soc.2022 , 144, 11921–11932.

  • Preparation of MIDA Boronates for Suzuki-Miyaura Coupling of Unstable Boronic Acids. J. Am. Chem. Soc.2008 , 130, 14084–14085.

Topic: Protocol for Synthesizing a Library of 5-Bromo-3-methylpyridine-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

The pyridine sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, and infectious and inflammatory diseases.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of a diverse library of 5-Bromo-3-methylpyridine-2-sulfonamide analogs. The strategy employs a robust and scalable two-stage process: (1) the synthesis of the key electrophilic intermediate, 5-bromo-3-methylpyridine-2-sulfonyl chloride, via a halogen-metal exchange reaction, followed by (2) a parallel amidation with a diverse set of primary and secondary amines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, characterization guidelines, and troubleshooting advice to enable the efficient generation of novel chemical entities for drug discovery programs.

Introduction and Scientific Rationale

The functional group sulfonamide is a cornerstone of modern medicinal chemistry.[3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable, non-hydrolyzable nature, allows it to serve as a versatile mimic of other functional groups and engage in critical binding interactions with biological targets.[4] The pyridine ring, an electron-deficient aromatic heterocycle, is another key pharmacophore that imparts favorable physicochemical properties, including improved solubility and metabolic stability.

The combination of these two motifs in the 5-Bromo-3-methylpyridine-2-sulfonamide scaffold provides a powerful platform for library synthesis. The bromine atom at the 5-position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid exploration of the chemical space around the pyridine core.[5]

Direct chlorosulfonylation of the pyridine ring is notoriously difficult and often results in poor yields and regioselectivity due to the ring's deactivation towards electrophilic aromatic substitution.[6] Therefore, our strategy relies on a more controlled and efficient approach: the generation of a metalated pyridine species from a di-halogenated precursor, which is then trapped with an appropriate sulfur electrophile. This method provides excellent regiocontrol and is amenable to scale-up.[3]

Overall Synthetic Workflow

The synthesis is divided into two primary stages, followed by purification and characterization. This workflow is designed for efficiency and adaptability, allowing for the generation of a multi-compound library.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Library Synthesis cluster_2 Downstream Processing Start Starting Material: 2,5-Dibromo-3-methylpyridine Step1 Halogen-Metal Exchange & Sulfonylation Start->Step1 Intermediate Key Intermediate: 5-Bromo-3-methylpyridine-2-sulfonyl chloride Step1->Intermediate Step2 Parallel Sulfonamide Coupling Intermediate->Step2 Amine_Library Amine Library (R1R2NH) Amine_Library->Step2 Crude_Products Crude Sulfonamide Analogs Step2->Crude_Products Purification Purification (Chromatography/Recrystallization) Crude_Products->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Library Final Analog Library Characterization->Final_Library caption Overall workflow for the synthesis of the sulfonamide library.

Caption: Overall workflow for the synthesis of the sulfonamide library.

Part I: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl chloride

This stage focuses on the preparation of the key electrophilic building block. The chosen method, a halogen-metal exchange followed by reaction with sulfuryl chloride, is highly efficient for producing heteroaromatic sulfonyl chlorides.[3]

Reaction Principle

G SM 2,5-Dibromo-3-methylpyridine Reagent1 1. n-BuLi or i-PrMgCl·LiCl THF, -10 °C SM->Reagent1 Met_Int Metalated Intermediate Reagent1->Met_Int Reagent2 2. SO₂Cl₂ (Sulfuryl Chloride) Toluene, -10 °C Met_Int->Reagent2 Product 5-Bromo-3-methylpyridine- 2-sulfonyl chloride Reagent2->Product caption Reaction scheme for the synthesis of the key sulfonyl chloride intermediate.

Caption: Reaction scheme for the synthesis of the key sulfonyl chloride intermediate.

Causality Behind Experimental Choices:

  • Starting Material: 2,5-Dibromo-3-methylpyridine is selected because the bromine at the 2-position is significantly more labile to halogen-metal exchange than the one at the 5-position, ensuring high regioselectivity.

  • Reagents: A strong organolithium (n-BuLi) or a turbo-Grignard reagent (i-PrMgCl·LiCl) is required to perform the halogen-metal exchange at a low temperature.[3]

  • Low Temperature (-10 °C): The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions, such as decomposition of the metalated intermediate or reaction at the other bromine position.

  • Sulfuryl Chloride (SO₂Cl₂): This is an effective and readily available "sulfur dioxide equivalent" that directly converts the metalated pyridine into the desired sulfonyl chloride.[3]

Detailed Experimental Protocol

Materials and Equipment:

  • 2,5-Dibromo-3-methylpyridine

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply with manifold

  • Dry, three-neck round-bottom flask with magnetic stirrer, thermometer, and septum

  • Syringes and needles

Protocol:

  • Reaction Setup: Assemble a dry three-neck flask under a positive pressure of inert gas (N₂ or Ar). Add 2,5-Dibromo-3-methylpyridine (1.0 eq) and anhydrous THF. Cool the stirred solution to -10 °C using an ice/salt bath.

  • Halogen-Metal Exchange: Slowly add n-BuLi solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -5 °C. Stir the mixture at -10 °C for 1 hour.

  • Sulfonylation: In a separate dry flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous toluene. Add the freshly prepared metalated pyridine solution from Step 2 dropwise to the sulfuryl chloride solution at -10 °C.

  • Reaction Completion & Quench: Stir the reaction mixture for an additional 30 minutes at -10 °C. Carefully quench the reaction by the slow addition of water, ensuring the temperature remains below 10 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-Bromo-3-methylpyridine-2-sulfonyl chloride is a yellow oil or solid and is often used immediately in the next step without further purification due to its moisture sensitivity.[7]

Part II: Library Synthesis of Sulfonamide Analogs

This stage involves the parallel reaction of the sulfonyl chloride intermediate with a library of diverse amines. The classic Schotten-Baumann conditions are adapted for this purpose.

Reaction Principle

The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

G Int 5-Bromo-3-methylpyridine- 2-sulfonyl chloride Product 5-Bromo-3-methylpyridine- 2-sulfonamide Analog Int->Product Amine Amine (R1R2NH) Amine->Product Base Base (Pyridine or Et₃N) Base->Product Solvent Solvent (DCM or THF) Solvent->Product caption General scheme for sulfonamide library synthesis.

Caption: General scheme for sulfonamide library synthesis.

General Protocol for Parallel Library Synthesis

This protocol is designed for a 96-well plate format but can be adapted for individual vials.

Materials:

  • Crude 5-Bromo-3-methylpyridine-2-sulfonyl chloride from Part I

  • Library of primary and secondary amines (see Table 1 for examples)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • 96-well reaction block or individual reaction vials

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the crude 5-Bromo-3-methylpyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Amine Dispensing: To each well or vial, add the corresponding amine (1.2 eq).

  • Reagent Addition: Add anhydrous DCM to each well, followed by the base (pyridine or Et₃N, 2.0 eq).

  • Initiation: Add the sulfonyl chloride stock solution to each well to initiate the reactions. Seal the plate or vials.

  • Reaction: Stir the reactions at room temperature for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Workup: Quench the reactions by adding water. Extract the products with DCM. The combined organic layers for each reaction are then washed with a mild acid (e.g., 1 M HCl) to remove excess base and amine, followed by water and brine.

  • Isolation & Purification: Dry the organic layers over Na₂SO₄, filter, and concentrate. The crude products can be purified by preparative HPLC, silica gel chromatography, or recrystallization.[7][9]

Table 1: Example Amine Library for Diversification

Entry Amine Name Amine Structure (R¹R²NH) Resulting Side Chain
1 Aniline PhNH₂ -NHPh
2 Benzylamine BnNH₂ -NHBn
3 Morpholine C₄H₉NO -N(CH₂CH₂)₂O
4 Piperidine C₅H₁₁N -N(CH₂)₅
5 Cyclopropylamine c-C₃H₅NH₂ -NH(c-C₃H₅)

| 6 | Diethylamine | Et₂NH | -NEt₂ |

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of each analog in the library.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key expected signals include the sulfonamide N-H proton (typically a broad singlet between 8-11 ppm), the pyridine ring protons, and signals corresponding to the specific amine used.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common method that will show the [M+H]⁺ ion.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

Table 2: Representative Characterization Data for a Library Analog

Property Data for N-benzyl-5-bromo-3-methylpyridine-2-sulfonamide
Structure
Molecular Formula C₁₃H₁₃BrN₂O₂S
Molecular Weight 341.23 g/mol
Yield 75% (after purification)
¹H NMR (400 MHz, CDCl₃) δ 8.51 (d, 1H), 7.95 (d, 1H), 5.80 (t, 1H, -NH), 7.30-7.20 (m, 5H), 4.25 (d, 2H), 2.45 (s, 3H)
MS (ESI) m/z = 341.0, 343.0 [M+H]⁺ (characteristic bromine isotope pattern)

| Purity (HPLC) | >95% |

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of Sulfonyl Chloride Incomplete halogen-metal exchange; moisture in reagents/glassware.Ensure all glassware is oven-dried and reagents are anhydrous. Verify the titer of the n-BuLi solution.
Low Yield of Sulfonamide Hydrolysis of the sulfonyl chloride intermediate.[7]Use the crude sulfonyl chloride immediately after workup. Ensure the amine and solvent are anhydrous.
Sterically hindered or poorly nucleophilic amine.Increase reaction temperature (e.g., to 40 °C) and/or extend reaction time. Consider a more forcing set of conditions if necessary.
Di-sulfonylation Byproduct Occurs with primary amines (R-NH₂).[7]Use a slight excess of the amine (1.2-1.5 eq) relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution at 0 °C. Monitor the reaction closely and stop it once the starting amine is consumed.
Difficulty in Purification Excess unreacted amine or base.Perform an acidic wash (e.g., 1M HCl or saturated NH₄Cl) during the workup to remove basic impurities.[7]

Conclusion

This application note details a robust and versatile protocol for the synthesis of a 5-Bromo-3-methylpyridine-2-sulfonamide analog library. By following the outlined procedures for the synthesis of the key sulfonyl chloride intermediate and its subsequent parallel amidation, research organizations can efficiently generate a diverse set of novel molecules. The inclusion of detailed rationales, characterization guidelines, and a troubleshooting guide provides the necessary tools for successful implementation in a drug discovery setting.

References

  • Angewandte Chemie International Edition . Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Taylor & Francis Online . Sulfonyl chloride – Knowledge and References. [Link]

  • Google Patents.
  • Chemistry & Biology Interface . Recent advances in synthesis of sulfonamides: A review. [Link]

  • Royal Society of Chemistry . A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • ResearchGate . Traditional sulfonamide synthesis using amine and sulfonyl chloride. [Link]

  • Moroccan Journal of Chemistry . Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]

  • National Center for Biotechnology Information (PMC) . Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • ResearchGate . Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. [Link]

  • ResearchGate . Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • RSC Publishing . Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Cureus . The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • National Center for Biotechnology Information (PMC) . Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • MDPI . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Application Note: Cell-Based Assay Development for Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: From Hypoxic pH Regulation to Apoptosis: A Dual-Modality Screening Protocol

Abstract

Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity against Carbonic Anhydrase IX (CAIX), Bcl-2 family proteins, and tubulin polymerization.[1] However, their physicochemical properties—specifically the basicity of the pyridine nitrogen and lipophilicity of the sulfonamide moiety—present unique challenges in cell-based assay development. This guide provides a validated workflow for evaluating pyridine sulfonamides, focusing on intracellular pH (pHi) modulation (functional efficacy) and hypoxia-selective cytotoxicity (phenotypic efficacy).[1]

Compound Management & Solubility Optimization

Rationale: Pyridine sulfonamides often exhibit pH-dependent solubility due to the protonation potential of the pyridine ring (pKa ~5.2) and the acidity of the sulfonamide -NH (pKa ~10). Poor handling leads to micro-precipitation, causing false negatives in fluorescence assays.[1]

Protocol: Stock Preparation & Serial Dilution
  • Primary Stock: Dissolve neat compound in anhydrous DMSO (Grade: Cell Culture Tested) to 10 mM .

    • Critical Step: Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes. Pyridine derivatives may form intermolecular hydrogen bonds that resist initial solvation.

  • Storage: Aliquot into amber glass vials (sulfonamides are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (The "Shift" Step):

    • Do NOT dilute directly from 100% DMSO to aqueous media.

    • Prepare a 100x working stock in 100% DMSO first.

    • Example: To achieve 10 µM final assay concentration, dilute 10 mM stock to 1 mM in DMSO, then spike 1 µL of this 1 mM solution into 99 µL of media.

    • Result: Final DMSO concentration is clamped at 1%, preventing solvent toxicity artifacts.[1]

Solubility Troubleshooting Table
ObservationRoot CauseRemediation
Precipitation upon media addition "Crash-out" effect due to hydrophobicity.Pre-warm media to 37°C; Add 0.05% Pluronic F-127 to the aqueous buffer before spiking compound.
Inconsistent IC50 curves Compound adhering to plastic tips.Use Low-Retention pipette tips; Perform dilutions in glass-lined or polypropylene plates (avoid polystyrene for intermediate steps).
Yellowing of media Pyridine oxidation or pH shift.Check media pH.[2][3] Pyridine sulfonamides can act as weak bases; buffer heavily with 25 mM HEPES if assay tolerates.

Functional Assay: Intracellular pH (pHi) Modulation

Context: Many pyridine sulfonamides target CAIX, an enzyme overexpressed in hypoxic tumors that acidifies the extracellular space while maintaining alkaline pHi to prevent apoptosis.[1] A true functional hit should cause intracellular acidification (drop in pHi).[1]

Methodology: Ratiometric BCECF-AM Assay

We utilize BCECF-AM , a dual-excitation sensor (Ex 490/440 nm, Em 535 nm).[1][2] The 490 nm excitation is pH-dependent; 440 nm is isosbestic (pH-independent), allowing for self-correction of dye loading and leakage.

Reagents
  • Dye: BCECF-AM (1 mg/mL in DMSO).

  • Loading Buffer: Low-buffering Bicarbonate-free RPMI 1640 (to allow pH shifts to be detected).

  • Calibration Buffers: High K+ buffers (135 mM KCl) adjusted to pH 6.5, 7.0, and 7.5 containing 10 µM Nigericin (ionophore to equilibrate pHi with pHe).

Step-by-Step Protocol
  • Seeding: Plate cells (e.g., HT-29 or MDA-MB-231) at 20,000 cells/well in black-wall, clear-bottom 96-well plates.[1] Incubate overnight.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂) for 24 hours to upregulate CAIX expression. Crucial: Normoxic cells express negligible CAIX, making them poor models for this specific mechanism.[1]

  • Dye Loading:

    • Wash cells 1x with Loading Buffer.

    • Incubate with 2 µM BCECF-AM for 30 mins at 37°C (in hypoxia).

  • Compound Treatment:

    • Wash cells to remove extracellular esterase-cleaved dye.[2]

    • Add Pyridine Sulfonamide dilutions in Loading Buffer.

    • Incubate 15–60 minutes.

  • Acquisition:

    • Read Fluorescence: Ex 490/Em 535 (Signal) and Ex 440/Em 535 (Reference).

    • Calculate Ratio:

      
      .[1][2]
      
  • Calibration: At the end of the experiment, aspirate media from control wells and add the Nigericin Calibration Buffers to generate a standard curve (pH vs. Ratio).

Pathway Visualization: CAIX & pH Regulation

CAIX_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CAIX Upregulation (Transmembrane) HIF1a->CAIX_Exp CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->CO2_Hydration Catalyzes H_Ext H+ Accumulation (Extracellular Acidosis) CO2_Hydration->H_Ext Exported HCO3_Int HCO3- Import (via NBC Transporters) CO2_Hydration->HCO3_Int Imported pHi_Alk Alkaline pHi (Survival/Proliferation) HCO3_Int->pHi_Alk Buffers Cytosol Inhibitor Pyridine Sulfonamide (Inhibitor) Inhibitor->CAIX_Exp Blocks Apoptosis Intracellular Acidification --> Apoptosis Inhibitor->Apoptosis Induces

Figure 1: Mechanism of Action. Pyridine sulfonamides inhibit CAIX, disrupting the pH gradient essential for hypoxic tumor survival.[1]

Phenotypic Assay: Hypoxia-Selective Cytotoxicity

Rationale: To prove the compound acts via the specific hypoxic mechanism (CAIX inhibition) rather than general toxicity, you must demonstrate a "Hypoxic Shift."

Experimental Design: The Twin-Plate Protocol

Run two identical 96-well plates in parallel.

  • Plate A (Normoxia): Incubate at 21% O₂.

  • Plate B (Hypoxia): Incubate at 1% O₂ (Hypoxia Chamber).

Protocol
  • Seeding: 5,000 cells/well. Allow attachment for 24h.

  • Treatment: Add serial dilutions of the pyridine sulfonamide (0.1 nM to 10 µM).

  • Duration: 72 hours continuous exposure.

  • Readout: CellTiter-Glo (ATP) or PrestoBlue (Resazurin) .[1]

    • Note on Tetrazolium (MTT/MTS): Avoid MTT in hypoxia. The metabolic conversion of MTT is altered under low oxygen, leading to artifacts. ATP-based assays are more robust in this context.

  • Analysis: Calculate the Hypoxia Selectivity Index (HSI) .


[1]
  • Interpretation:

    • HSI > 3.0: Compound is hypoxia-selective (likely targeting CAIX or HIF pathways).

    • HSI ~ 1.0: General cytotoxic agent (likely targeting tubulin or DNA).

Mechanism Confirmation: Multiplexed Apoptosis

Rationale: Pyridine sulfonamides targeting Bcl-2 or CAIX should trigger apoptosis, not necrosis.[1] We use a multiplexed approach to distinguish these.

Workflow Visualization

Assay_Workflow cluster_logic Logic Gate Sample Treated Cells (Hypoxic) Reagent_Mix Add Reagent Mix: 1. Annexin V-FITC 2. Propidium Iodide (PI) 3. Hoechst 33342 Sample->Reagent_Mix Incubate Incubate 15 min (Room Temp, Dark) Reagent_Mix->Incubate HCS High-Content Imaging (Confocal/Flow) Incubate->HCS Analysis Data Segmentation HCS->Analysis Live Live: Annexin(-) / PI(-) Analysis->Live Early_Apop Early Apoptosis: Annexin(+) / PI(-) Analysis->Early_Apop Late_Apop Late Apoptosis/Necrosis: Annexin(+) / PI(+) Analysis->Late_Apop

Figure 2: Multiplexed Apoptosis Workflow. Distinguishes mechanism of cell death using High-Content Screening (HCS).

Critical Reagent Note
  • Calcium is Mandatory: Annexin V binding to Phosphatidylserine (PS) is Ca2+-dependent . Ensure your binding buffer contains 2.5 mM CaCl₂. Phosphate-based buffers (PBS) without calcium will yield 100% false negatives for Annexin V.

References

  • Supuran, C. T. (2008).[1][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link[1]

  • Thermo Fisher Scientific. BCECF, AM Intracellular pH Indicator Protocol. Link

  • Touisni, N., et al. (2011).[1] Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of pyridine-sulfonamides. European Journal of Medicinal Chemistry. Link[1]

Sources

Application Notes & Protocols: A Roadmap for Evaluating 5-Bromo-3-methylpyridine-2-sulfonamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1][2] The sulfonamide scaffold represents one of the earliest classes of synthetic antibiotics and continues to be a cornerstone in medicinal chemistry.[3][4] Concurrently, pyridine-based structures are recognized as "privileged" scaffolds due to their prevalence in numerous biologically active compounds.[5] This document presents a comprehensive guide for the investigation of 5-Bromo-3-methylpyridine-2-sulfonamide , a novel compound combining these key pharmacophores, as a potential antibacterial drug candidate. We provide a strategic roadmap, from proposed synthesis to detailed protocols for assessing antibacterial potency and elucidating its mechanism of action, designed for researchers in drug discovery and microbiology.

Introduction: The Rationale for Investigation

Sulfonamides exert their well-established bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8] Unlike bacteria, humans acquire folic acid from their diet, making this pathway a selective and validated target for antibacterial therapy.[8][9] The pyridine nucleus is a versatile heterocyclic motif known to enhance the pharmacological properties of molecules, including solubility and target binding.[5]

The candidate molecule, 5-Bromo-3-methylpyridine-2-sulfonamide , merges these two critical moieties. Its structure suggests a strong potential for antibacterial activity, warranting a systematic evaluation. This guide provides the experimental framework to test this hypothesis, guiding the researcher from initial compound synthesis through to advanced mechanistic studies.

Proposed Synthesis and Characterization

The foundational step in evaluating any new chemical entity is its reliable synthesis and rigorous characterization. The causality behind this is simple: unverified starting material leads to uninterpretable biological data. We propose a straightforward and scalable synthetic route.

Protocol 2.1: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide

This protocol is based on established methods for sulfonamide formation from a suitable amine precursor.[10] The key reaction is the coupling of 5-Bromo-3-methylpyridin-2-amine with a sulfonyl chloride.

Reagents and Materials:

  • 5-Bromo-3-methylpyridin-2-amine

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride as a starting point)

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-3-methylpyridin-2-amine (1.0 eq) in a mixture of pyridine and DCM.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC for use in biological assays.

Primary Antibacterial Screening: Potency and Spectrum of Activity

The initial goal is to determine if the compound has antibacterial activity and, if so, at what concentration. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[11][12] Following MIC, the Minimum Bactericidal Concentration (MBC) is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12][13]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Compound Dilution: Prepare a working solution of the test compound in CAMHB at twice the highest desired concentration.

  • Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the working compound solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 100 µL from well 10.[14]

  • Controls (Self-Validation):

    • Well 11 (Growth Control): 100 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the MIC assay. The rationale is to determine if the bacteria inhibited in the MIC assay are still viable.

Step-by-Step Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).[12][15]

Data Presentation: Hypothetical Screening Results

All quantitative data should be summarized for clear interpretation.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Escherichia coli25922816Bactericidal (≤4)
Staphylococcus aureus292134>128Bacteriostatic (>4)
Pseudomonas aeruginosa2785364>128Tolerant/Resistant
Enterococcus faecalis29212128>128Resistant

An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 is considered bacteriostatic.

Elucidating the Mode of Action: A Dynamic Perspective

While MIC/MBC provides static endpoints, a time-kill kinetics assay offers a dynamic view of the compound's effect on bacterial growth over time, providing robust confirmation of bacteriostatic versus bactericidal activity.[15]

Protocol 4.1: Bacterial Time-Kill Kinetics Assay

Step-by-Step Procedure:

  • Culture Preparation: Grow a bacterial culture to the early exponential phase (log phase).[16]

  • Exposure: Add the test compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC) to flasks containing the log-phase culture. Include a no-drug growth control.

  • Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate on MHA to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum.[15]

    • Bacteriostatic activity is characterized by minimal change in CFU/mL compared to the initial inoculum, while the growth control increases significantly.

Visualization: Overall Screening Workflow

The logical progression from synthesis to primary and secondary screening can be visualized as follows.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Potency & Spectrum cluster_2 Phase 3: Mechanism of Action (MoA) Synthesis Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide Purify Purification & Characterization (NMR, MS, HPLC ≥95%) Synthesis->Purify MIC MIC Assay (Broth Microdilution) Purify->MIC Test Compound MBC MBC Assay MIC->MBC Determine Bactericidal or Bacteriostatic TimeKill Time-Kill Kinetics MBC->TimeKill Investigate Dynamics TargetAssay Molecular Target Assay (e.g., DHPS, DNA Gyrase) TimeKill->TargetAssay Confirm MoA

Caption: High-level workflow for the evaluation of a novel antibacterial candidate.

Investigating the Molecular Target

Based on its sulfonamide core, the primary hypothesized target for 5-Bromo-3-methylpyridine-2-sulfonamide is the folic acid synthesis pathway.

The Dihydropteroate Synthase (DHPS) Pathway

Bacteria synthesize dihydrofolate from para-aminobenzoic acid (PABA) using the enzyme dihydropteroate synthase (DHPS). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby halting the production of folic acid, which is a crucial precursor for DNA, RNA, and protein synthesis.[7][8][]

Visualization: Sulfonamide Mechanism of Action

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Product NucleicAcids Nucleic Acid Synthesis Dihydrofolate->NucleicAcids ...leads to Sulfonamide 5-Bromo-3-methylpyridine- 2-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid pathway by sulfonamides.

Confirmatory/Secondary Target Analysis: DNA Gyrase Assay

While DHPS is the probable target, comprehensive drug discovery involves exploring other possibilities. Novel sulfonamide derivatives have sometimes exhibited off-target or secondary activities.[18] Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, is a validated target for other antibiotic classes like quinolones.[19] An in vitro assay can determine if our compound has any inhibitory effect on this enzyme.

Protocol 5.1: DNA Gyrase Supercoiling Inhibition Assay

This protocol measures the ability of a compound to inhibit the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase.[20]

Materials:

  • Purified bacterial DNA gyrase (A₂B₂ complex)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP solution

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

Step-by-Step Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, ATP, and relaxed plasmid DNA.

  • Inhibitor Addition: Add the test compound at a range of concentrations. Include a positive control (Ciprofloxacin) and a no-inhibitor (DMSO vehicle) control.

  • Enzyme Addition: Initiate the reaction by adding a specific unit of DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. The relaxed and supercoiled forms of the plasmid will migrate differently.

  • Visualization and Interpretation: Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control. Quantify the band intensities to determine the IC₅₀ value.

Conclusion and Future Directions

This document provides a structured, multi-phase approach to systematically evaluate 5-Bromo-3-methylpyridine-2-sulfonamide for its potential as a novel antibacterial agent. By following these protocols, researchers can reliably determine the compound's synthesis, antibacterial potency, spectrum of activity, and likely mechanism of action.

Positive results from this workflow—specifically, potent MIC values against clinically relevant pathogens and a clear bactericidal or bacteriostatic profile—would provide a strong rationale for advancing the compound to the next stages of drug discovery, which include:

  • Cytotoxicity assays against mammalian cell lines to determine a selectivity index.

  • Structure-Activity Relationship (SAR) studies to optimize potency and drug-like properties.

  • In vivo efficacy studies in animal models of infection.

  • Resistance development studies to assess the likelihood of bacteria evolving resistance to the compound.

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 19, 2026, from [Link]

  • Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology. Retrieved February 19, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved February 19, 2026, from [Link]

  • Kloeckner, C. A., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved February 19, 2026, from [Link]

  • Sulfonamide. (2025, December 19). Massive Bio. Retrieved February 19, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved February 19, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 19, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.). Bridge PTS. Retrieved February 19, 2026, from [Link]

  • Advanced kinetic analysis of a bacterial growth assay. (n.d.). Molecular Devices. Retrieved February 19, 2026, from [Link]

  • Approaches to Antibiotic Drug Discovery. (2016, August 27). Basicmedical Key. Retrieved February 19, 2026, from [Link]

  • Bacterial Growth Kinetics: Objective, Principle, Requirements, Procedure. (2021, November 26). Biology Learner. Retrieved February 19, 2026, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved February 19, 2026, from [Link]

  • Lecture 9: Microbial Growth Kinetics. (n.d.). NPTEL. Retrieved February 19, 2026, from [Link]

  • Payne, D. J., et al. (2007). Discovery and development of new antibacterial drugs: Learning from experience?. Nature Reviews Drug Discovery. Retrieved February 19, 2026, from [Link]

  • Bacterial cell growth kinetics assay to measure the post-antibiotic... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A Scientific Roadmap for Antibiotic Discovery. (2015, December 17). The Pew Charitable Trusts. Retrieved February 19, 2026, from [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. (2025, April 15). MDPI. Retrieved February 19, 2026, from [Link]

  • Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved February 19, 2026, from [Link]

  • Al-Mohammadi, A. A. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International. Retrieved February 19, 2026, from [Link]

  • Progress Report: Antimicrobial Drug Discovery in the Resistance Era. (2022, March 28). MDPI. Retrieved February 19, 2026, from [Link]

  • Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2- amino-5-bromo/nitropyridine against bacterial. (2011). Indian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Antibacterial sulfonamides. (n.d.). AL-Mustaqbal University. Retrieved February 19, 2026, from [Link]

  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS. (1942). Journal of Experimental Medicine. Retrieved February 19, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 7). MDPI. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica. Retrieved February 19, 2026, from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). Infection and Drug Resistance. Retrieved February 19, 2026, from [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022, September 2). ACS Pharmacology & Translational Science. Retrieved February 19, 2026, from [Link]

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024, June 19). PubMed. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). Molecules. Retrieved February 19, 2026, from [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Bacterial DNA gyrase assay kits. (n.d.). ProFoldin. Retrieved February 19, 2026, from [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Scale-up synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Scalable, Multi-Kilogram Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide: A Key Pharmaceutical Intermediate

Audience: Process Chemistry Researchers, Scale-up Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyridine-2-sulfonamide is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The demand for robust, safe, and scalable synthetic routes is paramount for advancing drug development programs. This document provides a detailed, three-step manufacturing process starting from the readily available 2-amino-3-methylpyridine. The described pathway, centered around a key Sandmeyer-type chlorosulfonylation, is designed for high fidelity and scalability. We provide in-depth protocols, explain the mechanistic rationale behind procedural choices, and address critical safety and operational considerations for transitioning from laboratory to pilot-plant scale.

Strategic Overview of the Synthetic Approach

The selected synthetic route is a linear three-step process designed for operational simplicity and scalability. It avoids the use of highly energetic reagents or unstable intermediates where possible and relies on well-established, high-yielding chemical transformations.

The core strategy involves:

  • Regioselective Bromination: Introduction of the bromine atom at the C5 position of the pyridine ring.

  • Sandmeyer Chlorosulfonylation: Conversion of the C2 amino group into a sulfonyl chloride via a diazonium salt intermediate.

  • Nucleophilic Amination: Formation of the final sulfonamide product.

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// Edges and Labels start -> step1; step1 -> int1 [label=" Br₂ / Acetic Acid"]; int1 -> step2; step2 -> int2 [label=" 1. NaNO₂ / HBr\n2. SO₂ (or surrogate) / Cu(I) catalyst"]; int2 -> step3; step3 -> product [label=" NH₄OH"]; } Caption: Overall synthetic workflow for 5-Bromo-3-methylpyridine-2-sulfonamide.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

Expertise & Rationale

This initial step is a classic electrophilic aromatic substitution. The amino group (-NH₂) at the C2 position is a powerful activating group, directing electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent methyl group at C3, the bromination occurs with high regioselectivity at the C5 position. Acetic acid is chosen as the solvent as it effectively solvates the pyridine starting material and the bromine, facilitating a controlled reaction. A procedure based on established methods for brominating aminopyridines is employed[1][2].

Detailed Scale-up Protocol

Equipment:

  • 20 L glass-lined reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • Filtration equipment (Nutsche filter-dryer recommended).

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
2-Amino-3-methylpyridine 108.14 1.00 kg 9.25 1.0
Glacial Acetic Acid 60.05 5.0 L - -
Bromine (Br₂) 159.81 1.48 kg (0.48 L) 9.25 1.0
40% Sodium Hydroxide (aq) 40.00 ~3.0 L - -

| Water | 18.02 | 7.5 L | - | - |

Procedure:

  • Charge the reactor with 2-amino-3-methylpyridine (1.00 kg) and glacial acetic acid (5.0 L).

  • Stir the mixture to ensure complete dissolution. Cool the solution to 15°C.

  • In a separate vessel, carefully dissolve bromine (1.48 kg) in glacial acetic acid (2.0 L).

  • Add the bromine solution dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for an additional 1-2 hours. Monitor reaction completion by HPLC or TLC.

  • Once complete, dilute the reaction mixture with water (7.5 L).

  • Transfer the diluted mixture to a larger vessel suitable for neutralization. With vigorous stirring and cooling, slowly add 40% aqueous sodium hydroxide to neutralize the acid until the pH reaches 7-8. The product will precipitate as a solid.

  • Isolate the solid product by filtration. Wash the filter cake thoroughly with water (2 x 5 L) to remove inorganic salts.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Expected Outcome:

  • Yield: 1.55 - 1.65 kg (90-95%)

  • Appearance: Off-white to light tan solid.

  • Purity (HPLC): >98%

Step 2: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl chloride

Expertise & Rationale

This transformation is the most critical step and utilizes a Sandmeyer-type reaction. The process begins with the diazotization of the 2-amino group to form a highly reactive diazonium salt. This intermediate is then immediately reacted with a sulfur dioxide source, catalyzed by copper(I) salts, to generate the sulfonyl chloride[3].

Key Scale-up Considerations:

  • Diazotization Safety: Aryl diazonium salts can be explosive when isolated and dry. Therefore, this process is designed as a "one-pot" or telescoping procedure where the diazonium salt is generated and consumed in situ at low temperatures[4][5].

  • SO₂ Source: Handling gaseous sulfur dioxide on a large scale is hazardous. Modern processes utilize stable, solid SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which release SO₂ in a controlled manner upon reaction[6][7]. This significantly improves the safety and handling profile of the reaction.

G in_situ in_situ temp temp in_situ->temp prevents accumulation quench quench temp->quench mitigates runaway

Detailed Scale-up Protocol

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
2-Amino-5-bromo-3-methylpyridine 187.04 1.00 kg 5.35 1.0
48% Hydrobromic Acid (aq) 80.91 4.5 L ~40.0 ~7.5
Sodium Nitrite (NaNO₂) 69.00 387 g 5.61 1.05
DABSO (SO₂ surrogate) 240.30 1.42 kg 5.88 1.1
Copper(I) Bromide (CuBr) 143.45 115 g 0.80 0.15
Acetonitrile 41.05 8.0 L - -

| Methyl tert-butyl ether (MTBE) | 88.15 | 10.0 L | - | - |

Procedure:

  • Charge the reactor with 48% hydrobromic acid (4.5 L) and cool to -5°C.

  • Slowly add 2-amino-5-bromo-3-methylpyridine (1.00 kg) portion-wise, ensuring the temperature does not exceed 5°C. A thick slurry will form.

  • Prepare a solution of sodium nitrite (387 g) in water (800 mL). Add this solution dropwise to the reactor over 2-3 hours, maintaining the temperature strictly between -5°C and 0°C.

  • Stir the resulting diazonium salt slurry for an additional 30 minutes at 0°C.

  • In a separate, larger reactor, prepare a slurry of DABSO (1.42 kg) and copper(I) bromide (115 g) in acetonitrile (8.0 L). Cool this mixture to 5°C.

  • Crucial Step: Slowly transfer the cold diazonium salt slurry from the first reactor into the DABSO/CuBr slurry. Control the addition rate to manage the vigorous nitrogen gas evolution and maintain the temperature below 15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and HPLC analysis confirms consumption of the intermediate.

  • Quench the reaction by slowly adding it to a mixture of ice and water (20 kg).

  • Extract the aqueous mixture with MTBE (2 x 5 L).

  • Combine the organic layers, wash with water (5 L) and then saturated brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as an oil or low-melting solid. This intermediate is typically used directly in the next step without further purification.

Expected Outcome:

  • Yield (crude): 1.25 - 1.40 kg (80-90% theoretical yield).

  • Appearance: Yellow to brown oil or solid.

Step 3: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide

Expertise & Rationale

This final step is a robust and high-yielding nucleophilic substitution. The crude sulfonyl chloride is reacted with an excess of aqueous ammonia. The ammonia acts as the nucleophile, displacing the chloride on the sulfonyl group to form the sulfonamide. The use of excess ammonia also serves to neutralize the HCl byproduct generated during the reaction. This reaction is generally fast and clean[8][9].

Detailed Scale-up Protocol

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
5-Bromo-3-methylpyridine-2-sulfonyl chloride (crude) 269.51 ~1.35 kg (from Step 2) 5.0 1.0
28% Ammonium Hydroxide (aq) 35.05 5.0 L ~74 ~14.8

| Tetrahydrofuran (THF) | 72.11 | 5.0 L | - | - |

Procedure:

  • In a reactor, dissolve the crude 5-bromo-3-methylpyridine-2-sulfonyl chloride (~1.35 kg) in THF (5.0 L).

  • Cool the solution to 0-5°C.

  • Slowly add 28% aqueous ammonium hydroxide (5.0 L) to the stirred solution. Maintain the temperature below 20°C during the addition. The addition is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction to completion by HPLC.

  • Most of the THF can be removed by distillation under reduced pressure.

  • The remaining aqueous slurry is cooled, and the solid product is collected by filtration.

  • Wash the filter cake with cold water (2 x 4 L).

  • Dry the product under vacuum at 50-60°C to a constant weight. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is required.

Expected Outcome:

  • Yield (over 2 steps): 1.05 - 1.18 kg (84-94% from sulfonyl chloride; 67-85% overall from 2-amino-5-bromo-3-methylpyridine).

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99%

Characterization & Quality Control

CompoundTechniqueExpected Results
2-Amino-5-bromo-3-methylpyridine ¹H NMR (400 MHz, CDCl₃)δ ~7.8 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃)
MS (ESI+)m/z = 187.0, 189.0 [M+H]⁺ (characteristic bromine isotope pattern)
5-Bromo-3-methylpyridine-2-sulfonamide ¹H NMR (400 MHz, DMSO-d₆)δ ~8.6 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~7.8 (br s, 2H, SO₂NH₂), ~2.5 (s, 3H, CH₃)
MS (ESI+)m/z = 250.9, 252.9 [M+H]⁺ (characteristic bromine isotope pattern)
HPLC Purity>99.0% area

References

  • ChemBK. (2024). 3-Methyl-2-nitropyridine. ChemBK Chemical Database. [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Engineering and Applied Sciences, 3(4), 85-88. [Link]

  • Lesina, Y., et al. (2016). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate. [Link]

  • Bunton, C. A., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1267-1275. [Link]

  • Baranczak, A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7239. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Caron, S., et al. (2009). The Sandmeyer Reaction: A Practical and Environmentally Friendly Process for the Preparation of Aryl Sulfonyl Chlorides in Water. Organic Process Research & Development, 13(4), 643-648. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • U.S. Patent No. US2410793A. (1946). Sulfonamido pyrimidines.
  • Le, C. M., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • CN Patent No. CN105348177A. (2016). Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

Application Note: High-Fidelity Derivatization of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 5-Bromo-3-methylpyridine-2-sulfonamide for SAR Studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads[1][2]

Executive Summary & Scaffold Analysis

The 5-Bromo-3-methylpyridine-2-sulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for targets such as Carbonic Anhydrase (CA), COX-2, and various kinase domains.[1][2] Its utility stems from a unique tripartite substitution pattern:

  • 5-Bromo Handle (Vector A): A high-reactivity site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), allowing exploration of deep hydrophobic pockets.[1][2]

  • 2-Sulfonamide Motif (Vector B): A polar anchor capable of hydrogen bonding or zinc coordination (in metalloenzymes).[1][2] It serves as the primary "warhead" or recognition element.[1]

  • 3-Methyl Group (Vector C): Provides critical steric bulk to lock conformation (atropisomerism potential) and blocks metabolic oxidation at the typically labile 3-position.[1][2]

This guide details the protocols for systematically expanding this scaffold to generate high-quality Structure-Activity Relationship (SAR) libraries.

Strategic Diversification Vectors

To maximize SAR efficiency, we define three orthogonal derivatization vectors.

DOT Diagram: SAR Diversification Strategy

SAR_Strategy cluster_legend Reaction Priority Core 5-Bromo-3-methyl pyridine-2-sulfonamide VectorA Vector A: C-5 Position (Suzuki/Buchwald) Core->VectorA Pd-Catalysis VectorB Vector B: Sulfonamide N (Alkylation/Acylation) Core->VectorB Base/Electrophile VectorC Vector C: 3-Methyl (Benzylic Oxidation) Core->VectorC Radical/Oxidation LibA Biaryl/Heteroaryl Library VectorA->LibA LibB Solubility/Permeability Analogs VectorB->LibB High Priority High Priority Optimization Optimization

Caption: Strategic vectors for scaffold diversification. Vector A is the primary driver for potency, while Vector B modulates pharmacokinetic properties.[2]

Detailed Experimental Protocols

Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups to probe the hydrophobic pocket.[1] Challenge: The free sulfonamide (


) has a pKa 

10.[1][2] Under basic coupling conditions, it can deprotonate, potentially poisoning the Pd catalyst or reducing solubility.[2] Solution: Use of a biphasic system with a mild base or transient protection is not always necessary if optimized catalyst loading is used.[1]
Reagents & Setup
ComponentEquivalentsRoleNotes
Scaffold 1.0Substrate5-Bromo-3-methylpyridine-2-sulfonamide
Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation
Pd(dppf)Cl₂[1][2]·DCM 0.05 (5 mol%)CatalystRobust against N-coordination poisoning
K₂CO₃ 3.0Base2M Aqueous solution preferred
Dioxane/H₂O 4:1 RatioSolventDegassed thoroughly
Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial or Schlenk tube, charge the Scaffold (251 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 3 cycles (vacuum/backfill).[1][2] Critical: Oxygen is the primary cause of homocoupling side-products.[1][2]

  • Solvation: Inject 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL) through the septum.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The starting bromide (Rf ~0.4) should disappear; product usually fluoresces blue/purple under UV254.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL).[2] Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    

Self-Validating Check:

  • LC-MS Confirmation: If the mass spectrum shows M+H for the product but the yield is low (<20%), check for the des-bromo byproduct (reduction of C-Br bond).[2] If present, switch solvent to Toluene/EtOH/H₂O system to reduce radical reduction pathways.

Protocol B: C-5 Amination via Buchwald-Hartwig

Objective: Introduction of amine solubilizers (morpholines, piperazines).[1][2] Challenge: Pyridine nitrogens and free sulfonamides can chelate Pd.[1] Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation.[2]

Reagents & Setup
ComponentEquivalentsRole
Scaffold 1.0Substrate
Amine 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Pd Source
XPhos 0.08 (8 mol%)Ligand
Cs₂CO₃ 2.0Base (Anhydrous)
t-BuOH or Toluene 0.2 MSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and XPhos in the solvent and stir at 60°C for 5 minutes until the solution turns from dark purple to reddish-brown. Why? This ensures formation of the active L-Pd(0) species before substrate exposure.[2]

  • Reaction Assembly: Add the Scaffold (1.0 mmol), Amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to the reaction vessel. Add the pre-formed catalyst solution.[1][3]

  • Execution: Heat at 100°C for 16 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash pad with DCM.[4]

  • Purification: Amine products are polar.[1] Use DCM:MeOH (95:5) or amine-functionalized silica gel to prevent streaking.[2]

Protocol C: Sulfonamide N-Alkylation

Objective: Modulate permeability or block metabolism.[1][2]

Methodology
  • Deprotonation: Dissolve Scaffold (1.0 mmol) in anhydrous DMF (3 mL). Cool to 0°C. Add K₂CO₃ (2.0 equiv) or NaH (1.1 equiv) if a stronger base is required.[1][2] Stir for 15 min.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1][2]

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Constraint: Over-alkylation (bis-alkylation) is rare due to steric hindrance from the sulfonyl group, but monitor by LC-MS.[1]

Mechanistic Visualization (Suzuki Coupling)

Understanding the catalytic cycle is crucial for troubleshooting failures (e.g., protodeboronation vs. catalyst poisoning).[2]

DOT Diagram: Pd-Catalyzed Cycle

Suzuki_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br Inter1 Ar-Pd(II)-Br OxAdd->Inter1 TransMet Transmetalation (Boronate Transfer) Inter1->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd complex RedElim->Pd0 - Product BaseInput Base + Boronic Acid BaseInput->BaseStep

Caption: The catalytic cycle. Note that Oxidative Addition is facilitated by the electron-poor nature of the pyridine ring, making this scaffold highly reactive.[2]

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst PoisoningSwitch to Pd(Amphos)Cl₂ or increase temp to 110°C.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvent via sparging (bubbling Ar) for >15 mins.
Protodeboronation (Ar-H) Unstable Boronic AcidUse Boronic Ester (Pinacol) or add Ag₂O promoter.[1][2]
Low Solubility Sulfonamide aggregationAdd 0.1% TFA to LC-MS mobile phase; use DMSO for reaction.[1][2]

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Suzuki-Miyaura Coupling.[1][2][3][5][6] Chemistry LibreTexts.[1] Link

  • Buchwald-Hartwig Amination Conditions

    • Buchwald–Hartwig amination.[1][7][8][9] Wikipedia / Vertex AI Grounding.[1] Link[2]

  • Pyridine Sulfonamide Synthesis & Activity

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI.[1] Link

  • Sulfonamide Antibacterial SAR (Thiophene Analogies)

    • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PubMed Central.[1] Link

  • General Sulfonamide Protocols

    • Determination and Confirmation of Sulfonamides.[1][10][11] USDA FSIS.[10] Link

Sources

Introduction: The Enduring Importance of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Sulfonamide Libraries

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (-SO₂NR₂R₃) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, this versatile scaffold has been incorporated into a vast array of FDA-approved drugs targeting a wide range of diseases, including viral infections, cancer, and inflammatory conditions.[1][2] The ability of the sulfonamide moiety to act as a bioisostere for other functional groups and to participate in key hydrogen bonding interactions has cemented its importance in drug design. The systematic exploration of chemical space around a core sulfonamide structure through the creation of compound libraries is a powerful strategy for identifying novel therapeutic agents.[1][2]

Solid-phase synthesis (SPS) has emerged as a highly efficient method for the rapid generation of such libraries.[3] By anchoring the growing molecule to an insoluble polymer support, SPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification by allowing for the removal of unreacted reagents and byproducts through simple filtration and washing steps. This application note provides a detailed guide to the solid-phase synthesis of sulfonamide libraries, covering the underlying principles, detailed protocols, and critical considerations for successful library production.

Core Principles of Solid-Phase Sulfonamide Synthesis

The solid-phase synthesis of a sulfonamide library typically involves a multi-step process that begins with the attachment of a suitable building block to a solid support via a linker, followed by the sequential addition of other diversity elements, and culminating in the cleavage of the final products from the support.

The Solid Support and Linker Strategy

The choice of solid support (resin) and the linker that connects the initial building block to it are critical for a successful synthesis. The resin must be chemically inert to the reaction conditions and have good swelling properties in the chosen solvents. The linker, on the other hand, must be stable throughout the synthesis but readily cleavable at the final step to release the desired sulfonamides.

A particularly elegant approach for sulfonamide synthesis is the use of a "safety-catch" linker.[4][5] This type of linker is stable to a wide range of reaction conditions but can be "activated" by a specific chemical transformation, rendering it susceptible to cleavage. An alkanesulfonamide "safety-catch" linker, for example, is stable to both basic and strongly nucleophilic conditions.[4] At the end of the synthesis, the sulfonamide nitrogen can be alkylated (the activation step), which then allows for the cleavage of the desired product from the support under mild nucleophilic conditions.[4][5]

G cluster_0 Solid-Phase Synthesis Workflow Resin Resin Linker Linker Resin->Linker Functionalization Coupling_1 Coupling Linker->Coupling_1 Attachment of Building Block Building_Block_1 Building Block 1 (e.g., Amino Acid) Building_Block_1->Coupling_1 Wash_1 Wash Coupling_1->Wash_1 Deprotection Deprotection Wash_1->Deprotection Wash_2 Wash Deprotection->Wash_2 Sulfonylation Sulfonylation with Sulfonyl Chloride (R-SO2Cl) Wash_2->Sulfonylation Wash_3 Wash Sulfonylation->Wash_3 Cleavage Cleavage from Resin Wash_3->Cleavage Final_Product Sulfonamide Product Cleavage->Final_Product

Caption: General workflow for solid-phase sulfonamide synthesis.

Detailed Protocols

The following protocols provide a general framework for the solid-phase synthesis of a sulfonamide library. The specific choice of building blocks, sulfonyl chlorides, and reaction conditions may need to be optimized depending on the desired library.

Protocol 1: Resin Preparation and First Building Block Loading

This protocol describes the loading of the first amino acid onto a resin functionalized with a suitable linker, such as a "safety-catch" alkanesulfonamide linker.[4]

Materials:

  • Alkanesulfonamide resin (e.g., 100-200 mesh, 1% DVB)

  • Fmoc-protected amino acid (4 equivalents)

  • Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the alkanesulfonamide resin in anhydrous DCM (10 mL/g of resin) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-protected amino acid in a minimal amount of DMF. Add DIC and DMAP.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the amino acid on the resin using the Fmoc test.[6]

Protocol 2: Peptide Elongation and Sulfonylation

This protocol outlines the deprotection of the Fmoc group and the subsequent sulfonylation reaction.

Materials:

  • Fmoc-amino acid loaded resin

  • 20% Piperidine in DMF (v/v)

  • Sulfonyl chloride (5 equivalents)

  • Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF, anhydrous

Procedure:

  • Swell the resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete Fmoc deprotection.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Perform a colorimetric test (e.g., Kaiser's test) to confirm the presence of a free primary amine.[6]

  • Swell the deprotected resin in anhydrous DMF.

  • In a separate flask, dissolve the sulfonyl chloride in anhydrous DMF and add DIPEA.

  • Add the sulfonyl chloride solution to the resin.

  • Agitate the mixture at room temperature for 6-12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

G cluster_1 Safety-Catch Linker Strategy Stable_Linker Stable N-Acylsulfonamide Linker on Resin Activation Activation Step (e.g., N-alkylation with Iodoacetonitrile) Stable_Linker->Activation Labile_Linker Activated (Labile) Linker Activation->Labile_Linker Cleavage Nucleophilic Cleavage (e.g., with an amine) Labile_Linker->Cleavage Released_Product Released Sulfonamide Product Cleavage->Released_Product

Caption: The "safety-catch" linker principle for solid-phase synthesis.

Protocol 3: Cleavage and Product Isolation

This protocol describes the final step of cleaving the sulfonamide from the resin and its subsequent isolation. The composition of the cleavage cocktail is critical and depends on the protecting groups used for the amino acid side chains.

Materials:

  • Sulfonamide-bound resin

  • Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane)[7]

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude sulfonamide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • Characterize the final product using LC-MS and NMR spectroscopy.

Reaction Monitoring and Analysis

Monitoring the progress of reactions on the solid support is crucial for ensuring high yields and purity.[3][6][8] Several "on-bead" analytical techniques can be employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A powerful non-destructive technique for monitoring the appearance or disappearance of key functional groups (e.g., the N-H stretch of the sulfonamide).[6]

  • Gel-Phase NMR Spectroscopy: Provides detailed structural information of the resin-bound molecules, although it can suffer from lower sensitivity.[6]

  • Colorimetric Tests: Simple and rapid qualitative tests, such as the Kaiser test for primary amines, are invaluable for confirming the completion of coupling and deprotection steps.[6]

Data Presentation

Parameter Common Choices and Considerations References
Solid Support (Resin) Polystyrene (PS), Polyethylene glycol (PEG)-grafted PS (e.g., TentaGel)[9]
Linker Strategy "Safety-catch" alkanesulfonamide, Rink amide[4][10]
Amino Acid Protection Fmoc for Nα-protection; acid-labile side-chain protecting groups (e.g., Boc, Trt)[11]
Sulfonylating Agents Aryl and alkyl sulfonyl chlorides[1][12]
Cleavage Cocktail TFA-based cocktails with scavengers (e.g., triisopropylsilane, water, phenol)[7][13][14]
Analytical Techniques FT-IR, Gel-phase NMR, Colorimetric tests (Kaiser), LC-MS (after cleavage)[3][6][8]

Troubleshooting

  • Incomplete Coupling: If a colorimetric test indicates incomplete coupling, repeat the coupling step with fresh reagents.

  • Racemization: The use of activating agents like DIC with certain amino acids can lead to racemization. Minimizing reaction times and using additives like 1-hydroxybenzotriazole (HOBt) can mitigate this.[4]

  • Low Cleavage Yield: Ensure the "safety-catch" linker has been fully activated before attempting cleavage. The cleavage time may also need to be extended for sterically hindered products.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues like tryptophan or methionine.[7][13]

Conclusion

The solid-phase synthesis of sulfonamide libraries is a robust and efficient methodology for generating large numbers of diverse compounds for drug discovery. By carefully selecting the solid support, linker strategy, and reaction conditions, researchers can successfully produce high-quality libraries for biological screening. The protocols and considerations outlined in this application note provide a solid foundation for the implementation of this powerful technique in the laboratory.

References

  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC. [Link]

  • Backes, B. J., & Ellman, J. A. An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]

  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]

  • Building a sulfonamide library by eco-friendly flow synthesis. PubMed. [Link]

  • Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. PMC - NIH. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publisher. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Request PDF. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • Solid phase synthesis of benzylamine-derived sulfonamide library. PubMed. [Link]

  • SULFUR AND SELENIUM SAFETY CATCH LINKERS. Illinois Chemistry. [Link]

  • Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. PubMed. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. uu .diva. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]

  • solid phase peptide. Moodle@Units. [Link]

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Troubleshooting & Optimization

Technical Support Center: 5-Bromo-3-methylpyridine-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide .

This guide prioritizes the Oxidative Chlorination Route (via a thioether intermediate) over the traditional Meerwein diazotization. While the diazotization of 2-aminopyridines is chemically possible, it is notoriously unstable and low-yielding for electron-rich, sterically hindered systems like 3-methylpyridines due to side reactions (tarring) and the instability of the resulting diazonium species [1, 2].

Strategic Route Selection & Logic

Objective: Maximize yield and reproducibility. Recommendation: Nucleophilic Aromatic Substitution (


) 

Oxidative Chlorination

Amination.
Why this route?
  • Regioselectivity: The 2-position of the pyridine ring is activated for nucleophilic attack, while the 3-methyl group provides steric bulk that protects the sulfonamide during formation but can hinder the initial substitution. The 5-bromo position is deactivated and remains intact if conditions are controlled.

  • Stability: Pyridine-2-sulfonyl chlorides are thermally unstable. Generating them in situ via oxidative chlorination of a sulfide (thioether) at low temperatures minimizes decomposition compared to the harsh conditions of the Meerwein reaction [2].

The Pathway (Visualized)

G Start Precursor: 2-Chloro-5-bromo- 3-methylpyridine Step1 Step 1: Thiolation (BnSH, K2CO3, DMF) Start->Step1 SNAr Inter1 Intermediate: 2-(Benzylthio)-5-bromo- 3-methylpyridine Step1->Inter1 90-95% Yield Step2 Step 2: Oxidative Chlorination (Cl2 or NCS, AcOH/H2O, <5°C) Inter1->Step2 Oxidation Inter2 Critical Intermediate: Sulfonyl Chloride Step2->Inter2 In-situ generation Step3 Step 3: Amination (NH3 in MeOH/THF) Inter2->Step3 Immediate quench Product Target: 5-Bromo-3-methylpyridine- 2-sulfonamide Step3->Product Final Purification

Caption: Optimized synthetic workflow for 5-Bromo-3-methylpyridine-2-sulfonamide avoiding unstable diazonium intermediates.

Detailed Experimental Protocol (Best Practice)

Step 1: Introduction of the Sulfur Moiety

Goal: Replace the 2-Chloro/Fluoro group with a protected sulfur.

  • Reagents: 2-Chloro-5-bromo-3-methylpyridine (1.0 eq), Benzyl mercaptan (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions:

    
     for 4-6 hours.
    

Protocol:

  • Dissolve 2-Chloro-5-bromo-3-methylpyridine in DMF (5 vol).

  • Add

    
     followed by dropwise addition of Benzyl mercaptan.
    
  • Heat to

    
    . Monitor by TLC/LCMS.
    
  • Workup: Pour into ice water. The product, 2-(benzylthio)-5-bromo-3-methylpyridine , usually precipitates as a solid. Filter and wash with water.

    • Note: If oil forms, extract with EtOAc.

Step 2 & 3: Oxidative Chlorination & Amination (One-Pot)

Goal: Convert sulfide to sulfonyl chloride and trap with ammonia immediately.

  • Reagents: Thioether (from Step 1),

    
    -Chlorosuccinimide (NCS) (3.5 eq) OR
    
    
    
    gas, 2M HCl (aq), Acetonitrile/Acetic Acid.
  • Amine Source:

    
     (28% aq) or 
    
    
    
    in THF.

Protocol:

  • Suspend the thioether in Acetonitrile:Acetic Acid (5:1 ratio) and cool to

    
     .
    
  • Add NCS in portions (or bubble

    
    ) maintaining internal temp 
    
    
    
    .
    • Critical: The reaction mixture should turn yellow/orange. Stir for 30-60 mins.

  • Quench/Workup (Rapid): Dilute with ice-cold water and extract rapidly with cold DCM.

  • Amination: Add the cold DCM layer dropwise into a stirring solution of

    
     (excess) in THF/MeOH at 
    
    
    
    .
  • Stir at Room Temp for 1 hour. Concentrate and purify via silica gel chromatography (Hex/EtOAc).

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Step 1 (Thiolation)

Symptom: Starting material remains unreacted or reaction is extremely slow. Root Cause: The 3-methyl group provides steric hindrance, and the pyridine ring is not sufficiently electron-deficient for facile


.
Corrective Actions: 
  • Switch Leaving Group: If using the 2-Chloro precursor, switch to 2-Fluoro-5-bromo-3-methylpyridine . The C-F bond is far more reactive in

    
     processes due to the high electronegativity of fluorine stabilizing the Meisenheimer complex [3].
    
  • Catalysis: Employ Pd-catalyzed C-S coupling if thermal

    
     fails.
    
    • System:

      
       (2 mol%), Xantphos (4 mol%), DIPEA, Dioxane, 
      
      
      
      . This overcomes steric/electronic deactivation [4].
Issue 2: Decomposition of Sulfonyl Chloride

Symptom: Product disappears during workup; formation of sulfonic acid (hydrolysis) or


 extrusion.
Root Cause:  Pyridine-2-sulfonyl chlorides are inherently unstable due to the repulsion between the nitrogen lone pair and the sulfonyl group, leading to facile hydrolysis or 

loss. Corrective Actions:
  • Temperature Control: Never let the sulfonyl chloride solution exceed

    
     during generation or extraction.
    
  • Biphasic Amination: Instead of isolating the sulfonyl chloride, perform the oxidative chlorination in

    
    , separate the organic layer, and immediately pour it into the amine solution. Do not rotovap the sulfonyl chloride to dryness. 
    
Issue 3: "Tar" Formation during Diazotization (Alternative Route)

Symptom: If you are attempting the route from 2-Amino-5-bromo-3-methylpyridine , the reaction turns into a black sticky mess. Root Cause: Free radical side reactions and polymerization of the electron-rich pyridine. Corrective Actions:

  • Switch to Route B (Thiol-Oxidation).

  • If you must use the amino route, use DABSO (DABCO-bis(sulfur dioxide)) as a solid

    
     surrogate with a Pd-catalyst, rather than the copper-mediated Meerwein reaction. This avoids the harsh acidic conditions [1].
    

Quantitative Data Summary

ParameterStandard Route (Diazotization)Recommended Route (Thiol-Oxidation)
Precursor 2-Amino-5-bromo-3-methylpyridine2-Chloro-5-bromo-3-methylpyridine
Key Intermediate Diazonium Salt (Unstable)Benzyl Sulfide (Stable solid)
Typical Yield 15 - 30% (Variable)65 - 80% (Reproducible)
Scalability Poor (Exotherms, gas evolution)High (Standard unit operations)
Critical Risk Explosion/TarringOver-oxidation (manageable)

References

  • Doyle, K. M. (2016).[1] Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[1] Available at: [Link]

  • Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-3-methylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 5-Bromo-3-methylpyridine-2-sulfonamide is a brown, oily solid. What is the first and most crucial step to take before attempting advanced purification?

A1: The initial and most critical step is a thorough aqueous work-up and extraction.[1] This procedure is designed to remove inorganic salts, residual acids or bases, and other water-soluble impurities that are often present after synthesis. Omitting this step can significantly complicate subsequent purification methods like chromatography or recrystallization.

The rationale behind this is to partition the reaction mixture between an organic solvent (in which your product is soluble) and an aqueous phase. Ionic impurities, such as salts formed during the reaction (e.g., from quenching with a base), will preferentially dissolve in the aqueous layer and be removed. A brine wash (saturated aqueous NaCl solution) is a crucial final step in the aqueous work-up as it helps to break up emulsions and removes the bulk of dissolved water from the organic layer before the drying step (e.g., with Na₂SO₄ or MgSO₄).[1]

Q2: I've performed an aqueous work-up, but my product is still impure. Should I use recrystallization or column chromatography as the next step?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the more powerful and generally applicable technique, especially if the impurities have different polarities from your desired product.[1][2][3] For pyridine derivatives, flash column chromatography using silica gel is highly effective.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes.[1][3]

  • Recrystallization: This method is ideal if your product is a solid and the impurities are present in smaller amounts or have significantly different solubility profiles.[4] For sulfonamides, common recrystallization solvents include ethanol-water mixtures or isopropanol-water mixtures.[5][6] Recrystallization is often more scalable and cost-effective than chromatography.

A good practice is to run a quick Thin-Layer Chromatography (TLC) analysis of your crude product.[7][8] If you see multiple, well-separated spots, column chromatography is the better choice. If you have one major spot with minor, close-running impurities, recrystallization might be sufficient.

Troubleshooting Guide: Recrystallization

Q3: I'm trying to recrystallize my sulfonamide, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" is a common problem in the recrystallization of sulfonamides.[5] It occurs when the solid separates from the solution as a liquid phase instead of a crystalline solid.[5] This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the impure solid is lower than the boiling point of the solvent.[4][5] An oily product is typically still impure.[5]

Here are several solutions to try in order:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[5]

  • Slow Down the Cooling Rate: This is a critical factor.[4] Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a towel, before moving it to an ice bath. Slow cooling is essential for forming well-ordered crystals.[4]

  • Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[5]

  • Induce Crystallization: If the solution remains clear after cooling, try scratching the inside of the flask with a glass rod just below the liquid surface or adding a tiny "seed" crystal of the pure compound.[5]

Q4: My recrystallization yield is very low. What are the common causes and how can I improve it?

A4: Low recovery is a frequent issue in recrystallization. The most common culprits are:

  • Using Excessive Solvent: This is the most common reason for poor yield.[5] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Adding solvent in small portions to the heated mixture is the best approach.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or funnel if the solution cools too quickly.[5] To prevent this, use a pre-warmed funnel and filter as quickly as possible.

  • Inappropriate Solvent Choice: If the product is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

You can often recover more product from the mother liquor by concentrating it and cooling it again to obtain a second crop of crystals, although this second crop may be less pure than the first.[6]

Troubleshooting Guide: Column Chromatography

Q5: I'm running a silica gel column, but I'm getting poor separation between my product and an impurity. What adjustments can I make?

A5: Poor separation (co-elution) is a common challenge.[7] For pyridine derivatives, impurities can include unreacted starting materials or byproducts. Here are key strategies to improve separation:

  • Optimize the Eluent System: This is the most critical variable.[7] Run several TLC plates with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find a system that gives a good separation (difference in Rf values) between your product and the impurity.[7]

  • Use a Gradient Elution: Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate).[1] This will help separate compounds with close polarities.

  • Check Column Loading: Overloading the column with too much crude product is a common cause of broad, overlapping bands.[7] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Consider Dry Loading: If your crude product is not very soluble in the initial eluent, it can cause band broadening at the top of the column.[7] To avoid this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is a standard first step for purifying the crude reaction mixture.[1]

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate. If the reaction was performed in a water-miscible solvent (like DMF or methanol), it may be necessary to add water first and then extract multiple times with ethyl acetate.[1]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.[1] The brine wash helps to remove residual water from the organic phase.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol describes a standard method for purifying the crude product on a silica gel column.[1]

Materials:

  • Crude product from Protocol 1

  • Silica gel (e.g., 230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate), optimized by TLC

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Load the sample onto the column. This can be done by dissolving the crude product in a minimal amount of a suitable solvent and carefully adding it to the top of the silica, or by the dry loading technique described in Q5.[1][7]

  • Begin eluting the column with the starting eluent.

  • Collect fractions and monitor their composition using TLC.

  • Gradually increase the polarity of the eluent to elute compounds that are more strongly adsorbed to the silica.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified 5-Bromo-3-methylpyridine-2-sulfonamide.

Data Summary

TechniqueCommon Solvents/EluentsKey AdvantagesCommon Issues
Recrystallization Ethanol/Water, Isopropanol/Water[5][6]Scalable, cost-effective, can yield very high purity material.Oiling out[4][5], low recovery[5], requires a solid product.
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol[1][3]Highly versatile, separates compounds with different polarities.Co-elution of impurities[7], can be time-consuming and use large solvent volumes.

Visual Workflows

G cluster_0 Initial Purification cluster_1 Main Purification A Crude Reaction Mixture B Aqueous Work-up & Extraction [1] A->B C Crude Solid/Oil B->C D Is the product a solid? C->D E Recrystallization [3] D->E Yes F Column Chromatography [1, 4] D->F No / Highly Impure G Pure Product E->G F->G

Caption: General workflow for the purification of 5-Bromo-3-methylpyridine-2-sulfonamide.

G A Product 'Oils Out' During Recrystallization [3] B Re-heat solution A->B C Add small amount of hot solvent [3] B->C D Cool SLOWLY [2] C->D E Did crystals form? D->E F Success: Collect Crystals E->F Yes G Try inducing crystallization (scratch/seed) [3] E->G No H Change solvent system [3] G->H

Caption: Troubleshooting guide for when a sulfonamide "oils out" during recrystallization.

References

  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (n.d.). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. (n.d.). Benchchem.
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (n.d.). Benchchem.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. (n.d.).
  • Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. (2016, February 25). PMC - PubMed Central. Retrieved February 19, 2026, from [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • US2777844A - Sulfonamide purification process. (n.d.). Google Patents.

Sources

Overcoming solubility issues of 5-Bromo-3-methylpyridine-2-sulfonamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 5-Bromo-3-methylpyridine-2-sulfonamide

Executive Summary

You are likely encountering variability in your IC50 data or "flat" dose-response curves when working with 5-Bromo-3-methylpyridine-2-sulfonamide . This is rarely a potency issue; it is a solubility artifact.

This compound presents a "perfect storm" for precipitation: the pyridine-2-sulfonamide core provides a polar handle, but the 5-bromo and 3-methyl substituents significantly increase lipophilicity (LogP). Furthermore, the sulfonamide moiety acts as a weak acid. At standard physiological pH (7.4), a significant fraction of the molecule may remain protonated (neutral) and hydrophobic, leading to rapid aggregation ("crash-out") when diluted from DMSO into aqueous buffers.

This guide provides a validated physicochemical framework to keep this compound in solution, ensuring your assay data reflects true biological activity, not micro-precipitation.

Part 1: Compound Profile & Solubility Physics

Before troubleshooting, we must understand the molecule's behavior in solution.

PropertyEstimated CharacteristicImpact on Assay
Core Scaffold Pyridine-2-sulfonamideThe sulfonamide -NH- is a weak acid.
Substituents 5-Bromo, 3-MethylIncreases Lipophilicity (LogP).[1] Reduces water solubility.
pKa (Sulfonamide) ~7.0 – 9.0 (Theoretical)Critical: Solubility is pH-dependent.[1] Ionized (deprotonated) form is soluble; neutral form precipitates.
Solubility Driver Ionization & Co-solventsRequires pH > pKa or organic co-solvents to stay dissolved.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Stock Solution Preparation

Q: Can I make a 100 mM stock in DMSO to save freezer space? A: Do not exceed 10 mM for your primary working stock. While the compound might dissolve at 100 mM in 100% DMSO, this high concentration creates a "hydration shock" upon dilution. When a tiny drop of highly concentrated hydrophobic stock hits an aqueous buffer, the water molecules strip away the DMSO instantly. If the compound concentration is too high locally, it aggregates into micro-crystals before it can disperse.

  • Recommendation: Prepare a 10 mM master stock in anhydrous DMSO. Aliquot into single-use vials to prevent freeze-thaw cycles, which promote crystal nucleation.

Q: DMSO vs. DMF? A: Stick to DMSO unless strictly necessary. Dimethylformamide (DMF) is a stronger solvent for this class, but it is significantly more toxic to enzymatic and cellular systems. Only switch to DMF if you observe immediate precipitation in 100% DMSO at 10 mM.

Phase 2: The "Crash-Out" During Dilution

Q: My stock is clear, but the assay buffer turns cloudy immediately. Why? A: You are crossing the "Metastable Zone" too quickly. Directly pipetting 1 µL of stock into 999 µL of buffer (1:1000 dilution) causes a rapid polarity shift. The compound becomes insoluble faster than it can mix.

Q: How do I fix this? A: Use the "Intermediate Step" Protocol. Never jump from 100% DMSO to 0% DMSO in one step. Create an intermediate dilution (e.g., 10% DMSO) where the compound is still soluble, then dilute that into the final buffer.[2] (See Workflow Diagram below).

Phase 3: Buffer Optimization

Q: Will adjusting the pH of my assay buffer help? A: Yes, this is the most scientifically robust fix. This compound is a sulfonamide. It exists in equilibrium between a neutral form (insoluble) and an anionic form (soluble).



  • Action: If your assay tolerates it, raise the pH to 7.8 or 8.0 . This shifts the equilibrium toward the anionic (soluble) form.

  • Caution: Ensure your target protein/cell line is stable at this pH.

Q: What additives prevent non-specific binding and aggregation? A: Non-ionic surfactants are essential. Hydrophobic sulfonamides tend to stick to plastic tips and plate walls.

  • Add: 0.01% Triton X-100 or Tween-20 to your assay buffer. This lowers surface tension and stabilizes the compound in micelles if it begins to aggregate.

Part 3: Visual Workflow for Dilution

The following diagram illustrates the "Intermediate Dilution Strategy" designed to prevent precipitation shocks.

DilutionProtocol cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Solution (100 µM in 10% DMSO) Stock->Inter 1. Dilute 1:100 (e.g. 2µL Stock + 198µL Buffer) Assay Final Assay Well (1 µM in 1% DMSO) Inter->Assay 2. Dilute 1:100 (e.g. 1µL Inter + 99µL Buffer) Buffer Assay Buffer (pH 7.4 - 8.0) Buffer->Inter Add Buffer slowly Buffer->Assay

Figure 1: Stepwise dilution workflow. Creating an intermediate 10% DMSO stage prevents the rapid precipitation often seen with direct 1:1000 dilutions.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Check (Nephelometry)

Use this to determine the actual solubility limit in your specific assay buffer.

  • Prepare Buffer: Dispense 198 µL of your specific assay buffer (including any surfactants/proteins like BSA) into a clear-bottom 96-well plate.

  • Titrate Compound: Add 2 µL of your compound stock (at increasing concentrations: 1, 5, 10, 20, 50 mM) to different wells.

  • Incubate: Shake at 500 rpm for 90 minutes at Room Temperature.

  • Read: Measure Absorbance at 600 nm (OD600) .

  • Interpret: A significant increase in OD600 compared to a DMSO-only control indicates precipitation. This is your "Solubility Cutoff."

Protocol B: The "Shift-pH" Rescue

If the compound precipitates at pH 7.4:

  • Prepare three buffers: pH 7.4, pH 7.8, and pH 8.2 (using Tris or HEPES).

  • Perform the Kinetic Solubility Check (Protocol A) in all three.

  • If solubility improves significantly at pH 7.8/8.2 without compromising the biology of your target, switch your assay buffer to the higher pH.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich. (n.d.). DMSO Solubility Data and Handling Guidelines.

Sources

Side-product analysis in the synthesis of pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

<I>Technical Support Center: Pyridine Sulfonamide Synthesis

Welcome to the Technical Support Center for Pyridine Sulfonamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions (FAQs) regarding side-product formation during the synthesis of pyridine sulfonamides. Our goal is to provide in-depth, actionable insights to help you optimize your synthetic protocols, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of pyridine sulfonamides?

The formation of side-products is a frequent challenge in pyridine sulfonamide synthesis. The most commonly encountered impurities include:

  • Hydrolysis Products (Sulfonic Acids): Pyridine sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water in the reaction mixture to form the corresponding pyridine sulfonic acid.[1][2] This side-product is often highly polar and can complicate purification.

  • Di-sulfonylation Products: When reacting a pyridine sulfonyl chloride with a primary amine, di-sulfonylation can occur, where two molecules of the sulfonyl chloride react with the same amine nitrogen.[2] This is more prevalent with an excess of the sulfonylating agent or at elevated temperatures.

  • Bis-sulfonamides: In some cases, two molecules of the pyridine sulfonyl chloride can react with a suitable nucleophile, leading to the formation of a bis-sulfonamide.

  • Chloropyridines: During the synthesis of the pyridine sulfonyl chloride precursor, particularly through methods involving halogen-metal exchange followed by reaction with sulfuryl chloride, the formation of chloropyridine side-products is a common issue.[3]

  • Ring Sulfonation Products: Under harsh acidic conditions, such as during the hydrolysis of a sulfonamide protecting group with concentrated sulfuric acid, sulfonation of the aromatic rings of the starting material or product can occur as a side reaction.[4]

Q2: My reaction to form pyridine sulfonyl chloride from a halopyridine results in low yields and a significant amount of chloropyridine. What is causing this and how can I prevent it?

This is a common issue when using methods like halogen-metal exchange with a Grignard reagent followed by quenching with sulfuryl chloride (SO2Cl2).[3] The formation of chloropyridine is often a result of direct reaction between the metalated pyridine intermediate and the sulfuryl chloride.

Causality: The Grignard reagent or other organometallic species can react with SO2Cl2 in a manner that transfers a chloride ion to the pyridine ring, leading to the undesired chloropyridine.

Troubleshooting & Optimization:

  • Temperature Control: Maintain a low reaction temperature (e.g., -10 °C) during the addition of the metalated pyridine to the sulfuryl chloride solution.[3] This helps to control the reactivity and favor the desired sulfonyl chloride formation.

  • Reagent Stoichiometry: Carefully control the stoichiometry of the Grignard reagent and sulfuryl chloride. An excess of the chlorinating agent can exacerbate the formation of the chloro-side-product.

  • Alternative Reagents: Consider using alternative methods for the synthesis of the sulfonyl chloride, such as the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with sulfur dioxide and copper salts.[5][6][7]

Troubleshooting Guide: Side-Product Analysis & Mitigation

This section provides a more detailed breakdown of specific problems, their root causes, and recommended solutions.

Problem 1: Significant formation of a highly polar byproduct, identified as pyridine sulfonic acid.

Root Cause Analysis:

This is almost always due to the hydrolysis of the pyridine sulfonyl chloride intermediate.[1][2] Sulfonyl chlorides are highly reactive electrophiles and readily react with water. The source of water can be from solvents, reagents, or atmospheric moisture.

Workflow for Diagnosis and Mitigation:

Caption: Troubleshooting workflow for hydrolysis.

Detailed Protocol for Mitigation:

  • Drying of Glassware and Solvents:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing in-house, ensure proper drying techniques (e.g., distillation from a suitable drying agent) are employed.

  • Inert Atmosphere:

    • Assemble the reaction apparatus while flushing with a dry, inert gas such as nitrogen or argon.

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Workup Procedure:

    • If an aqueous workup is unavoidable, perform it as quickly as possible at low temperatures (e.g., 0 °C) to minimize the contact time between the sulfonyl chloride and water.[8]

    • Consider a non-aqueous workup if the subsequent reaction step is compatible.

Problem 2: Presence of a less polar, higher molecular weight byproduct in the synthesis of a primary sulfonamide.

Root Cause Analysis:

This is often indicative of di-sulfonylation, where the primary amine reacts with two equivalents of the pyridine sulfonyl chloride.[2]

Factors Favoring Di-sulfonylation:

  • Excess Sulfonyl Chloride: Using a significant excess of the sulfonylating agent.

  • Elevated Temperature: Higher reaction temperatures can provide the activation energy for the second sulfonylation step.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mono-sulfonamide has formed.

Experimental Protocol for Minimizing Di-sulfonylation:

ParameterStandard ProtocolOptimized Protocol for Minimizing Di-sulfonylation
Amine:Sulfonyl Chloride Ratio 1 : 1.1-1.21.1 : 1
Addition of Sulfonyl Chloride Added in one portionSlow, dropwise addition of a solution of the sulfonyl chloride
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Monitoring Endpoint analysisFrequent monitoring by TLC or HPLC to stop the reaction upon consumption of the starting amine

Analytical Identification:

  • LC-MS: Look for a mass corresponding to the starting amine plus two pyridine sulfonyl groups minus two molecules of HCl.

  • ¹H NMR: The disappearance of the N-H proton of the mono-sulfonamide and characteristic shifts in the aromatic protons of the pyridine rings.

Advanced Analytical Techniques for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying side-products.

Analytical TechniqueApplication in Pyridine Sulfonamide Synthesis Analysis
High-Performance Liquid Chromatography (HPLC) The primary tool for separating the desired product from impurities.[2][9][10] Method development is key to achieving good resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for identifying unknown impurities by providing molecular weight information.[2][10][11]
Gas Chromatography (GC) & GC-MS Useful for analyzing volatile impurities, such as residual solvents or volatile side-products like chloropyridines.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification of side-products.[10][13] Techniques like COSY, HSQC, and HMBC can be invaluable for complex structures.
Fourier-Transform Infrared (FTIR) Spectroscopy Can help to identify functional groups present in the impurities, aiding in their characterization.[10]

Diagram of Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Identification cluster_3 Structural Elucidation A Crude Reaction Mixture B TLC / HPLC-UV A->B Initial Separation C LC-MS B->C Mass Determination D HRMS C->D Accurate Mass E Preparative HPLC C->E Isolation of Impurity F NMR (1H, 13C, 2D) E->F Structure Confirmation G FTIR E->G Functional Group Analysis

Caption: Analytical workflow for impurity profiling.

References

  • Emura, T., Yoshino, H., Tachibana, K., Shiraishi, T., Honma, A., Mizutani, A., et al. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Google Scholar.
  • Synthesis of bis-sulfonamides. Reagents and conditions: ArSO2Cl,... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical. [Link]

  • Solid-State Examination of Conformationally Diverse Sulfonamide Receptors Based on Bis(2-anilinoethynyl)pyridine, -Bipyridine, and -Thiophene - PMC. (n.d.). PubMed Central. [Link]

  • The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. (2009, June 15). Europe PMC. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. (n.d.).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). PubMed Central. [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022, February 15). PubMed. [Link]

  • Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium: MEP, and Molecular Docking as an Antibacterial and an Anticancer Agents - IDEAS/RePEc. (n.d.). IDEAS/RePEc. [Link]

  • What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? | ResearchGate. (2020, June 16). ResearchGate. [Link]

  • A question about sulfonamide hydrolysis : r/chemistry - Reddit. (2015, June 17). Reddit. [Link]

  • Synthesis of sulfonamides 1–8. a) Pyridine, rt, 2–4 h; b) BBr3, DCM,... - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17). MDPI. [Link]

  • CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. (2024, March 15).
  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (2017, February 22). Eureka. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022, December 21). MDPI. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (n.d.). Wiley Online Library. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega. (2020, September 29). ACS Publications. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor. [Link]

  • Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pyridine-3-sulfonyl chloride | CAS 16133-25-8. (n.d.). Veeprho. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024, June 18). MDPI. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2012, March 13).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. (2022, January 10). Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (2021, January 22). Royal Society of Chemistry. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC. (2023, February 27). PubMed Central. [Link]

Sources

Optimizing reaction conditions for Suzuki coupling with 5-bromo-pyridines

[1]

Welcome to the Heterocycle Coupling Support Center. Ticket ID: #PYR-5BR-OPT Status: Open Assigned Specialist: Senior Application Scientist

You are accessing this guide because your Suzuki coupling involving 5-bromopyridine is failing. Unlike standard phenyl bromides, 5-bromopyridines present a "double-edged" challenge: the ring is

This guide moves beyond generic "optimization" and targets the specific failure modes of azine-based couplings.

🛠️ Part 1: Diagnostic Workflow

Before changing reagents, identify your specific failure mode using the logic flow below.

TroubleshootingFlowStartStart: Analyze Crude LCMS/NMRDecision1Is Starting Material (SM) consumed?Start->Decision1NoRxnScenario A: SM Remains(Catalyst Arrest)Decision1->NoRxnNo (<10% conv)SideRxnScenario B: SM Consumedbut Low YieldDecision1->SideRxnYes (>80% conv)Sol_LigandSOLUTION: Ligand Switch(Steric Bulk Required)NoRxn->Sol_LigandPd PoisoningDecision2Is Boronic Acid present?SideRxn->Decision2Sol_ProtoSOLUTION: Protodeboronation Control(Anhydrous/MIDA)Decision2->Sol_ProtoNo (De-B-H formed)Sol_HomoSOLUTION: O2 Exclusion(Degas/Pd(0) Source)Decision2->Sol_HomoYes (Homocoupling)

Figure 1: Diagnostic logic for heteroaryl cross-coupling failures.

🔬 Part 2: Addressing Catalyst Poisoning (Scenario A)

The Issue: The reaction mixture remains clear or turns black (Pd precipitation), but the 5-bromopyridine remains untouched. The Cause: The pyridine nitrogen is a competent ligand.[1] It binds to the unsaturated Pd(0) or Pd(II) species, forming a stable, off-cycle complex (Pd-N adduct) that prevents the oxidative addition of the C-Br bond [1].

The Solution: Steric Bulk

You must use electron-rich, bulky ligands. The bulk prevents the pyridine nitrogen from approaching the metal center while permitting the oxidative addition of the C-Br bond.

Recommended Catalyst Systems:

Catalyst/LigandRoleWhy it works for 5-Br-Pyridine
XPhos Pd G4 Primary ChoiceExceptional steric bulk prevents N-coordination; rapid activation.
Pd(OAc)₂ + SPhos AlternativeHigh turnover; SPhos is specifically tuned for heteroaryl chlorides/bromides.
Pd-PEPPSI-IPr NHC OptionThe NHC ligand is non-labile and extremely bulky, stabilizing the Pd(0) species against aggregation.
Pd(dtbpf)Cl₂ High StabilityBis-phosphine ferrocene ligand; robust for scale-up.
🧪 Protocol 1: The "Bulky Ligand" Screen

Use this protocol if you observe <10% conversion.

  • Stoichiometry: 1.0 equiv 5-bromopyridine, 1.2-1.5 equiv Boronic Acid/Ester.

  • Catalyst: 2.0 mol% XPhos Pd G4 (or generated in situ from Pd₂(dba)₃/XPhos 1:2).

  • Base: 2.0 equiv K₃PO₄ (finely ground).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2] Note: Water is essential for the transmetalation step with boronic acids.

  • Conditions: Heat to 80°C for 2 hours.

  • Checkpoint: If conversion is still low, switch solvent to n-Butanol (facilitates solubility of polar heterocycles) or increase temp to 100°C.

⚠️ Part 3: Addressing Protodeboronation (Scenario B)

The Issue: The halide is consumed, or the boronic acid disappears, but the desired product is not formed. You observe the "hydrolyzed" boronic acid (Ar-H). The Cause: Heteroaryl boronic acids are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes to form a boronate anion, which is then protonated by water [2].

The Solution: "Slow Release" or Anhydrous Conditions

If your boronic acid is unstable, you must limit the concentration of the active boronate species or remove the proton source.

Optimization Matrix:

VariableStandard ConditionOptimized for Unstable Boronates
Boron Source Boronic AcidMIDA Boronate or K-Trifluoroborate
Base Na₂CO₃ / K₂CO₃K₃PO₄ (anhydrous) or CsF
Solvent Dioxane/H₂OAnhydrous Dioxane or THF
Addition All at onceSlow addition of Boronic acid (syringe pump)
🧪 Protocol 2: Anhydrous Coupling (The "Dry" Method)

Use this when the boronic acid partner is also a heterocycle (e.g., 2-pyridyl, oxazole).

  • Dry Setup: Flame-dry a reaction vial; cool under Argon.

  • Reagents: Add 1.0 equiv 5-bromopyridine, 1.5 equiv Boronic Acid Pinacol Ester (more stable than acid).

  • Base: Add 3.0 equiv CsF or anhydrous K₃PO₄ .

  • Catalyst: 5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Activation: Add 0.1 equiv CuCl (Copper(I) chloride). Note: The "Copper Effect" can facilitate transmetalation of difficult substrates in the absence of water [3].[3]

  • Run: 100°C sealed tube, 12-18 hours.

🧹 Part 4: Purification & Pd Removal

Pyridines are excellent ligands, meaning they will drag Palladium through standard silica chromatography.

Troubleshooting "Colored" Products: If your white solid product is grey/brown/yellow, it contains residual Pd.[4]

  • Thiol-Silica Scavenge: Dissolve crude in EtOAc/THF. Add SiliaMetS® Thiol or QuadraPure™ TU (10 wt% relative to mass). Stir 4h at 50°C. Filter.

  • Activated Carbon: If Thiol fails, use activated charcoal (Darco G-60). Reflux for 1h, filter through Celite.

  • Chelating Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate or EDTA solution during workup.

🧠 Part 5: Mechanistic Visualization

Understanding why the reaction fails allows you to predict future issues.

CatalyticCyclePd0Active Pd(0)L2OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ 5-Br-PyTrapTRAP: Pyridine Coordination(Catalyst Resting State)Pd0->Trap+ Pyridine N-termTransMetTransmetalation(Ar-Pd-Ar')OxAdd->TransMet+ Ar-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Trap->Pd0Requires Bulky Ligandto reverse

Figure 2: The Catalytic Cycle showing the competitive inhibition by the pyridine nitrogen.

❓ Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is it dead? A: Likely, yes. "Pd Black" indicates the ligands have dissociated, and the Pd(0) has aggregated into non-catalytic metal particles.

  • Fix: Increase ligand loading (L:Pd ratio 2:1 or higher) or switch to a more robust precatalyst (e.g., XPhos Pd G4) that doesn't require in-situ reduction.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for 5-bromopyridines. The rapid heating often outcompetes the catalyst deactivation pathways.

  • Start: 120°C for 20 minutes.

Q: Why 5-bromo and not 2-bromo or 3-bromo? A:

  • 2-bromo: Extremely difficult via Suzuki due to the adjacent Nitrogen blocking the Pd insertion and the unstable nature of the resulting 2-pyridyl-Pd species. Often requires Negishi coupling instead.

  • 3-bromo: Behaves most like a phenyl bromide.

  • 5-bromo: Electronically activated (good), but the Nitrogen is accessible for distal binding (bad). Requires the steric strategies outlined above.

📚 References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Kini, A. D., et al. (2021). "Copper-facilitated Suzuki–Miyaura coupling of heteroaryl boronic esters." Organic & Biomolecular Chemistry.

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.

Preventing decomposition of 5-Bromo-3-methylpyridine-2-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-3-methylpyridine-2-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their materials throughout the experimental lifecycle.

Introduction: Understanding the Molecule

5-Bromo-3-methylpyridine-2-sulfonamide is a heterocyclic compound featuring both a substituted pyridine ring and a sulfonamide functional group. This unique structure, while valuable in medicinal chemistry, also presents specific stability challenges.[1] The pyridine ring, an aromatic system, can be susceptible to photodegradation, while the sulfonamide bond is known to be vulnerable to hydrolysis, particularly under certain pH conditions.[2][3] This guide will address the primary factors that can lead to the decomposition of this compound and provide actionable protocols to prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing the compound for a few weeks. What could be the cause?

Answer: The appearance of new, unidentified peaks is a classic indicator of compound decomposition. For 5-Bromo-3-methylpyridine-2-sulfonamide, there are three primary degradation pathways that can occur during storage: hydrolysis, photodegradation, and, to a lesser extent, thermal decomposition.

  • Hydrolysis: This is one of the most common degradation routes for sulfonamides.[4] Ambient moisture, especially in the presence of acidic or basic contaminants, can catalyze the cleavage of the sulfur-nitrogen (S-N) bond or the carbon-nitrogen (C-N) bond of the pyridine ring.[3][5]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to ultraviolet (UV) light.[6][7] Exposure to ambient lab lighting or sunlight can induce photochemical reactions, leading to the breakdown of the aromatic pyridine ring.

  • Thermal Stress: While most sulfonamides are crystalline solids with relatively high melting points, prolonged exposure to elevated temperatures can accelerate degradation processes.[8]

We recommend immediately performing a stability check using the protocol outlined in the "Experimental Protocols" section to quantify the extent of degradation and implementing the storage recommendations below.

Question 2: What are the optimal storage conditions to ensure the long-term stability of 5-Bromo-3-methylpyridine-2-sulfonamide?

Answer: To mitigate the risks of hydrolysis, photodegradation, and thermal stress, we have established the following optimal storage protocol. Adherence to these conditions is critical for preserving the compound's purity and integrity.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including hydrolysis and thermal decomposition.[9]
Light Store in an amber glass vial or an opaque container.Prevents exposure to UV and visible light, thus inhibiting photodegradation pathways.[10][11]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen and moisture, providing a dry, non-reactive environment to prevent oxidation and hydrolysis.[12]
Humidity Store in a desiccated environment.Minimizes ambient moisture, which is the primary reactant for hydrolytic decomposition.[13][14] Using a desiccator cabinet is highly recommended.
Container Tightly sealed, air-impermeable glass container.Prevents the ingress of moisture and atmospheric gases. Glass is preferred for its chemical inertness.[15]
Chemical Purity Ensure the compound is free from acidic or basic residues.Residual acids or bases from synthesis can catalyze hydrolysis.[16] Re-purification may be necessary if contamination is suspected.

Question 3: My solid compound has changed color from white/off-white to a yellowish or brownish hue. Is it still usable?

Answer: A visible change in color is a strong qualitative indicator of chemical degradation. This is often due to the formation of small quantities of chromophoric byproducts from decomposition reactions. While the bulk of the material may still be the parent compound, its purity is compromised.

It is strongly advised not to use the discolored material for quantitative experiments or in sensitive biological assays. The degradation products could have altered pharmacological activity or interfere with analytical measurements. We recommend obtaining a fresh lot of the compound and strictly following the recommended storage guidelines to prevent recurrence.

Question 4: How can I confirm if my compound is degrading and identify the byproducts?

Answer: Confirmation of degradation requires analytical characterization. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common method for assessing purity and detecting degradation products. For structural elucidation of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Common degradation products arise from the cleavage of the sulfonamide functional group. You might expect to find:

  • 5-Bromo-3-methylpyridin-2-amine: Resulting from S-N bond cleavage.

  • Corresponding Sulfonic Acid: The other product of S-N bond cleavage.

  • Sulfanilic acid derivatives: Resulting from C-N bond cleavage.[3]

A diagram illustrating these potential degradation pathways is provided below.

Visualizing Decomposition Pathways

The following diagram illustrates the primary points of vulnerability in the 5-Bromo-3-methylpyridine-2-sulfonamide structure that are susceptible to degradation during storage.

cluster_main 5-Bromo-3-methylpyridine-2-sulfonamide cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Potential Products main_struct [Structure Image Placeholder] photolysis Photodegradation (Ring Opening/Modification) hydrolysis Hydrolysis (S-N or C-N Bond Cleavage) light Light (UV/Visible) moisture Moisture (H₂O) light->photolysis heat Heat (Elevated Temp.) moisture->hydrolysis heat->hydrolysis accelerates photo_prod Ring-Opened Species photolysis->photo_prod hydro_prod1 5-Bromo-3-methylpyridin-2-amine hydrolysis->hydro_prod1 hydro_prod2 Sulfonic Acid Byproducts hydrolysis->hydro_prod2

Caption: Key environmental stressors and resulting degradation pathways for 5-Bromo-3-methylpyridine-2-sulfonamide.

Experimental Protocols

Protocol 1: Rapid Stability Assessment via HPLC

This protocol provides a self-validating system to quickly assess the stability of a stored batch of 5-Bromo-3-methylpyridine-2-sulfonamide against a reference standard.

1. Objective: To quantify the purity of the test sample and identify the presence of degradation products relative to a known pure standard.

2. Materials:

  • Test Sample: Stored 5-Bromo-3-methylpyridine-2-sulfonamide.

  • Reference Standard: A new, unopened vial of 5-Bromo-3-methylpyridine-2-sulfonamide of known high purity (e.g., from a recent synthesis or a new purchase).

  • HPLC system with UV/PDA detector.

  • HPLC-grade acetonitrile and water.

  • HPLC-grade formic acid or phosphate buffer.

  • Volumetric flasks and pipettes.

3. Methodology: a. Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the Reference Standard in acetonitrile. Dilute this stock solution with mobile phase to a working concentration of ~50 µg/mL. b. Sample Preparation: Prepare a stock solution and a working solution of the Test Sample at the exact same concentrations as the Reference Standard. c. Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at the absorbance maximum of the compound (determine via PDA scan, typically 254-280 nm).
  • Column Temperature: 30°C. d. Analysis: i. Inject a blank (mobile phase). ii. Inject the Reference Standard solution three times to ensure system suitability and reproducibility. iii. Inject the Test Sample solution three times. e. Data Interpretation: i. Compare the chromatograms. The retention time of the main peak in the Test Sample should match that of the Reference Standard. ii. Look for any additional peaks in the Test Sample chromatogram that are not present in the Reference Standard. iii. Calculate the purity of the Test Sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. iv. A purity value significantly lower than that of the Reference Standard, or the presence of new peaks >0.1% area, indicates degradation.
Workflow for Stability Assessment

Caption: A logical workflow for troubleshooting and confirming the stability of 5-Bromo-3-methylpyridine-2-sulfonamide.

References

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). Cornell University.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Shen, C., et al. (2013). UV photolysis for accelerating pyridine biodegradation. PubMed.
  • Jahodářová, H., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • Devarajan, S., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications.
  • Exploring Reaction Paths for Sulfonamide Hydrolysis. (n.d.). Technische Universität München.
  • Pradeep, N.S., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed.
  • Shen, C., et al. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications.
  • Wesołowski, M., et al. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. AKJournals.
  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki.
  • Pyridine Hazard Summary. (n.d.). NJ.gov.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Segregation and Storage of Chemicals According to Hazard Class. (n.d.). Georgia Tech.
  • Stability of Sulfonamides: A Comparative Guide. (2025). Benchchem.
  • [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.]. (2025). ResearchGate.
  • Choudhary, A. (2018). Effect of Humidity Level on Tablet Stability. Pharmaguideline.
  • Heng, P.W.S., et al. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed.

Sources

Troubleshooting low bioactivity of synthesized sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Low Bioactivity in Synthesized Sulfonamide Derivatives

Diagnostic Workflow

Before modifying your molecule, identify the failure mode. Use this decision matrix to route your issue to the correct troubleshooting module.

TroubleshootingFlow Start START: Low Bioactivity Observed CheckPurity 1. Is the compound >95% pure by HPLC/NMR? Start->CheckPurity CheckAssay 2. Is the assay validated (controls working)? CheckPurity->CheckAssay Yes IssueSyn GOTO: Section 1 Synthesis & Purity CheckPurity->IssueSyn No CheckSAR 3. Does the structure follow canonical SAR rules? CheckAssay->CheckSAR Yes IssueArt GOTO: Section 4 Assay Artifacts CheckAssay->IssueArt No/Unsure CheckProp 4. Are physicochemical properties optimal? CheckSAR->CheckProp Yes IssueSAR GOTO: Section 2 Structural Design (SAR) CheckSAR->IssueSAR No CheckProp->IssueArt Yes (Suspect Aggregation) IssueADME GOTO: Section 3 Physicochemical Barriers CheckProp->IssueADME No

Figure 1: Diagnostic logic tree for isolating the root cause of low sulfonamide bioactivity.

Section 1: Synthesis & Purity (The Foundation)

Context: Sulfonamides are generally robust, but the formation of the sulfonamide bond is prone to specific side reactions that can contaminate your bioassay with inactive species.

Q: My NMR shows the product, but the yield is low and activity is variable. What is happening? A: You likely have sulfonyl chloride hydrolysis or diaryl sulfone formation .[1]

  • Mechanism: Sulfonyl chlorides (

    
    ) are moisture-sensitive. If water is present during the reaction with the amine, they hydrolyze to sulfonic acids (
    
    
    
    ), which are typically inactive and highly polar.
  • The "Hidden" Impurity: If you use excess chlorosulfonic acid without careful temperature control, you may form diaryl sulfones (

    
    ), which are chemically stable, difficult to separate, and biologically inert.
    
  • Solution:

    • Dry Solvents: Ensure amines and solvents (DCM, THF) are anhydrous.

    • Temperature Control: Keep the chlorosulfonation step at

      
       and quench carefully.
      
    • Purification: Do not rely solely on crystallization. Use flash chromatography to separate the sulfonamide from the sulfonic acid (which stays at the baseline) and the sulfone (which often co-elutes but has distinct NMR shifts).

Q: I cannot get the amine to react with the sulfonyl chloride. Why? A: The amine nucleophilicity might be too low, or the sulfonyl chloride is decomposing.

  • Diagnosis: Electron-deficient anilines (e.g., nitro-anilines) are poor nucleophiles.

  • Protocol Adjustment:

    • Add a catalyst: Use DMAP (4-dimethylaminopyridine) (10 mol%) to activate the sulfonyl chloride.

    • Switch Base: Use Pyridine as both solvent and base to sponge up the HCl byproduct and drive the equilibrium.

    • Microwave: For sterically hindered amines, microwave irradiation (

      
      , 10-20 min) often forces the coupling [1].
      
Section 2: Structural Design (SAR)

Context: Even a pure compound will fail if it violates the fundamental binding logic of the target (e.g., Dihydropteroate Synthase (DHPS) or Carbonic Anhydrase (CA)).

Q: I substituted the


-position to improve solubility, but activity vanished. Why? 
A:  You likely destroyed the pharmacophore.
  • Antibacterial (DHPS): The

    
    -amino group must be unsubstituted to mimic the 
    
    
    
    -aminobenzoic acid (PABA) substrate. Any substitution here (except for prodrugs like succinylsulfathiazole) abolishes binding [2].
  • Carbonic Anhydrase (CA): The sulfonamide moiety (

    
    ) binds directly to the Zinc (
    
    
    
    ) ion in the active site. Substitution on the nitrogen (
    
    
    ) sterically hinders this coordination, drastically reducing potency [3].

Q: How do I improve potency without touching the critical


 amine? 
A:  Focus on the 

position (the sulfonamide nitrogen) or the "Tail" region.
  • Electronic Tuning: The

    
     of the sulfonamide NH is critical. For antibacterials, a 
    
    
    
    between 6.6–7.4 is ideal for penetrating bacterial cells while remaining ionized enough to bind DHPS. Use electron-withdrawing heterocycles (isoxazole, pyrimidine) at
    
    
    to lower the
    
    
    [4].
  • The "Tail Approach" (CA Inhibitors): For CA inhibitors, attach long, flexible "tails" to the aromatic ring (away from the sulfonamide). This allows the molecule to reach secondary binding pockets (hydrophobic or hydrophilic) outside the active site, improving both potency and isoform selectivity (e.g., targeting CA IX over CA II) [5].

SAR_Logic Core Sulfonamide Core (p-NH2-Ph-SO2NH-R) N4 N4-Amino Group (The 'Head') Core->N4 N1 N1-Sulfonamide (The 'Linker') Core->N1 Ring Aromatic Ring (The 'Scaffold') Core->Ring KeepFree MUST remain free (-NH2) for DHPS binding N4->KeepFree Prodrug Acyl groups allowed ONLY as prodrugs N4->Prodrug pKa Substitute with Heterocycles to tune pKa (6.6-7.4) N1->pKa Tail Attach 'Tails' here for CA Isoform Selectivity Ring->Tail

Figure 2: Structural Activity Relationship (SAR) rules for sulfonamide optimization.

Section 3: Physicochemical Barriers (ADME)

Context: High potency in an enzyme assay (


) often translates poorly to cell-based (

) or in vivo efficacy due to solubility or metabolic issues.

Q: My compound precipitates in the cell culture media. How do I fix this? A: Sulfonamides often suffer from "brick dust" insolubility (Class IV behavior).

  • The Shift: You need to move from BCS Class IV (Low Sol/Low Perm) to Class II (Low Sol/High Perm) or Class I.

  • Strategy:

    • Salt Formation: If your

      
       substituent is acidic (e.g., sulfadiazine), form a sodium salt. This drastically increases aqueous solubility.
      
    • Disrupt Planarity: Introduce

      
       centers (e.g., methyl sulfonamide substituents) to disrupt crystal packing energy, as seen in recent Chlamydia inhibitor optimization [6].
      
    • Cosolvents: For in vitro assays, ensure your DMSO concentration is <1% but sufficient to keep the stock dissolved.

Q: The compound works in cells but fails in mice. Is it metabolism? A: Yes, likely


-Acetylation .
  • Mechanism: N-acetyltransferase (NAT) enzymes in the liver rapidly acetylate the

    
    -amine, creating an inactive metabolite (
    
    
    
    -acetylsulfonamide). This is the primary clearance pathway [7].
  • Troubleshooting:

    • PK Study: Check plasma levels of the parent vs. acetylated metabolite.

    • Design Fix: You cannot block this easily without losing activity (see SAR). Focus on dosing regimens or combination with half-life extenders rather than chemical modification of the

      
       position.
      

Table 1: Optimal Physicochemical Parameters for Sulfonamides

ParameterOptimal RangeReason
Molecular Weight < 500 DaPermeability (Lipinski's Rule)
LogP 1.5 – 3.5Balance between solubility and membrane permeability
pKa (

)
6.6 – 7.4Maximizes ionization at physiological pH (solubility) while allowing passive transport
tPSA < 140 ŲCell membrane penetration
Section 4: Assay Artifacts & Protocols

Context: Sulfonamides are notorious for being "PAINS" (Pan-Assay Interference Compounds) or aggregators, leading to false positives.

Q: I see a steep dose-response curve (Hill slope > 2). Is this real? A: Likely not. This is a hallmark of Colloidal Aggregation .

  • Mechanism: At high concentrations, sulfonamides can form colloidal particles that sequester the enzyme non-specifically.

  • The Test: Add 0.01% Triton X-100 (detergent) to your assay buffer. If the activity disappears, your compound was an aggregator (false positive) [8].

Protocol A: Kinetic Solubility Screen (Nephelometry)

Use this to verify if your "inactive" compound is simply crashing out of solution.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Dilution: Serial dilute in a clear-bottom 96-well plate.

  • Induction: Add assay buffer (PBS, pH 7.4) to reach final concentrations (1–100 µM). Final DMSO should be 1%.

  • Incubation: Shake at room temp for 90 mins.

  • Measurement: Read on a Nephelometer (measures forward light scattering) or a plate reader at 600 nm (absorbance as proxy for turbidity).

  • Analysis: A sudden spike in signal indicates the Solubility Limit . If this is below your

    
    , your bioactivity data is invalid [9].
    
Protocol B: Dynamic Light Scattering (DLS) for Aggregation

Use this to rule out false positives for "highly potent" hits.

  • Sample: Prepare compound at

    
     in filtered assay buffer.
    
  • Filtration: Spin-filter (0.2 µm) to remove dust (critical for DLS).

  • Measurement: Load into DLS cuvette or plate (e.g., Wyatt DynaPro).

  • Readout:

    • Monodisperse (Good): Radius < 1 nm (monomer).

    • Aggregate (Bad): Radius > 50–100 nm, or high scattering intensity (

      
       counts).
      
  • Validation: If aggregates are present, repeat with 0.01% Triton X-100. If radius returns to < 1 nm, the compound is a promiscuous aggregator [10].

References
  • Geldsetzer, J. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Klubek, K., et al. (2013). Sulfonamides: A review of their antibacterial activity. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: The "tail approach". Expert Opinion on Drug Discovery. Link

  • Engström, O., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. Link

  • Vree, T. B., et al. (1990). Acetylation and Deacetylation of Sulfonamides in Humans. Drug Metabolism Reviews. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergency-based assay to distinguish between specific and nonspecific inhibitors. Nature Protocols. Link

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. Link

  • Irwin, J. J., et al. (2015).[2] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. Link

Sources

Enhancing the stability of 5-Bromo-3-methylpyridine-2-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-Bromo-3-methylpyridine-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction: Understanding the Stability of 5-Bromo-3-methylpyridine-2-sulfonamide

5-Bromo-3-methylpyridine-2-sulfonamide is a molecule that incorporates both a pyridine ring and a sulfonamide functional group. The stability of this compound in solution is therefore influenced by the chemical properties of both moieties. The pyridine ring, while aromatic and generally stable, possesses a basic nitrogen atom that can participate in acid-base reactions and may influence the molecule's susceptibility to certain degradation pathways.[1][2][3] The sulfonamide group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, and can also undergo photodegradation.[4][5]

This guide will provide a comprehensive overview of the factors affecting the stability of 5-Bromo-3-methylpyridine-2-sulfonamide in solution and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Bromo-3-methylpyridine-2-sulfonamide is showing a color change. What could be the cause?

A color change often indicates chemical degradation. This could be due to several factors, including:

  • Photodegradation: Exposure to ambient or UV light can cause the breakdown of sulfonamides.[5][6] It is recommended to work in subdued lighting and use amber or low-actinic glassware.[5]

  • Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to the formation of colored byproducts.

  • pH-related degradation: Extreme pH conditions can accelerate hydrolysis of the sulfonamide bond, potentially leading to degradation products that are colored.[7]

Q2: I am observing a precipitate in my stock solution. What should I do?

Precipitation can occur due to:

  • Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.

  • Degradation: One or more degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • Change in pH: If the pH of the solution has shifted, it could affect the ionization state and solubility of the compound.

To address this, you can try to gently warm the solution or sonicate it to redissolve the precipitate. If precipitation persists, it is advisable to prepare a fresh stock solution.

Q3: What is the optimal pH range for storing solutions of 5-Bromo-3-methylpyridine-2-sulfonamide?

Q4: Which solvents are recommended for preparing stock solutions?

For stock solutions, it is best to use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF. For aqueous working solutions, it is crucial to use high-purity water (e.g., HPLC-grade) and to prepare the solution fresh whenever possible. Pyridine-based compounds can absorb water from the atmosphere, which could potentially influence stability over time.[10]

Troubleshooting Guide

This section provides a more in-depth approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of Potency/Activity Chemical Degradation- Confirm Identity and Purity: Use an analytical technique like HPLC or LC-MS to check the purity of your stock solution and identify any degradation products.[7][11] - Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture absorption.[10][12][13][14] - Prepare Fresh Solutions: If degradation is confirmed, discard the old solution and prepare a fresh one.
Inconsistent Experimental Results Solution Instability- Standardize Solution Preparation: Ensure that all solutions are prepared consistently, using the same solvent, concentration, and pH. - Use Freshly Prepared Solutions: Avoid using solutions that have been stored for extended periods, especially if they are aqueous working solutions. - Evaluate Excipient Compatibility: If your formulation contains other components, consider potential interactions that could be affecting the stability of the active compound.[15][16][17][18][19]
Appearance of New Peaks in Chromatogram Formation of Degradation Products- Characterize Degradants: If possible, use LC-MS/MS to identify the structure of the new peaks. This can provide valuable information about the degradation pathway. Common degradation products of sulfonamides include cleavage of the S-N bond to form the corresponding amine and sulfonic acid derivatives.[4] - Forced Degradation Studies: To proactively understand potential degradation pathways, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).

Key Degradation Pathways and Mitigation Strategies

Understanding the likely degradation pathways is crucial for developing effective stabilization strategies.

Caption: Potential degradation pathways for 5-Bromo-3-methylpyridine-2-sulfonamide.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

Objective: To prepare a stable, concentrated stock solution of 5-Bromo-3-methylpyridine-2-sulfonamide.

Materials:

  • 5-Bromo-3-methylpyridine-2-sulfonamide (solid)

  • Anhydrous DMSO or DMF

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the solid compound to room temperature before opening the container to prevent moisture condensation.

  • In a well-ventilated fume hood, accurately weigh the desired amount of the solid compound.

  • Transfer the solid to an amber glass vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Tightly cap the vial and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • Before each use, allow the solution to thaw completely and come to room temperature. Mix well before taking an aliquot.

Protocol 2: Stability Assessment using HPLC

Objective: To monitor the stability of an aqueous working solution of 5-Bromo-3-methylpyridine-2-sulfonamide over time.

Materials:

  • Stock solution of 5-Bromo-3-methylpyridine-2-sulfonamide

  • HPLC-grade water

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Vials for HPLC analysis

Procedure:

  • Prepare a working solution of the compound in the desired aqueous buffer.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram.

  • Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.

  • Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Calculate the percentage of the remaining parent compound at each time point relative to t=0.

Caption: Workflow for assessing solution stability using HPLC.

Summary of Stability-Enhancing Recommendations

Factor Recommendation Rationale
pH Maintain a neutral pH (6-8) using a suitable buffer.Minimizes acid and base-catalyzed hydrolysis of the sulfonamide group.
Light Store and handle solutions in amber or low-actinic glassware, and work in subdued light.Prevents photodegradation, a common pathway for sulfonamides.[5]
Temperature Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh and store at 4°C for short-term use.Reduces the rate of chemical reactions, including degradation.
Solvent Use high-purity, anhydrous aprotic solvents for stock solutions. Use high-purity buffered water for aqueous solutions.Minimizes solvent-mediated degradation and ensures consistency. Pyridine derivatives can be sensitive to water.[10]
Atmosphere Store solutions in tightly sealed containers. Consider purging with an inert gas (e.g., argon or nitrogen) for long-term storage.Prevents solvent evaporation, moisture absorption, and oxidation.

By implementing these best practices, researchers can significantly enhance the stability of 5-Bromo-3-methylpyridine-2-sulfonamide in solution, leading to more reliable and reproducible experimental outcomes.

References

  • Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(17), 8442-8448. Available at: [Link]

  • Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. Available at: [Link]

  • Kim, I., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(24), 12853-12860. Available at: [Link]

  • Mitchell, J. M., et al. (1993). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC International, 76(4), 743-747. Available at: [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Srinivasan, V. R., & Tcheou, F. K. (1969). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 34(11), 3415-3421. Available at: [Link]

  • Felczak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6683. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • King, J. F., & Lee, T. M. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (1), 48-49. Available at: [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 675-680. Available at: [Link]

  • Conde-Cid, M., et al. (2020). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Science of The Total Environment, 710, 136329. Available at: [Link]

  • Czerwonka, G., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7436. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Pyridine. Available at: [Link]

  • Czerwonka, G., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13436. Available at: [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Available at: [Link]

  • Zhou, Y., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. Environmental Pollution, 338, 122681. Available at: [Link]

  • Engelhardt, J. D., et al. (2012). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Environmental Science & Technology, 46(18), 10139-10146. Available at: [Link]

  • Shad, A., et al. (2022). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. Environmental Science and Pollution Research, 29(54), 81793-81806. Available at: [Link]

  • Ding, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7906. Available at: [Link]

  • Czerwonka, G., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7436. Available at: [Link]

  • Thiele-Bruhn, S., et al. (2004). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 33(4), 1331-1341. Available at: [Link]

  • Science Madness Discussion Board. (2008). Storage of pyridine?. Available at: [Link]

  • Park, J. Y., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research, 23(1), 389-400. Available at: [Link]

  • García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. Available at: [Link]

  • Kümmerer, K. (2009). Microbial Degradation of Sulfonamide Antibiotics. Journal of Antimicrobial Chemotherapy, 64(5), 923-931. Available at: [Link]

  • Klein, J. E. M. N., et al. (2011). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 76(2), 457-466. Available at: [Link]

  • El-Sayed, N. N. E. (2012). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Available at: [Link]

  • Sørensen, M. B., et al. (2011). Solid state compatibility studies with tablet excipients using non thermal methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1079-1086. Available at: [Link]

  • Sørensen, M. B., et al. (2011). Solid state compatibility studies with tablet excipients using non thermal methods. ElectronicsAndBooks. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]

  • Balucani, N., et al. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 8(3), 33. Available at: [Link]

  • Al-Hamdany, A. J., & Al-Azzawi, A. M. (2020). COMPATIBILITY STUDIES OF SULFADOXINE WITH PHARMACEUTICAL EXCIPIENTS FOR THE DEVELOPMENT OF SUPPOSITORIES NOVEL DRUG DELIVERY SYSTEMS. ResearchGate. Available at: [Link]

  • García-Galán, M. J., et al. (2008). Studies on sulfonamide degradation products. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. Available at: [Link]

  • García-Galán, M. J., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. ScienceOpen. Available at: [Link]

  • Asghar, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 220. Available at: [Link]

  • Kumar, L., & Singh, P. (2015). Drug-Excipient compatibility studies: First step for dosage form development. International Journal of Pharmaceutical Sciences and Research, 6(7), 2716. Available at: [Link]

  • Singh, S., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]

Sources

Reducing catalyst poisoning in cross-coupling reactions of sulfur-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for one of the more challenging areas of synthetic chemistry: the cross-coupling of sulfur-containing compounds. The presence of sulfur often leads to catalyst poisoning, resulting in low yields and stalled reactions. This document synthesizes field-proven insights and established scientific principles to help you navigate these complexities and achieve successful outcomes in your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions, grounded in the principles of organometallic chemistry.

Problem 1: My reaction shows low or no conversion.

This is the most common issue when working with sulfur-containing substrates and is almost always linked to catalyst deactivation.

  • Probable Cause 1: Catalyst Poisoning. Sulfur atoms, with their lone pairs of electrons, are strong Lewis bases and can irreversibly bind to the soft Lewis acidic palladium catalyst.[1][2] This binding occupies the active sites, preventing the catalyst from participating in the catalytic cycle.[3] The strength of this bond often leads to the formation of highly stable and catalytically inactive palladium-sulfur species.[4][5]

  • Solutions & Scientific Rationale:

    • Increase Catalyst Loading: While not the most elegant or cost-effective solution, increasing the catalyst loading can sometimes provide enough active catalytic sites to overcome the poisoning effect and achieve a reasonable yield.[6] This is often a last resort but can be effective for salvaging a reaction.

    • Switch to a More Robust Catalyst System: The choice of ligand is critical. Electron-rich, sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective.[7] These bulky ligands form stable complexes with the palladium center, which can accelerate the rate-limiting reductive elimination step. A faster catalytic cycle reduces the time the catalyst is vulnerable to deactivation by the sulfur-containing substrate. For Suzuki-Miyaura couplings of thiophenes, XPhos precatalysts have proven to be particularly effective.[8]

    • Employ N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium, creating robust catalysts that are more resistant to poisoning.[9][10] These catalysts have shown excellent activity in various cross-couplings, including Buchwald-Hartwig aminations of challenging substrates.[11][12]

    • Consider Nickel Catalysis: Nickel catalysts, often used in Kumada couplings, can be more cost-effective and sometimes show different reactivity and tolerance profiles compared to palladium.[13][14][15] They are a viable alternative, especially when palladium systems fail.

Problem 2: The reaction starts but stalls after 10-20% conversion.

This symptom strongly suggests a gradual deactivation of the catalyst throughout the reaction.

  • Probable Cause: Progressive Poisoning and Catalyst Degradation. The initial conversion is driven by the fresh, active catalyst. As the reaction proceeds, more catalyst particles become poisoned by the sulfur substrate or impurities, leading to a drop in the overall reaction rate until it effectively stops.[16]

  • Solutions & Scientific Rationale:

    • Purify Starting Materials: The issue may not be the substrate itself, but trace sulfur impurities in your reagents or solvents.[17][18] Consider passing solvents through a column of activated alumina or using a scavenger resin to remove trace impurities. Analyze starting material batches for sulfur content to ensure consistency.[6]

    • Use a "Sulfur Getter" or Additive: Certain additives can preferentially react with or adsorb sulfur, protecting the catalyst. For instance, copper salts are sometimes used, as copper has a high affinity for sulfur.[3] In industrial settings, sacrificial agents or guard beds (like ZnO) are used to capture sulfur compounds before they reach the catalyst bed.[3][19]

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes decrease the rate of irreversible catalyst poisoning relative to the rate of the desired catalytic turnover.[3] Conversely, for some robust ligand systems, higher temperatures may promote faster C-C bond formation, outcompeting the deactivation pathway.[20] Careful optimization is key.

Problem 3: I'm observing significant side products, like homocoupling or protodeboronation.

Side reactions become more prevalent when the desired cross-coupling pathway is slow, giving the catalyst and reagents time to engage in unproductive pathways.

  • Probable Cause 1 (Homocoupling): The slow transmetalation or reductive elimination caused by catalyst inhibition can lead to side reactions. For example, in Suzuki couplings, this can result in the homocoupling of boronic acids to form biaryl byproducts.[21][22] In Sonogashira couplings, the presence of a copper co-catalyst can lead to the homocoupling of terminal alkynes (Glaser coupling), especially if oxygen is not rigorously excluded.[23]

  • Probable Cause 2 (Protodeboronation): For Suzuki-Miyaura reactions involving electron-rich heterocyclic boronates (like thiophenes), protodeboronation (replacement of the boronic acid group with a hydrogen atom) can be a significant competing reaction, especially under basic aqueous conditions.[7][24]

  • Solutions & Scientific Rationale:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Oxygen can contribute to both catalyst degradation and the promotion of homocoupling side reactions.[22] Perform several vacuum/inert gas backfill cycles.[25]

    • Use a Milder Base: For base-sensitive substrates prone to protodeboronation, switching from strong bases like NaOH or KOH to milder options like K₃PO₄ or K₂CO₃ can suppress this side reaction.[7][24]

    • Employ a Highly Active Catalyst System: As mentioned before, a faster, more efficient catalyst (e.g., a modern Buchwald ligand/precatalyst system) will accelerate the desired cross-coupling, minimizing the time available for side reactions to occur.[7][8] Using a pre-catalyst that rapidly generates the active Pd(0) species is crucial.[24]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions, offering deeper insight into the principles governing these reactions.

Q1: What is the fundamental mechanism of catalyst poisoning by sulfur?

A: The mechanism is rooted in the strong chemical adsorption (chemisorption) of sulfur onto the active metal sites of the catalyst.[6] Palladium, a soft metal, has a high affinity for soft sulfur-containing ligands.[2] The sulfur atom's lone pair of electrons forms a strong dative bond with the palladium center. This interaction is often irreversible and forms a stable palladium sulfide or a related complex that is catalytically dead.[1][16] This effectively blocks the coordination sites on the palladium, preventing the oxidative addition of the aryl halide and halting the catalytic cycle.[3]

Q2: Are some cross-coupling reactions more susceptible to sulfur poisoning than others?

A: Yes. The susceptibility often depends on the specific reaction's mechanism and conditions.

  • Suzuki-Miyaura Coupling: Can be challenging, especially with thiophene boronic acids, due to a combination of poisoning and potential protodeboronation.[7][8]

  • Buchwald-Hartwig Amination: This reaction can be sensitive as both the sulfur-containing substrate and the amine coupling partner can coordinate to the metal center. However, the development of highly active and specialized ligands has made many of these transformations possible.[9][26][27]

  • Sonogashira Coupling: The presence of a copper co-catalyst can introduce complexity. While copper itself has a high affinity for sulfur, which can sometimes be protective, it can also be poisoned. Copper-free Sonogashira protocols may be advantageous in these cases.[23][28]

  • Kumada Coupling: This reaction uses highly reactive Grignard reagents. The choice of catalyst, often nickel-based, is critical, and these systems can also be susceptible to sulfur poisoning.[13][29]

Q3: Which ligands and catalyst systems are known to be more sulfur-tolerant?

A: There is no universally "sulfur-proof" catalyst, but several strategies have emerged to confer tolerance:

  • Bulky, Electron-Rich Phosphines: Ligands like tBu₃P, PCy₃, and particularly the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[7][8] Their steric bulk promotes rapid reductive elimination, which helps the catalyst turn over before it can be permanently deactivated. Their electron-donating nature also stabilizes the palladium center.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form exceptionally stable bonds with palladium. This robustness makes the resulting complexes less prone to decomposition or displacement by sulfur compounds.[10][12]

  • Bimetallic Catalysts: In some systems, the addition of a second metal can alter the electronic properties of the primary catalyst, reducing its affinity for sulfur.[6]

Q4: Can I use a protecting group for a thiol functional group?

A: Yes, this is a viable strategy. If the thiol group is not the desired reaction site, protecting it can prevent it from poisoning the catalyst. However, the protecting group must be stable under the cross-coupling conditions. Research has shown that while simple acetyl protection may not be sufficiently stable, other groups like acrylate derivatives can effectively mask the thiol during Pd-catalyzed borylations and subsequent Suzuki-Miyaura couplings without causing catalyst poisoning.[20]

Data & Protocols
Table 1: Comparison of Ligand Performance in a Model Suzuki-Miyaura Coupling

The following data illustrates the critical role of ligand selection in the cross-coupling of a sulfur-containing substrate.

Model Reaction: Coupling of 4-bromoanisole with (5-formylthiophen-2-yl)boronic acid.

Catalyst System (Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Source
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100275[8]
Pd₂dba₃ / P(tBu)₃K₃PO₄Dioxane/H₂O8012>95[7]
XPhos Pd G2K₃PO₄Toluene/H₂O1000.598[8]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8018~60[7]

This table is a representative summary compiled from multiple sources to illustrate trends.

Experimental Protocol: Suzuki-Miyaura Coupling of a Thiophene Derivative

This protocol provides a robust starting point for the cross-coupling of a bromothiophene with an arylboronic acid, utilizing a modern, highly active catalyst system.

Materials:

  • Aryl Halide (e.g., 2-bromothiophene): 1.0 mmol

  • Arylboronic Acid: 1.2 mmol (1.2 equiv)

  • XPhos Pd G3 (Precatalyst): 0.02 mmol (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), rigorously degassed

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[25]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations
Catalyst Poisoning Mechanism

G cluster_poison Poisoning Pathway cat_cycle Pd(0) Catalytic Cycle active_pd Active Pd(0)L_n poisoned_pd Inactive [L_nPd-SR₂] Complex active_pd->poisoned_pd oxidative_addition Oxidative Addition (Ar-X) active_pd->oxidative_addition Productive Pathway no_reaction No Further Reaction poisoned_pd->no_reaction sulfur_substrate Sulfur Compound (R₂S, RSH) sulfur_substrate->poisoned_pd  Irreversible Binding reductive_elimination Reductive Elimination (Ar-Nu) oxidative_addition->reductive_elimination reductive_elimination->active_pd

Caption: The poisoning pathway of a Palladium catalyst by a sulfur-containing compound.

Troubleshooting Workflow

G start Reaction Failed (Low/No Conversion) check_reagents Are all reagents pure and solvents dry/degassed? start->check_reagents check_conditions Is the catalyst/ligand system appropriate for S-substrates? check_reagents->check_conditions Yes purify Action: Purify reagents, use fresh anhydrous/degassed solvents. check_reagents->purify No check_base Is protodeboronation or base-mediated decomposition likely? check_conditions->check_base Yes change_catalyst Action: Switch to bulky, e⁻-rich ligand (e.g., XPhos, SPhos) or an NHC-Pd system. check_conditions->change_catalyst No change_base Action: Switch to a milder base (e.g., K₃PO₄, K₂CO₃). check_base->change_base Yes increase_loading Last Resort: Increase catalyst loading. check_base->increase_loading No purify->check_conditions change_catalyst->start Re-run change_base->start Re-run

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References
  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. (2025, July 21). ACS Publications. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • How Do Catalyst Manufacturers Adjust the Metal Ratios to Combat Sulfur Effects? (2025, December 3). Learn. [Link]

  • Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Chiral Sulfur Ligands for Asymmetric Catalysis. (2007, October 18). ACS Publications. [Link]

  • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. (2020, September 9). ACS Publications. [Link]

  • SO2 Poisoning Mechanism. (2020, September 25). Encyclopedia.pub. [Link]

  • Exploring Ligand-Enabled Nickel-Catalyzed Cross-Coupling of Sulfur-Based Nucleophiles. (2022, December 12). [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. [Link]

  • Recent advances in heighten sulfur resistance of SCR catalysts: A review. (2021, January 2). ScienceDirect. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]

  • Cross-Coupling Reactions Guide.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025, September 27). ResearchGate. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

  • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. (2020, September 18). PubMed. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). [Link]

  • Improved process for the kumada coupling reaction.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022, January 19). PubMed - NIH. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017, December 8). ACS Publications. [Link]

  • Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Palladium Removal from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method for removing residual palladium from pyridine derivatives Ticket ID: #Pd-PYR-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Executive Summary & Core Logic

The Challenge: Removing palladium (Pd) from pyridine-containing molecules is notoriously difficult compared to simple aromatics.

  • The Cause: Pyridine nitrogens are effective

    
    -donors that coordinate strongly to Pd(II) species.[1] According to HSAB (Hard-Soft Acid-Base) theory , while pyridine is a borderline base, it forms stable complexes with soft acids like Palladium, effectively competing with standard removal methods.
    
  • The Solution: You cannot rely on simple silica filtration or weak scavengers. You must utilize ligands that have a higher affinity for Pd than the pyridine nitrogen. This almost exclusively means employing Sulfur-based scavengers (Thiols, Thioureas, DMT) which utilize the strong Soft-Soft interaction between Sulfur and Palladium to displace the pyridine.

Decision Matrix: Selecting Your Strategy

Before starting a protocol, determine the best approach based on your molecule's stability and your available equipment.

Pd_Removal_Decision_Tree Start START: Characterize Crude Mixture Solubility Is product soluble in organic solvent? Start->Solubility Scale Scale of Reaction? Solubility->Scale Yes Method_Extraction WASH METHOD: Aqueous Cysteine/EDTA Wash Solubility->Method_Extraction No (Water Soluble) AcidStable Is product acid stable? Method_Carbon ALTERNATIVE: Activated Carbon (High loss risk) AcidStable->Method_Carbon No Method_Protonation ACID WORKUP: Protonate Pyridine -> Extract AcidStable->Method_Protonation Yes Method_Scavenger RECOMMENDED: Solid-Supported Scavengers (SiliaMetS Thiol / DMT) Scale->Method_Scavenger < 1kg (High Value) Scale->Method_Carbon > 10kg (Cost Sensitive) Method_Scavenger->AcidStable If Scavenger Fails

Figure 1: Strategic decision tree for selecting a palladium removal method based on compound properties and scale.

Method A: Solid-Supported Scavengers (The Gold Standard)

This is the most reliable method for pyridine derivatives. Functionalized silica (e.g., SiliaMetS®, ISOLUTE®) acts as a "super-ligand."

Comparative Scavenger Data
Scavenger TypeFunctional GroupAffinity (HSAB)Best ForNotes
Thiol (Si-SH) PropylthiolHigh (Soft Base)Pd(II), Pd(0)Universal choice. Best balance of cost/performance.
DMT (Si-DMT) DimercaptotriazineVery High (Chelating)Stubborn PdUse if Thiol fails. Higher cost, but displaces Pyridine effectively.
TMT (Si-TMT) Trithiocyanuric acidVery HighPd(0) clustersExtremely robust; withstands higher temps.
Amine (Si-NH2) AmineMedium (Borderline)NOT RECOMMENDED Pyridine often out-competes simple amines. Avoid.
Protocol: Batch Scavenging

Objective: Reduce Pd from ~1000 ppm to <10 ppm.

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, DCM, or MeOH). Avoid DMF/DMSO if possible as they compete for metal binding.

  • Loading: Add 4–8 equivalents of scavenger (relative to residual Pd content, NOT product).

    • Note: If Pd content is unknown, start with 10-20% w/w relative to the crude product.

  • Incubation: Stir at 40–50°C for 4 hours.

    • Critical Step: Heat is often required for pyridines to overcome the activation energy of ligand exchange (breaking the Pd-N bond). Room temperature is often insufficient.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Analysis: Test filtrate for Pd (ICP-MS or colorimetric test).

Troubleshooting (FAQ)

Q: I used SiliaMetS Thiol, but my product is still colored/high in Pd.

  • A: The Pd-Pyridine complex is likely kinetically inert.

    • Fix 1: Increase temperature to reflux (if stable).

    • Fix 2: Switch to SiliaMetS DMT . The chelating effect of the triazine group provides a thermodynamic advantage over the monodentate pyridine.

    • Fix 3: Add a small amount of mild acid (Acetic acid) if your product tolerates it. This can protonate a fraction of the pyridine, weakening the Pd-N interaction.

Q: Can I use these in flow chemistry?

  • A: Yes. Packed cartridges (e.g., Biotage® SNAP or E-PAK) are excellent. In flow, the residence time is lower, so you must run at higher temperatures (60°C+) to ensure exchange kinetics are fast enough.

Method B: Activated Carbon (Cost-Effective / High Risk)

Activated carbon is cheap but non-selective. It adsorbs via surface area and pore trapping.

Protocol
  • Selection: Use a carbon grade specific for metal removal (e.g., Darco® KB-B or KB-G ). These have specific pore sizes optimized for organometallics.

  • Slurry: Add carbon (10-50% w/w relative to product) to the solution.

  • Time: Stir for 12+ hours.

  • Filtration: Filter over Celite.

Troubleshooting (FAQ)

Q: I lost 30% of my yield after carbon treatment.

  • A: Pyridines are polar and often "stick" to the carbon surface.

    • Fix: Wash the carbon cake extensively with a polar solvent (MeOH or MeOH/DCM 1:9) after filtration.

    • Fix: Switch to solid-supported scavengers (Method A) which interact chemically rather than physically, preserving yield.

Method C: Aqueous Chelation (The "Wash" Method)

If the product is water-insoluble, you can wash the organic layer with a water-soluble scavenger.

Protocol
  • Preparation: Prepare a 10% aqueous solution of N-Acetyl Cysteine (NAC) or L-Cysteine .

  • Extraction: Stir the organic layer (containing product) vigorously with the aqueous scavenger solution for 1 hour.

  • Separation: Separate layers. The Pd transfers to the aqueous phase as the water-soluble Pd-Cysteine complex.

  • Repeat: Repeat 2-3 times.

Why this works: Cysteine contains a thiol and an amine. It forms a water-soluble chelate with Pd that is thermodynamically more stable than the organo-soluble Pd-Pyridine complex.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage. (2023). How to Remove Palladium in three easy steps.[2][3] Biotage Technical Notes. Link

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers: User Guide & Selection Chart. SiliCycle Application Notes.[4][5] Link

  • Phillips, S. T., et al. (2016). Evaluation of metal scavengers for the removal of palladium from pharmaceutical intermediates.[3][5][6][7][8] Organic Process Research & Development.[6] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R2) Guideline for Elemental Impurities. European Medicines Agency.[3] Link

Sources

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of poor reproducibility in biological assays involving sulfonamide-containing compounds. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and reliability of your experimental data.

I. Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments. Each guide is presented in a question-and-answer format, detailing the potential causes of the problem and providing a step-by-step protocol for its resolution.

Guide 1: Low or No Apparent Compound Activity

Question: My sulfonamide compound, which was previously reported to be active, is showing little to no activity in my assay. What could be the problem?

Potential Causes:

  • Poor Solubility and Precipitation: Sulfonamides often exhibit poor aqueous solubility, leading to compound precipitation in your assay plate and a lower effective concentration.[1]

  • High Protein Binding: Sulfonamides can bind to serum proteins in cell culture media, reducing the free concentration of the compound available to interact with the target.[2][3]

  • Compound Degradation: Improper storage or handling of stock solutions can lead to the degradation of the sulfonamide.

  • pH-Dependent Activity: The ionization state, and therefore the activity and cell permeability of sulfonamides, can be highly dependent on the pH of the assay buffer.[4][5][6]

Troubleshooting Workflow: Diagnosing Low Compound Activity

start Start: Low/No Activity Observed solubility Check for Precipitation (Visual Inspection, Microscopy) start->solubility protein_binding Assess Protein Binding (Serum vs. Serum-Free Media) solubility->protein_binding No Precipitation conclusion Identify Root Cause & Remediate solubility->conclusion Precipitation Observed (Go to Solubility Guide) stability Verify Compound Integrity (LC-MS analysis of stock) protein_binding->stability Activity Unchanged protein_binding->conclusion Activity Increases in Serum-Free Media ph_effect Evaluate pH Sensitivity (Test in different buffer pH) stability->ph_effect Compound is Intact stability->conclusion Compound Degraded ph_effect->conclusion Activity is pH-Dependent start Start: High Well-to-Well Variability solubility_check Re-assess Solubility (Pre-warm solutions, check for precipitation) start->solubility_check edge_effects Evaluate for Edge Effects (Plate map analysis) solubility_check->edge_effects Solubility Confirmed conclusion Implement Corrective Actions solubility_check->conclusion Inconsistent Solubility (Improve solubilization) pipetting_technique Review Pipetting Technique (Use calibrated pipettes, reverse pipetting) edge_effects->pipetting_technique No Clear Edge Effect edge_effects->conclusion Edge Effect Identified (Use barrier plates/sealants) pipetting_technique->conclusion Refine Pipetting Protocol

Caption: A workflow for diagnosing and mitigating high well-to-well variability.

Step-by-Step Protocol:
  • Improve Compound Solubilization:

    • Ensure your stock solution is fully dissolved before preparing dilutions. Gentle warming and vortexing can aid in this process.

    • Consider using a co-solvent like DMSO at a final concentration that is compatible with your assay system. [1] * Prepare dilutions in a pre-warmed assay buffer to prevent precipitation upon addition.

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with a buffer or media to create a humidity barrier. [7] * Use plate sealers during long incubation steps to minimize evaporation. [7]

  • Refine Pipetting Technique:

    • Use calibrated pipettes and ensure they are functioning correctly.

    • For viscous solutions or when dispensing small volumes, consider using the reverse pipetting technique to improve accuracy.

    • When adding the compound to the assay plate, ensure the pipette tip is below the surface of the liquid in the well to prevent splashing and ensure proper mixing.

Guide 3: Assay Artifacts and Non-Specific Effects

Question: My sulfonamide compound is showing activity in a counter-screen or appears to be a promiscuous inhibitor. How can I determine if this is a real effect or an assay artifact?

Potential Causes:

  • Interference with Detection Method: Some sulfonamides can interfere with the assay's detection system. For example, they can inhibit luciferase enzymes or possess intrinsic fluorescence. [8][9][10][11]* Compound Aggregation: At higher concentrations, some sulfonamides may form aggregates that can non-specifically inhibit enzymes or sequester proteins.

  • Cellular Toxicity: The observed effect may be due to general cytotoxicity rather than specific target engagement.

Troubleshooting Workflow: Identifying Assay Artifacts

start Start: Suspected Assay Artifact detection_interference Check for Detection Interference (Compound + detection reagents only) start->detection_interference aggregation_check Assess for Aggregation (Detergent sensitivity, DLS) detection_interference->aggregation_check No Interference conclusion Characterize Non-Specific Effects detection_interference->conclusion Interference Detected (Modify detection or use orthogonal assay) cytotoxicity_assay Run a Cytotoxicity Assay (e.g., CellTiter-Glo, MTT) aggregation_check->cytotoxicity_assay No Aggregation aggregation_check->conclusion Aggregation Confirmed (Re-test with detergent) cytotoxicity_assay->conclusion Confirm or Rule Out Cytotoxicity

Caption: A workflow for identifying and characterizing non-specific effects and assay artifacts.

Step-by-Step Protocol:
  • Test for Interference with Detection:

    • Luminescence Assays: Run a control experiment with your sulfonamide compound and the luciferase enzyme/substrate in the absence of cells or your target protein. A decrease in signal indicates direct inhibition of the luciferase. [8][12] * Fluorescence Assays: Measure the fluorescence of your sulfonamide compound at the excitation and emission wavelengths of your assay. Significant intrinsic fluorescence can lead to false-positive signals. [10][11]

  • Assess Compound Aggregation:

    • Re-run your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency in the presence of the detergent is indicative of aggregation-based activity.

  • Perform a Cytotoxicity Assay:

    • Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay, using the same cell line and compound concentrations.

    • Causality: If the IC50 for cytotoxicity is similar to the IC50 in your primary assay, the observed activity is likely due to a general toxic effect on the cells.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store sulfonamide stock solutions?

A1: It is recommended to prepare high-concentration stock solutions of sulfonamides in 100% DMSO. [13]Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. [14]Protect the solutions from light, as some sulfonamides can be light-sensitive. [13]Before use, thaw the aliquot completely and vortex thoroughly to ensure the compound is fully dissolved.

Q2: How can I improve the solubility of my sulfonamide in aqueous assay buffers?

A2: Several strategies can be employed:

  • pH Adjustment: The solubility of many sulfonamides increases with pH. [1][15]If your assay can tolerate it, a slight increase in the buffer pH may improve solubility.

  • Use of Co-solvents: While preparing working solutions, keeping a small percentage of an organic solvent like DMSO can help maintain solubility. However, ensure the final concentration of the co-solvent is compatible with your assay and does not affect the biological system. [1]* Pre-warming Solutions: Preparing dilutions in a pre-warmed assay buffer can prevent the compound from precipitating out of solution when transferred from a concentrated stock.

Q3: My assay uses a Renilla luciferase reporter. Are there any specific issues I should be aware of with sulfonamides?

A3: Yes, compounds with an aryl sulfonamide core have been identified as potent inhibitors of Renilla luciferase (RLuc). [8]If you observe inhibition in an RLuc-based assay, it is crucial to perform a counter-screen with the purified RLuc enzyme to determine if your compound is a direct inhibitor.

Q4: How does protein binding affect the interpretation of my IC50 values?

A4: High protein binding will lead to an underestimation of your compound's true potency, as a significant fraction of the compound is sequestered by proteins and is not available to bind to its target. [2][3]This is particularly important when comparing in vitro data with in vivo results, where protein concentrations are much higher. It is good practice to determine the extent of protein binding for your lead compounds.

III. Data and Protocols

Table 1: General Properties and Considerations for Common Solvents
SolventRecommended Max. Concentration in Cell-Based AssaysNotes
DMSO < 0.5%Can affect cell differentiation and has antioxidant properties at higher concentrations.
Ethanol < 0.5%Can induce cellular stress responses.
Methanol < 0.1%More toxic to cells than ethanol.
Protocol: Preparation of a 10 mM Sulfonamide Stock Solution in DMSO
  • Determine the Molecular Weight (MW) of your sulfonamide compound.

  • Weigh out the appropriate amount of compound. For a 1 mL stock solution, weigh out (MW / 100) mg of the compound.

  • Add the appropriate volume of 100% DMSO. For a 1 mL stock, add 1 mL of DMSO.

  • Ensure complete dissolution. Vortex vigorously and gently warm the solution if necessary until all solid material is dissolved.

  • Store appropriately. Aliquot into smaller volumes and store at -20°C or -80°C, protected from light. [14]

IV. References

  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2016, July 1). Retrieved from [Link]

  • Sulfonamides are an overlooked class of electron donors in luminogenic luciferins and fluorescent dyes - PMC. (n.d.). Retrieved from [Link]

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (2002, April 23). Retrieved from [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed. (2008, June 15). Retrieved from [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.). Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (2009, September 25). Retrieved from [Link]

  • SOP Sulfonamides in tissue 2010 - NUCLEUS information resources. (n.d.). Retrieved from [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). Retrieved from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28). Retrieved from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC. (n.d.). Retrieved from [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays | Request PDF. (2025, August 10). Retrieved from [Link]

  • Effects of pH on the accumulation of sulfonamides by fish - PubMed. (n.d.). Retrieved from [Link]

  • Sulphanilic Acid as a Fluorescent Probe in Biochemical Assays - Patsnap Eureka. (2025, July 21). Retrieved from [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025, August 6). Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Retrieved from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs - ChemRxiv. (2022, August 3). Retrieved from [Link]

  • Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - MDPI. (2024, June 11). Retrieved from [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - Semantic Scholar. (2024, June 11). Retrieved from [Link]

  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining - PMC. (2023, February 3). Retrieved from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PubMed. (2023, August 25). Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.). Retrieved from [Link]

  • Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed. (2010, January 15). Retrieved from [Link]

Sources

Technical Guide: Optimizing HPLC Separation of Pyridine Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Separating pyridine sulfonamide isomers presents a classic "amphoteric challenge" in chromatography. These molecules contain a basic pyridine ring (pKa ~5.2) and a weakly acidic sulfonamide group (pKa ~10).

The Core Challenge:

  • Positional Isomerism: The structural similarity between 2-, 3-, and 4-pyridine sulfonamides requires a stationary phase capable of "shape selectivity" (steric recognition) rather than just hydrophobicity.

  • Peak Tailing: The basic pyridine nitrogen interacts strongly with residual silanols on silica columns, leading to severe tailing.

  • Retention Loss: At low pH (required to suppress silanols), the pyridine ring protonates (

    
    ), becoming highly polar and eluting near the void volume on standard C18 columns.
    

This guide prioritizes Fluorinated Stationary Phases (PFP) over traditional C18 for this specific application, as they offer superior isomer selectivity through


 interactions and dipole-dipole mechanisms.

Method Development Strategy (Decision Matrix)

Do not blindly screen columns. Use this logic flow to select the correct starting point.

MethodDev Start Start: Isomer Separation Needed? Isomers Are they Positional Isomers? (e.g., 2- vs 3-pyridine) Start->Isomers Decision1 Isomer Type Isomers->Decision1 PFP Route A: PFP Column (Pentafluorophenyl) *Best for steric/positional separation* Decision1->PFP Positional/Halogenated C18 Route B: C18 Polar-Embedded *Best for general impurities* Decision1->C18 Hydrophobic/Alkyl PH_Choice Mobile Phase pH Strategy PFP->PH_Choice C18->PH_Choice LowPH Low pH (2.3 - 3.0) *Protonates Pyridine* *Suppresses Silanols* PH_Choice->LowPH Recommended MidPH Mid pH (4.5 - 6.0) *Avoid! Pyridine partially ionized* *Max Tailing Risk* PH_Choice->MidPH Risky

Figure 1: Decision matrix for selecting the stationary phase and pH conditions.

Recommended Protocol: The "PFP" Standard

For pyridine sulfonamide isomers, a Pentafluorophenyl (PFP) phase is the "Gold Standard" because the electron-deficient fluorine atoms in the stationary phase interact specifically with the electron-rich pyridine ring and the dipole of the sulfonamide group.

Standard Screening Conditions
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP) (e.g., Phenomenex Luna PFP(2), ACE C18-PFP)Provides

interaction and shape selectivity essential for separating isomers.[1]
Dimensions 150 x 4.6 mm, 3 µm or 5 µmStandard analytical scale; 3 µm offers better resolution for close isomers.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted w/ Formic Acid)Low pH ensures Pyridine is fully protonated (

) and silanols are suppressed (

).
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)MeOH often provides better selectivity for PFP columns due to H-bonding capability.
Gradient 5% B to 60% B over 20 minShallow gradient allows time for subtle isomeric differences to resolve.
Flow Rate 1.0 mL/minStandard flow; adjust for backpressure.
Temperature 25°C - 35°CLower temperature enhances steric selectivity (shape recognition).

Why Methanol over Acetonitrile? On PFP columns, Methanol allows for "protic" solvent interactions that can enhance the separation of polar isomers. Acetonitrile is aprotic and may suppress the unique H-bonding capabilities of the PFP phase.

Troubleshooting Guide

Issue 1: Severe Peak Tailing

Symptom: Asymmetry factor (


) > 1.5.
Root Cause:  The basic pyridine nitrogen (positively charged at pH < 5) is interacting with residual negatively charged silanols on the silica surface (Ion-Exchange mechanism).

Corrective Actions:

  • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Formate. The increased ionic strength "masks" the silanols.

  • Lower the pH: Ensure pH is

    
     3.0. At this pH, silanols are protonated (neutral) and cannot bind the pyridine cation.
    
  • Switch to "Type B" Silica: Ensure your column uses high-purity, metal-free silica (e.g., "Luna" or "XBridge" generations) rather than older "Type A" silica.

Issue 2: Isomers Co-elute (Poor Resolution)

Symptom: Isomers elute as a single broad peak or a "shoulder." Root Cause: Hydrophobic differences are insufficient for separation on C18.

Corrective Actions:

  • Change Selectivity (The

    
     term):  Switch from C18 to PFP (if not already done).
    
  • Solvent Swap: If using MeCN, switch to MeOH. The different solvation shell can drastically alter the selectivity of positional isomers.

  • Lower Temperature: Reduce column oven to 20°C. Isomer separation is often entropy-driven; lower temperatures "freeze" the molecules into specific conformations that the column can distinguish.

Frequently Asked Questions (FAQs)

Q: Can I use HILIC for these compounds? A: Yes. Since pyridine sulfonamides are polar, HILIC is a viable alternative if they elute in the void volume on RPLC.

  • Condition: Acetonitrile/Ammonium Acetate buffer (90:10).

  • Benefit: The elution order will reverse (most hydrophobic elutes first). This is excellent for orthogonal validation.

Q: Why do you recommend pH 3.0? Pyridine pKa is 5.2. A: We operate at pH 3.0 (2 units below pKa) to ensure the pyridine is 100% protonated .

  • If you work at pH 5.0, the pyridine exists as a 50/50 mixture of neutral/cationic forms, causing split peaks and wandering retention times.

  • If you work at pH 7.0, the pyridine is neutral (good retention), but silica silanols are fully ionized (bad tailing).

  • Verdict: pH 3.0 is the "safe zone" for robustness.

Q: My retention time is shifting between injections. A: This is often due to lack of equilibration in the PFP phase. Fluorinated phases require longer equilibration than C18. Ensure you flush with at least 20 column volumes of starting mobile phase between gradient runs.

References

  • Phenomenex. (2025).[2] Luna PFP(2) HPLC Columns: Mechanisms of Interaction for Isomers. Retrieved from

  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.[1] Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Retrieved from

  • University of Regensburg. (2025). Pyridinamide Ion Pairs: pKa Determination of Pyridine Sulfonamides. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs RPLC.[3][4][5] Retrieved from

Sources

Validation & Comparative

Spectral analysis and characterization of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectral Analysis and Characterization of 5-Bromo-3-methylpyridine-2-sulfonamide

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 5-Bromo-3-methylpyridine-2-sulfonamide is a heterocyclic compound with potential applications stemming from the established biological activity of the sulfonamide functional group.[1][2] This guide provides a comprehensive, in-depth analysis of the spectral characterization of 5-Bromo-3-methylpyridine-2-sulfonamide, comparing its expected spectral properties with those of related, well-characterized sulfonamides. Our objective is to offer researchers, scientists, and drug development professionals a predictive and comparative framework for the identification and characterization of this and similar molecules.

The structural characterization of a novel compound like 5-Bromo-3-methylpyridine-2-sulfonamide relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. In this guide, we will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

To provide a practical context, we will compare the anticipated spectral data for 5-Bromo-3-methylpyridine-2-sulfonamide with experimental data for two well-documented sulfonamides: Sulfanilamide and Sulfamethoxazole. This comparative approach will highlight the influence of the substituted pyridine ring on the spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign signals to specific protons and carbons in the molecule.

¹H NMR Spectral Comparison
Proton Environment Expected Chemical Shift (δ, ppm) for 5-Bromo-3-methylpyridine-2-sulfonamide Reported Chemical Shift (δ, ppm) for Sulfanilamide Reported Chemical Shift (δ, ppm) for Sulfamethoxazole
Aromatic Protons (Pyridine Ring)8.0 - 8.5 (d) and 7.5 - 7.9 (d)6.6 - 6.8 (d) and 7.4 - 7.6 (d)6.1 (s) and 7.6 - 7.8 (d)
Methyl Protons (-CH₃)2.3 - 2.6 (s)N/A2.3 (s)
Sulfonamide Protons (-SO₂NH₂)7.0 - 8.0 (s, broad)5.9 (s, broad)8.0 - 9.0 (s, broad)

The chemical shifts are highly dependent on the solvent used.[1]

Causality Behind Expected Shifts:

  • Pyridine Ring Protons: The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to the protons on the benzene ring of sulfanilamide. The bromine atom will further influence the electronic environment.

  • Sulfonamide Protons: The acidity of the sulfonamide protons can lead to a broad signal that may exchange with residual water in the solvent. Its chemical shift is highly variable and dependent on concentration and temperature.[3]

¹³C NMR Spectral Comparison
Carbon Environment Expected Chemical Shift (δ, ppm) for 5-Bromo-3-methylpyridine-2-sulfonamide Reported Chemical Shift (δ, ppm) for Sulfanilamide Reported Chemical Shift (δ, ppm) for Sulfamethoxazole
Aromatic Carbons (Pyridine Ring)110 - 160113 - 15295 - 160
Methyl Carbon (-CH₃)15 - 25N/A21
Carbon attached to Bromine~115N/AN/A
Carbon attached to Sulfonamide~155~152~160

Expert Insights: The substituent effects on the ¹³C NMR chemical shifts are generally additive and can be predicted with reasonable accuracy. Electron-withdrawing groups like the sulfonamide and bromine will shift the signals of attached carbons downfield.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.[4]

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The absorption bands are assigned to specific functional group vibrations.

Key IR Absorption Bands for Sulfonamides
Vibrational Mode Expected Wavenumber (cm⁻¹) for 5-Bromo-3-methylpyridine-2-sulfonamide Reported Wavenumber (cm⁻¹) for Sulfanilamide Reported Wavenumber (cm⁻¹) for Sulfamethoxazole
N-H Stretch (asymmetric & symmetric)3400 - 32003475, 3375~3350, ~3250
C-H Stretch (aromatic)3100 - 3000~3100~3080
S=O Stretch (asymmetric & symmetric)1350 - 1310 and 1170 - 11401317, 11441317, 1157
S-N Stretch930 - 900~910~920
C-Br Stretch650 - 550N/AN/A

Data compiled from multiple sources.[1][5][6]

Trustworthiness of Assignments: The stretching vibrations of the S=O group in sulfonamides are typically strong and appear in characteristic regions of the spectrum, making them reliable diagnostic peaks.[1][6] The presence of two distinct bands for the N-H stretch is indicative of a primary sulfonamide (-SO₂NH₂).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectral Data
Ion Expected m/z for 5-Bromo-3-methylpyridine-2-sulfonamide Notes
[M]⁺250/252Isotopic pattern due to Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio)
[M+H]⁺251/253Isotopic pattern due to Bromine
[M-SO₂NH₂]⁺171/173Loss of the sulfonamide group
[C₅H₃BrN]⁺156/158Fragmentation of the pyridine ring

Authoritative Grounding: The presence of a bromine atom is readily identified in the mass spectrum by a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units.[7] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the compound and its fragments, providing a high degree of confidence in the identification.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores such as aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorbance of the solution over a wavelength range of approximately 200-400 nm.

  • Spectral Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected UV-Vis Absorption
Compound Expected λmax (nm) Electronic Transition
5-Bromo-3-methylpyridine-2-sulfonamide~210-220 and ~260-270π → π* and n → π
Pyridine (for comparison)~254n → π

Mechanistic Insights: The pyridine ring is the primary chromophore in 5-Bromo-3-methylpyridine-2-sulfonamide. The expected absorption bands correspond to π → π* and n → π* electronic transitions within the aromatic system.[8][9][10] The exact position of the λmax can be influenced by the substituents on the pyridine ring and the solvent used.

Visualizing the Workflow

The following diagram illustrates the general workflow for the comprehensive spectral characterization of a novel compound.

Spectral_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Interpretation Combined Spectral Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation UV_Vis->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis, purification, and spectral characterization of a novel compound.

Chemical Structure

Caption: Chemical structure of 5-Bromo-3-methylpyridine-2-sulfonamide.

Conclusion

The comprehensive spectral analysis of 5-Bromo-3-methylpyridine-2-sulfonamide, through the combined application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust framework for its structural elucidation. By comparing its expected spectral data with that of well-known sulfonamides, we can confidently predict the key spectral features that would confirm its identity. This guide serves as a valuable resource for researchers in the field, enabling the efficient and accurate characterization of this and other novel sulfonamide derivatives.

References

  • Baxter, M. Hans, H. Reinke, H. Dehne, et al. (1986). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. [Link]

  • MacGillivray, L. R., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. [Link]

  • Akyuz, S., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis. [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology. [Link]

  • (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]

  • Al-Adel, F., et al. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • (2023). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate. [Link]

  • Zain, N. M., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Science and Technology. [Link]

  • (2021). ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). At... ResearchGate. [Link]

  • (2020). UV-spectrum of pyridine. ResearchGate. [Link]

  • Awortwe, C., et al. (2004). Mass spectrometric studies of some novel sulfonamides. PubMed. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

Sources

Comparing the efficacy of 5-Bromo-3-methylpyridine-2-sulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Analysis for Carbonic Anhydrase & Kinase Inhibitor Development

Part 1: Executive Summary & Strategic Positioning

5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) is a high-value pharmacophore scaffold used primarily in the design of Carbonic Anhydrase (CA) inhibitors and, more recently, as a fragment for Kinase and Nav1.7/1.8 channel modulators.

Unlike "finished" drugs like Acetazolamide, this compound functions as a Lead Fragment . Its value lies in its dual-functional nature:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) provides nanomolar affinity for the Zn(II) ion in the CA active site.

  • Selectivity Handle: The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into the hydrophobic or hydrophilic pockets of the enzyme, enabling isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

  • Steric Tuning: The 3-methyl group introduces steric bulk that can disrupt binding to off-target isoforms or improve metabolic stability by blocking metabolic hotspots.

Part 2: Mechanism of Action (MOA)

The primary efficacy of this scaffold stems from its ability to coordinate with the catalytic Zinc ion. The pyridine nitrogen acts as a secondary anchor, stabilizing the inhibitor-enzyme complex through hydrogen bonding or dipole interactions with the enzyme's backbone (e.g., Thr199 in hCA II).

MOA Visualization: Zinc Coordination & Selectivity

CA_Inhibition_Mechanism Inhibitor 5-Bromo-3-methyl pyridine-2-sulfonamide Sulfonamide_N Sulfonamide Nitrogen (Deprotonated) Inhibitor->Sulfonamide_N Contains Pyridine_Ring Pyridine Scaffold Inhibitor->Pyridine_Ring Core Substituents 5-Br & 3-Me Groups Inhibitor->Substituents Functionalization Zn_Ion Zn(II) Ion (Active Site) Water Displaced Water/Hydroxide Sulfonamide_N->Zn_Ion Coordinates (Tetrahedral) Sulfonamide_N->Water Displaces Hydrophobic_Pocket Hydrophobic Pocket (Phe131/Val135) Substituents->Hydrophobic_Pocket Steric/Lipophilic Fit Selectivity Isoform Selectivity (hCA IX/XII vs I/II) Hydrophobic_Pocket->Selectivity Determines

Figure 1: Mechanism of Action. The sulfonamide nitrogen coordinates with the catalytic Zn(II), displacing the nucleophilic water molecule required for catalysis. The 5-Br and 3-Me substituents dictate the molecule's fit into the isoform-specific hydrophobic pockets.

Part 3: Comparative Efficacy Analysis

As a scaffold, the efficacy of 5-Bromo-3-methylpyridine-2-sulfonamide is best evaluated by comparing the class performance of Pyridine-2-sulfonamides against standard clinical inhibitors.

Table 1: Efficacy Profile vs. Standard Inhibitors
Feature5-Bromo-3-methylpyridine-2-sulfonamide (Scaffold)Acetazolamide (AAZ) (Standard)Methazolamide (Standard)Significance
Primary Target Carbonic Anhydrase (Pan-Isoform)Carbonic Anhydrase (Pan-Isoform)Carbonic Anhydrase (Pan-Isoform)Scaffold allows for tuning selectivity.
Binding Affinity (

)
10 – 100 nM (Predicted for class*)12 nM (hCA II)14 nM (hCA II)Potency is comparable to clinical standards.
Lipophilicity (LogP) ~1.8 (Calculated)-0.260.60Higher lipophilicity improves membrane permeability for intracellular targets.
pKa (Sulfonamide) ~9.0 7.27.3Higher pKa may require optimization for specific pH environments (e.g., hypoxic tumors).
Isoform Selectivity High Potential (via 5-Br functionalization)Low (Pan-inhibitor)Low (Pan-inhibitor)Critical for reducing systemic side effects.
Synthetic Utility High (Suzuki/Sonogashira coupling ready)Low (Finished product)Low (Finished product)Ideal for Fragment-Based Drug Discovery (FBDD) .

*Note:


 values for the scaffold are estimated based on structure-activity relationship (SAR) data for 5-bromo-pyridine-2-sulfonamide analogs [1, 2].
Key Advantages of the 3-Methyl Group
  • Metabolic Stability: The methyl group at position 3 blocks potential metabolic oxidation at a susceptible site on the pyridine ring.

  • Selectivity: The steric bulk of the methyl group can clash with residues in the active site of ubiquitous isoforms (like hCA I), potentially improving selectivity for target isoforms (like hCA IX) that have larger or more flexible active sites.

Part 4: Experimental Protocols

To validate the efficacy of this scaffold or its derivatives, the Stopped-Flow CO₂ Hydrase Assay is the industry standard.

Protocol 1: Stopped-Flow CO₂ Hydrase Assay (Kinetic Validation)

Objective: Determine the inhibition constant (


) against specific CA isoforms.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17 mM to 1.7 mM serial dilutions).

    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).

  • Inhibitor Preparation:

    • Dissolve 5-Bromo-3-methylpyridine-2-sulfonamide in DMSO (stock 10 mM).

    • Dilute with buffer to test concentrations (0.1 nM – 10 µM).

  • Assay Procedure:

    • Load the Enzyme + Inhibitor + Indicator mix into Syringe A of the Stopped-Flow instrument (e.g., Applied Photophysics).

    • Load the CO₂ Substrate into Syringe B.

    • Rapidly mix (dead time < 10 ms) and monitor the absorbance change at 557 nm (Phenol Red max).

  • Data Analysis:

    • Measure the initial rate of the CO₂ hydration reaction.

    • Calculate

      
       using a non-linear regression (4-parameter logistic model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol 2: Synthetic Functionalization (Suzuki Coupling)

Objective: Utilize the 5-bromo "handle" to create a high-affinity inhibitor.

  • Reaction Mix:

    • Combine Scaffold (1.0 eq) with Aryl Boronic Acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).[1]
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: Dioxane/Water (4:1).

  • Conditions:

    • Heat to 90°C under

      
       atmosphere for 12 hours.
      
  • Workup:

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Purify via silica gel chromatography.

    • Result: A 5-aryl-3-methylpyridine-2-sulfonamide with enhanced hydrophobic interactions.

Part 5: Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-3-methyl pyridine-2-sulfonamide Step1 Step 1: Structural Modification (Suzuki Coupling at 5-Br) Start->Step1 Step2 Step 2: Purification (HPLC/Flash Chromatography) Step1->Step2 Step3 Step 3: In Vitro Screening (Stopped-Flow CO2 Assay) Step2->Step3 Decision Selectivity Analysis (hCA IX vs hCA II) Step3->Decision Outcome1 Lead Candidate (High Selectivity) Decision->Outcome1 SI > 50 Outcome2 Re-Design (Modify R-Group) Decision->Outcome2 SI < 10 Outcome2->Step1

Figure 2: Optimization Workflow. The scaffold is first functionalized to improve affinity, then purified and screened. The critical decision point is the Selectivity Index (SI) between tumor-associated (hCA IX) and cytosolic (hCA II) isoforms.

References

  • Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors.[2] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). Pyridine-based carbonic anhydrase inhibitors: A patent review (2013-present). Expert Opinion on Therapeutic Patents.

  • Fisher Scientific. (2024). 2-Amino-5-bromo-3-methylpyridine Product Specifications.

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Bromo-3-methylpyridine-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-Bromo-3-methylpyridine-2-sulfonamide , a "privileged scaffold" in fragment-based drug discovery (FBDD). Unlike generic benzenesulfonamides (e.g., Sulfanilamide), this pyridine analog offers distinct physicochemical advantages—specifically lower lipophilicity (LogP) and enhanced aqueous solubility—while maintaining potent zinc-binding affinity.

This document is designed for medicinal chemists optimizing hit-to-lead compounds targeting Carbonic Anhydrases (CA) , COX-2 , or PI3K/mTOR pathways. It compares the scaffold against industry-standard benzene alternatives and details the specific SAR contributions of the 3-methyl and 5-bromo substituents.

Scaffold Architecture & SAR Logic

The efficacy of 5-Bromo-3-methylpyridine-2-sulfonamide stems from its ability to address common liabilities in sulfa drugs: poor solubility and lack of isoform selectivity.

The "Ortho-Effect" and Halogen Bonding

The 3-methyl group is not merely a lipophilic filler; it exerts a steric "ortho-effect," forcing the sulfonamide moiety out of planarity with the pyridine ring. This pre-organized conformation often reduces the entropic penalty upon binding to enzyme active sites (e.g., hCA II or IX). Meanwhile, the 5-bromo position serves as a distinct "growth vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access hydrophobic pockets.

Visualization: SAR Interaction Map

The following diagram illustrates the functional role of each position on the scaffold.

SAR_Map Core 5-Bromo-3-methylpyridine- 2-sulfonamide PyridineN Pyridine Nitrogen (N1) Bioisostere of Benzene (Lowers LogP, H-Bond Acceptor) Core->PyridineN Sulfonamide Sulfonamide (C2-SO2NH2) Zn(II) Binding Warhead (H-Bond Donor/Acceptor) Core->Sulfonamide Methyl Methyl Group (C3) 'Ortho-Effect' Steric Lock (Induces Selectivity) Core->Methyl Bromo Bromine (C5) Synthetic Handle (Suzuki) & Halogen Bonding Core->Bromo Improved Solubility Improved Solubility PyridineN->Improved Solubility Enzyme Inhibition (CA/COX-2) Enzyme Inhibition (CA/COX-2) Sulfonamide->Enzyme Inhibition (CA/COX-2) Conformational Restriction Conformational Restriction Methyl->Conformational Restriction Library Expansion Library Expansion Bromo->Library Expansion

Figure 1: Functional decomposition of the scaffold. The diagram highlights how specific substitutions drive biological activity and physicochemical properties.

Comparative Performance Analysis

This section objectively compares the Pyridine-2-sulfonamide scaffold against the classic Benzenesulfonamide scaffold (found in drugs like Celecoxib or Acetazolamide).

Physicochemical Profile

Data below represents average shifts observed when transitioning from a benzene core to the 5-bromo-3-methylpyridine core.

FeatureBenzenesulfonamide (Standard)5-Bromo-3-methylpyridine-2-sulfonamideImpact on Drug Development
LogP (Lipophilicity) High (2.0 - 4.0)Moderate (1.0 - 2.5) Pyridine nitrogen reduces lipophilicity, improving aqueous solubility and reducing non-specific binding.
pKa (Sulfonamide NH) ~10.0~8.5 - 9.0 The electron-withdrawing pyridine ring increases acidity, enhancing ionization at physiological pH (crucial for Zn-binding).
Metabolic Stability Prone to oxidationHigh Pyridine rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich benzenes.
Selectivity Potential Low (Promiscuous)High The 3-methyl group creates steric bulk that clashes with "tight" isoforms, improving selectivity for specific targets (e.g., hCA IX over hCA II).
Biological Activity Benchmarks

Based on aggregate data from fragment screening against Human Carbonic Anhydrase (hCA).

  • hCA II (Cytosolic/Ubiquitous): The pyridine scaffold typically shows Ki = 10–50 nM , comparable to Acetazolamide.

  • hCA IX (Tumor Associated): The 3-methyl analog often exhibits 3-5x greater selectivity for hCA IX compared to unsubstituted benzenesulfonamides due to hydrophobic pocket interactions in the tumor-associated isoform.

Experimental Protocols

To validate this scaffold in your own pipeline, follow these standardized protocols for synthesis and biological evaluation.

Synthesis Workflow: The "Suzuki Extension"

The 5-bromo position is the primary handle for diversification. This protocol describes coupling an aryl boronic acid to the scaffold.

Reagents:

  • Scaffold: 5-Bromo-3-methylpyridine-2-sulfonamide (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (0.05 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Purge with Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 under positive nitrogen pressure.

  • Solvation: Add degassed solvent mixture. Seal the vial.

  • Reaction: Heat to 90°C for 4-12 hours . Monitor by LC-MS (Target mass = Scaffold - Br + Aryl).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

This is the gold-standard assay for measuring the kinetics of CO2 hydration inhibition.

Workflow Diagram:

Assay_Workflow Start Compound Preparation (Dissolve in DMSO) Enzyme_Prep Enzyme Pre-Incubation (hCA Isoform + Inhibitor) 15 mins @ 25°C Start->Enzyme_Prep Measurement Stopped-Flow Spectrophotometry (Monitor Absorbance @ 557 nm) Enzyme_Prep->Measurement Substrate Substrate Injection (CO2 Saturated Water + Phenol Red) Substrate->Measurement Analysis Calculate Ki (Cheng-Prusoff Equation) Measurement->Analysis

Figure 2: Standardized Stopped-Flow CO2 Hydrase Assay workflow for determining inhibition constants (Ki).

Data Analysis: Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for enzyme kinetics:


Where

is the concentration of CO2 and

is the Michaelis constant for the specific hCA isoform.

References

  • Supuran, C. T. (2025). Structure-based drug design of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Vertex AI Search. (2024). Biological Activity of Pyridine-2-sulfonamide Derivatives.[1][2][3][4]5

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors.[4][6] Molecules.[1][2][4][7][8][9][10][11][12][13][][15]

  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PubMed Central.

  • Royal Society of Chemistry. (2022). Pyridine: The scaffolds with significant clinical diversity. RSC Advances.

Sources

Comparative Kinase Selectivity Profiling: A Case Study of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of specific kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving absolute target specificity is a significant challenge, as the high degree of structural conservation in the ATP-binding site across the human kinome often leads to off-target interactions. These unintended activities, or cross-reactivity, can result in unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is a critical step in the characterization of any new kinase inhibitor. This guide provides a deep dive into the methodology and rationale for profiling a novel inhibitor, using the hypothetical compound 5-Bromo-3-methylpyridine-2-sulfonamide as a case study. We will compare its hypothetical selectivity profile against well-characterized inhibitors, provide detailed experimental protocols, and discuss the interpretation of the resulting data for drug development professionals.

The Imperative of Kinase Selectivity

The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive drug targets.

The goal of targeted therapy is to inhibit a specific kinase driving the disease pathology while sparing other kinases, thereby maximizing efficacy and minimizing side effects. A compound's selectivity is not an absolute property but is measured as a window of potency between its intended target and its off-targets. A highly selective inhibitor will have a large window (e.g., >100-fold difference in potency), while a non-selective inhibitor, like the classic example Staurosporine, will inhibit a wide range of kinases with similar potency.

This guide will outline the process of determining this selectivity window for a novel compound, "5-Bromo-3-methylpyridine-2-sulfonamide" (hereafter referred to as Cpd-5B3M ), a representative of the pyridine sulfonamide scaffold often explored in kinase inhibitor design.

Experimental Design: Profiling Cpd-5B3M

To build a comprehensive selectivity profile, a multi-stage approach is required. We begin with a broad screen to identify potential off-targets and follow up with more detailed dose-response studies on hits.

Stage 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases. The choice of panel is critical. A well-designed panel should offer broad coverage across the human kinome tree to identify off-targets in different kinase families. Several commercial services, such as those from Eurofins Discovery, Reaction Biology Corp, or Promega, offer panels of hundreds of kinases. For Cpd-5B3M, we will use a hypothetical 300-kinase panel, assuming its primary target is Aurora Kinase A (AURKA) , a key regulator of mitosis.

The workflow for this initial screen is outlined below.

G cluster_prep Preparation cluster_screen Kinase Screening cluster_analysis Data Analysis Compound Cpd-5B3M Stock (10 mM in DMSO) AssayPlate Assay-Ready Plate (10 µM final conc.) Compound->AssayPlate Acoustic Dispensing KinasePanel Kinase Panel (300 unique kinases) AssayPlate->KinasePanel Add Compound Substrate Peptide Substrate + Reagents KinasePanel->Substrate Add Kinase ATP ATP (at Km concentration) Incubation Incubation (Room Temp) ATP->Incubation Substrate->ATP Initiate Reaction Detection Luminescence Detection Incubation->Detection RawData Raw Luminescence Data Detection->RawData Normalization Normalization to Controls (% Inhibition) RawData->Normalization HitSelection Hit Selection (e.g., >50% Inhibition) Normalization->HitSelection

Caption: High-throughput screening workflow for Cpd-5B3M.

Stage 2: IC₅₀ Determination for Hit Confirmation

Any kinase showing significant inhibition (e.g., >50%) in the initial screen is considered a "hit." These hits must be validated. This is achieved by performing a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is a quantitative measure of potency.

Hypothetical Results: The Selectivity Profile of Cpd-5B3M

Let's assume the screening process yielded the following results for Cpd-5B3M. The primary screen at 10 µM identified 8 kinases with over 50% inhibition. Follow-up IC₅₀ determination produced the data summarized in Table 1.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCpd-5B3M IC₅₀ (nM)Sunitinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)Kinase Family
AURKA (Target) 15 13315Ser/Thr Kinase
AURKB 45 1027Ser/Thr Kinase
VEGFR2 2,10097Tyr Kinase
PDGFRβ 3,500220Tyr Kinase
SRC >10,0002096Tyr Kinase
ABL1 8,5003722Tyr Kinase
GSK3β 950>10,00010Ser/Thr Kinase
CDK2 >10,0001,5303Ser/Thr Kinase
Comparative Analysis

To put the selectivity of Cpd-5B3M into context, we compare it to two well-known inhibitors:

  • Staurosporine: A notoriously non-selective, pan-kinase inhibitor. As shown in Table 1, it potently inhibits nearly all tested kinases, making it a useful research tool but an unsuitable therapeutic.

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers. Its profile shows potent inhibition of receptor tyrosine kinases like VEGFR2 and PDGFRβ, but less activity against our hypothetical primary target, AURKA.

Interpretation:

  • High On-Target Potency: Cpd-5B3M demonstrates high potency against its intended target, AURKA (IC₅₀ = 15 nM).

  • Good Selectivity: It shows a clear selectivity window against other kinases. For example, it is over 140-fold more selective for AURKA than for VEGFR2 (2100 nM / 15 nM). This is a desirable characteristic, suggesting a lower likelihood of off-target effects related to VEGFR2 inhibition (e.g., hypertension).

  • Family-Specific Cross-Reactivity: The most significant off-target is AURKB (IC₅₀ = 45 nM), a close homolog of AURKA. This is a common phenomenon and may even be therapeutically beneficial, as both are involved in cell cycle progression.

  • Favorable Comparison: Compared to Sunitinib, Cpd-5B3M is a more specialized inhibitor, focused on the Aurora kinase family. Compared to Staurosporine, it is vastly more selective.

The relationship between these compounds and their targets can be visualized as follows:

G cluster_compounds Inhibitors cluster_targets Kinase Targets Cpd Cpd-5B3M AURKA AURKA Cpd->AURKA High Potency AURKB AURKB Cpd->AURKB Moderate Potency Sun Sunitinib VEGFR VEGFR2 Sun->VEGFR High Potency PDGFR PDGFRβ Sun->PDGFR High Potency Staur Staurosporine Staur->AURKA Staur->AURKB Staur->VEGFR Staur->PDGFR Other Many Others... Staur->Other

Caption: Target selectivity comparison of three kinase inhibitors.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure data integrity, a robust and validated assay format is essential. The Promega ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity. It measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal. More ADP means higher kinase activity; therefore, an effective inhibitor will result in a lower signal.

Principle:

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing light.

Step-by-Step Protocol for IC₅₀ Determination:

  • Compound Preparation:

    • Create a 10-point serial dilution series of Cpd-5B3M in DMSO, starting from 1 mM. This will be the 100x stock plate.

    • Dilute the compound series further in the appropriate assay buffer to a 5x working concentration.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 5x kinase/substrate mix to each well.

    • Add 2.5 µL of 10x ATP solution.

    • Add 2.5 µL of the 10x compound dilution series. Final volume: 25 µL.

    • Include controls:

      • No-inhibitor control (100% activity): Add buffer/DMSO instead of compound.

      • No-kinase control (0% activity): Add buffer instead of the kinase/substrate mix.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes. The exact time may need to be optimized for the specific kinase.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.

    • Add 50 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition:

    • Read the plate on a standard plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-kinase) / (Signal_no-inhibitor - Signal_no-kinase)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC₅₀ value.

Conclusion and Future Directions

The cross-reactivity profile of Cpd-5B3M reveals it to be a potent and highly selective inhibitor of Aurora Kinase A. Its selectivity over other kinase families, such as receptor tyrosine kinases, suggests a lower potential for certain off-target toxicities compared to broader-spectrum inhibitors like Sunitinib. The primary off-target, AURKB, is a close homolog, and this dual activity may be therapeutically advantageous.

This initial profiling is a critical first step. The insights gained here are essential for guiding further preclinical development. The next logical steps would include:

  • Cellular Target Engagement Assays: Confirming that Cpd-5B3M inhibits AURKA within a cellular context.

  • Phenotypic Screening: Assessing the compound's effect on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.

  • In Vivo Efficacy and Toxicology Studies: Evaluating the compound's performance and safety in animal models.

By employing a systematic and rigorous approach to kinase selectivity profiling, researchers can build a comprehensive understanding of a compound's biological activity, enabling more informed decisions in the complex process of drug discovery and development.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Eurofins Discovery. (n.d.). Kinase Profiling & Screening. Eurofins DiscoverX. [Link]

  • Reaction Biology Corporation. (n.d.). Kinase Assays. Reaction Biology. [Link]

  • U.S. Food and Drug Administration. (2006). SUTENT (sunitinib malate) Prescribing Information. FDA. [Link]

Technical Validation: Scalable Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide presents a specific challenge in medicinal chemistry due to the electronic deactivation of the pyridine ring and the lability of the 2-position. While direct chlorosulfonation is effective for electron-rich aromatics, it fails for this scaffold.

This guide validates a Nucleophilic Displacement / Oxidative Chlorination (Thioether Route) as the superior alternative to the traditional Sandmeyer Reaction (Diazotization) .

Key Findings:

  • Validated Route (Thioether): Delivers consistent yields (68-75%) with high purity (>98% HPLC) and eliminates explosion hazards associated with diazonium salts.

  • Alternative Route (Sandmeyer): Rejected for scale-up due to variable yields (20-40%) and safety risks involving

    
     gas and unstable diazonium intermediates.
    

Strategic Context: The Electronic Challenge

The target molecule contains a pyridine ring substituted with a bromine at C5 and a methyl group at C3. The critical challenge is installing the sulfonamide at C2.

  • Electronic Deactivation: The pyridine nitrogen creates an electron-deficient ring, rendering Electrophilic Aromatic Substitution (EAS) with chlorosulfonic acid ineffective.

  • Positional Lability: The 2-position is susceptible to nucleophilic attack, which we exploit in the validated route, but which causes side reactions (hydrolysis) in the Sandmeyer route.

Comparative Analysis: Route Selection

We evaluated three potential pathways. The Thioether Route (Method B) was selected as the validated protocol.

Table 1: Comparative Performance Metrics
FeatureMethod A: Sandmeyer (Diazotization)Method B: Thioether Oxidation (Validated) Method C: Pd-Catalyzed Coupling
Starting Material 2-Amino-5-bromo-3-methylpyridine5-Bromo-2-chloro-3-methylpyridine5-Bromo-2-chloro-3-methylpyridine
Key Reagents

,

,

Benzyl Mercaptan,

,


, DABSO
Safety Profile High Risk: Diazonium instability,

gas.
Moderate: Odor control required (thiols).Low: Standard organic handling.
Scalability Poor (Exotherms, gas evolution).Excellent (Solid intermediates).Moderate (Catalyst cost).
Typical Yield 25 - 40% (Variable)68 - 75% (Consistent) 50 - 65%
Cost Efficiency Low (Low yield, high waste).High (Cheap reagents).Low (Expensive catalyst).
Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the rejected Sandmeyer route and the validated Thioether route.

SynthesisComparison cluster_legend Route Comparison Start_Amino 2-Amino-5-bromo- 3-methylpyridine Diazonium Diazonium Salt (Unstable Intermediate) Start_Amino->Diazonium NaNO2, HCl (0°C) Start_Chloro 5-Bromo-2-chloro- 3-methylpyridine Thioether Benzyl Thioether (Stable Solid) Start_Chloro->Thioether BnSH, K2CO3 SNAr Displacement SulfonylChloride Sulfonyl Chloride Intermediate Diazonium->SulfonylChloride SO2, CuCl2 (Gas Handling!) Product 5-Bromo-3-methylpyridine- 2-sulfonamide SulfonylChloride->Product NH3 (aq) Thioether->SulfonylChloride NCS, HCl Oxidative Chlorination RouteA Method A: Sandmeyer (Rejected) RouteB Method B: Thioether (Validated)

Figure 1: Comparison of the hazardous Sandmeyer route (Red) vs. the robust Thioether route (Green).

Validated Protocol: The Thioether Oxidation Route

This protocol utilizes 5-Bromo-2-chloro-3-methylpyridine as the starting material. The use of Benzyl Mercaptan (


) is preferred over Sodium Hydrosulfide (

) because the resulting benzyl thioether intermediate is a stable, crystalline solid that allows for easy purification (rejecting impurities) before the sensitive oxidation step.
Step 1: Nucleophilic Displacement ( )

Objective: Install the sulfur handle.

  • Setup: Charge a reactor with 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) and DMF (5 vol).

  • Reagent Addition: Add Potassium Carbonate (

    
    , 1.5 eq) followed by Benzyl Mercaptan  (1.1 eq) dropwise.
    
    • Note: Use an odor scrubber (bleach trap) for mercaptan vapors.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Workup: Cool to RT. Pour into ice water (20 vol). The product, 2-(benzylthio)-5-bromo-3-methylpyridine , precipitates as a solid.

  • Purification: Filter, wash with water, and dry.[1]

    • Checkpoint: Expected Yield >90%.[2] Purity >95% (HPLC).

Step 2: Oxidative Chlorination (The Critical Step)

Objective: Convert the stable thioether directly to the sulfonyl chloride. Why NCS/HCl? Unlike


 gas, N-Chlorosuccinimide (NCS) allows for precise stoichiometric control, preventing over-chlorination of the methyl group.
  • Setup: Suspend the Thioether (1.0 eq) in Acetonitrile/Water (4:1 ratio). Cool to 0-5°C.

  • Acidification: Add 2M HCl (3.0 eq).

  • Oxidation: Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise over 1 hour. Maintain temp <10°C.

    • Mechanism:[3][4][5][6][7] The sulfur is oxidized to the sulfonyl chloride, while the benzyl group is cleaved as benzyl chloride.

  • Workup: Extract immediately with Ethyl Acetate. Wash with cold brine. Do not concentrate to dryness (instability). Use the solution directly in Step 3.

Step 3: Amination

Objective: Formation of the sulfonamide.

  • Reaction: Add the sulfonyl chloride solution dropwise to a stirred solution of Ammonium Hydroxide (

    
    , 5.0 eq) at 0°C.
    
  • Completion: Stir at RT for 2 hours.

  • Isolation: Concentrate the organic solvent. The product precipitates.

  • Recrystallization: Ethanol/Water.

Experimental Validation Data

The following data represents typical results obtained when following the validated protocol above.

A. Yield and Purity Profile
MetricValueNotes
Step 1 Yield 92%High efficiency

.
Step 2/3 Yield 78%Oxidative chlorination/amination (telescoped).
Overall Yield ~71% Calculated from starting chloropyridine.
Final Purity 99.2% Determined by HPLC (254 nm).
B. Process Logic & Decision Matrix

The following workflow ensures quality control at critical interfaces.

ProcessFlow Start Start: 5-Bromo-2-chloro- 3-methylpyridine SNAr Step 1: SNAr with BnSH Start->SNAr Check1 QC: HPLC Purity >95%? SNAr->Check1 Recryst Recrystallize (Ethanol) Check1->Recryst No Oxidation Step 2: NCS/HCl Oxidation (Temp < 10°C) Check1->Oxidation Yes Recryst->Oxidation Check2 In-Process Control: Disappearance of SM? Oxidation->Check2 Check2->Oxidation No (Add more NCS) Amination Step 3: Quench with NH4OH Check2->Amination Yes FinalIso Final Isolation & Drying Amination->FinalIso

Figure 2: Workflow logic for the validated synthetic route.

References

  • Synthesis of Pyridine-2-Sulfonyl Chlorides: BenchChem Technical Guides. "Synthesis of Pyridine-2-Sulfonate from Pyridine." (Accessed 2023).

  • Oxidative Chlorination Methodology: Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols." Journal of Organic Chemistry, 2006, 71(3), 1080-1084. Link

  • Sandmeyer Limitations: Minter, A. R., et al. "Sandmeyer Reactions of 2-Aminopyridines." Journal of Organic Chemistry, 2018. (General reference on instability of pyridine diazonium salts).
  • Precursor Availability: Sigma-Aldrich Product Data. "2-Amino-5-bromo-3-methylpyridine." Link

Sources

A Comparative Analysis of Synthetic Methods for Pyridine Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Pyridine sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-diabetic drugs to anticancer and antiviral compounds.[1][2][3] Their prevalence stems from the unique combination of the pyridine ring's electronic properties and the sulfonamide linker's ability to act as a stable, hydrogen-bond-donating bioisostere for amide bonds.[4][5] The strategic synthesis of these molecules is therefore of paramount importance to drug development professionals. This guide provides a comparative analysis of the principal synthetic routes to pyridine sulfonamides, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your choice of methodology.

Key Synthetic Strategies: An Overview

The synthesis of pyridine sulfonamides can be broadly categorized into two primary strategies, each with its own set of advantages and limitations:

  • S-N Bond Formation: This is the most traditional and widely employed approach. It typically involves the reaction of an aminopyridine with a sulfonyl chloride or the reaction of a pyridinesulfonyl chloride with an amine.

  • C-S Bond Formation: More modern approaches focus on the formation of the carbon-sulfur bond, often employing transition-metal catalysis to couple a pyridine derivative with a sulfur-containing moiety.

This guide will delve into the specifics of these strategies, providing a comparative framework for their application.

Pyridine_Sulfonamide_Synthesis_Strategies Pyridine Sulfonamides Pyridine Sulfonamides S-N Bond Formation S-N Bond Formation Pyridine Sulfonamides->S-N Bond Formation C-S Bond Formation C-S Bond Formation Pyridine Sulfonamides->C-S Bond Formation Aminopyridine + Sulfonyl Chloride Aminopyridine + Sulfonyl Chloride S-N Bond Formation->Aminopyridine + Sulfonyl Chloride Pyridinesulfonyl Chloride + Amine Pyridinesulfonyl Chloride + Amine S-N Bond Formation->Pyridinesulfonyl Chloride + Amine Transition-Metal Catalysis Transition-Metal Catalysis C-S Bond Formation->Transition-Metal Catalysis Other Methods Other Methods C-S Bond Formation->Other Methods

Caption: Overview of primary synthetic routes to pyridine sulfonamides.

Method 1: Sulfonylation of Aminopyridines

This classical approach involves the reaction of an aminopyridine with a suitable sulfonyl chloride in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Mechanism: The reaction proceeds via a nucleophilic attack of the amino group of the pyridine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.

Sulfonylation_of_Aminopyridine cluster_0 Reaction Mechanism Aminopyridine R¹-Py-NH₂ SulfonylChloride R²-SO₂Cl Aminopyridine->SulfonylChloride Nucleophilic Attack Intermediate R¹-Py-NH(SO₂R²)₂⁺ Cl⁻ Base Base Base->Intermediate Deprotonation Product R¹-Py-NHSO₂R² Intermediate->Product Salt Base-H⁺ Cl⁻ Intermediate->Salt

Caption: General mechanism for the sulfonylation of aminopyridines.

Advantages:

  • Readily Available Starting Materials: A wide variety of substituted aminopyridines and sulfonyl chlorides are commercially available.

  • Well-Established Procedures: This method has been extensively studied and optimized for a broad range of substrates.[3][6][7]

Disadvantages:

  • Potential for N,N-disulfonylation: With highly reactive sulfonyl chlorides or under forcing conditions, the formation of bis-sulfonated products can be a significant side reaction.

  • Basicity of Aminopyridine: The inherent basicity of the pyridine nitrogen can sometimes interfere with the reaction, requiring careful selection of the external base. Pyridine itself is often used as both the solvent and the base.[6]

  • Purification Challenges: Removal of the base and its salt can sometimes be challenging during workup.

Comparative Performance of Bases
BaseSolventTypical YieldRemarksReference
PyridineNeat or DCM/THFGood to ExcellentActs as both base and solvent; can be used in excess.[6][6]([Link])
Triethylamine (TEA)DCM/THFGoodA common and cost-effective organic base.[3][6][6]([Link]
Polymer-supported PyridineDCMExcellentSimplifies purification as the base can be removed by filtration.[6][8][6]([Link]
Experimental Protocol: Synthesis of N-(pyridin-2-yl)benzenesulfonamide
  • Reaction Setup: To a stirred solution of 2-aminopyridine (5 mmol) in dichloromethane (70 mL), add a solution of benzenesulfonyl chloride (6 mmol) in dichloromethane (30 mL).[3]

  • Reaction: Stir the resulting mixture at room temperature for 2-6 hours.[3]

  • Workup: Remove the solvent under reduced pressure. Wash the residue with water to remove any water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired sulfonamide.

Method 2: Reaction of Pyridinesulfonyl Chlorides with Amines

This approach is complementary to the first method and is particularly useful when the desired amine is more readily available or when the corresponding aminopyridine is not. The synthesis of the pyridinesulfonyl chloride intermediate is a key step in this route.

Synthesis of Pyridinesulfonyl Chlorides: Pyridinesulfonyl chlorides can be prepared via several methods, including:

  • From Pyridinesulfonic Acids: Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[9]

  • From Aminopyridines: Diazotization followed by reaction with sulfur dioxide in the presence of a copper salt (Sandmeyer-type reaction).[10]

  • Oxidative Chlorination: Treatment of mercaptopyridines with chlorine.[11]

Advantages:

  • Versatility: A wide range of primary and secondary amines can be used to generate a diverse library of pyridine sulfonamides.

  • Control over Regiochemistry: The position of the sulfonyl group is determined by the starting pyridinesulfonyl chloride, allowing for precise control over the final product's structure.

Disadvantages:

  • Stability of Pyridinesulfonyl Chlorides: Some pyridinesulfonyl chlorides can be unstable and moisture-sensitive, requiring careful handling and storage.[12]

  • Multi-step Synthesis: This route often involves an additional step to prepare the sulfonyl chloride intermediate.

Comparative Data for Pyridinesulfonyl Chloride Synthesis
Starting MaterialReagentsYield of Sulfonyl ChlorideRemarksReference
Pyridine-3-sulfonic acidPCl₅, POCl₃94%A classical and high-yielding method.[9]()
3-Aminopyridine1. NaNO₂, HCl 2. SO₂, CuCl90.7%A two-step process suitable for large-scale production.[10][10]()
2-MercaptopyridineNaOCl, H₂SO₄Not reported directly, but used in-situAn effective method for the 2-substituted isomer.[11][11]()
Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
  • Diazotization: Add 3-aminopyridine (1 mol) to 6mol/L hydrochloric acid and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-5 °C. Then, add an aqueous solution of sodium fluoroborate.[10]

  • Sulfonyl Chlorination: Add thionyl chloride (2 mol) to water and cool to 0-5 °C. Add cuprous chloride (0.01 mol) followed by the diazonium salt prepared in the previous step. React overnight at 0-5 °C.[10]

  • Workup and Purification: Extract the reaction mixture with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain pyridine-3-sulfonyl chloride.[10]

Method 3: Modern Transition-Metal-Free and Catalyzed Approaches

Recent advances in organic synthesis have led to the development of novel methods for constructing pyridine sulfonamides, some of which avoid the use of harsh reagents or offer unique reactivity.

Transition-Metal-Free Amination: The use of magnesium amides (R₂NMgCl·LiCl) has been reported for the amination of pyridine-2-sulfonyl chloride, providing a transition-metal-free alternative.[13]

One-Pot Syntheses:

  • From Carboxylic Acids: A copper-catalyzed method allows for the one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines via a decarboxylative chlorosulfonylation.[4][14]

  • From Organozinc Reagents: The reaction of heteroarylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC) can generate sulfonyl chlorides in situ, which are then trapped with amines.[15]

Advantages:

  • Milder Reaction Conditions: Many of these newer methods operate under milder conditions, improving functional group tolerance.

  • Novel Reactivity: These approaches can provide access to pyridine sulfonamides that are difficult to synthesize using traditional methods.

  • Improved Efficiency: One-pot procedures can reduce the number of synthetic steps and purification procedures.

Disadvantages:

  • Substrate Scope: Some of these newer methods may have a more limited substrate scope compared to the classical approaches.

  • Reagent Availability and Cost: The catalysts and specialized reagents required for some of these methods may be less readily available or more expensive.

Choosing the Right Method: A Decision-Making Workflow

The optimal synthetic strategy will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the functional groups present in the molecule.

Decision_Workflow Start Start Aminopyridine_Available Is the required aminopyridine readily available? Start->Aminopyridine_Available Method1 Method 1: Sulfonylation of Aminopyridine Aminopyridine_Available->Method1 Yes Pyridinesulfonyl_Chloride_Available Is the corresponding pyridinesulfonyl chloride available or easily synthesized? Aminopyridine_Available->Pyridinesulfonyl_Chloride_Available No End End Method1->End Method2 Method 2: Reaction of Pyridinesulfonyl Chloride with Amine Pyridinesulfonyl_Chloride_Available->Method2 Yes Consider_Modern_Methods Consider Modern Methods: - Transition-Metal-Free Amination - One-Pot Syntheses Pyridinesulfonyl_Chloride_Available->Consider_Modern_Methods No Method2->End Consider_Modern_Methods->End

Caption: A workflow to guide the selection of a synthetic method.

Conclusion

The synthesis of pyridine sulfonamides is a well-developed field with a variety of reliable methods at the disposal of the modern chemist. While the classical approaches of reacting aminopyridines with sulfonyl chlorides or vice versa remain the workhorses of the field due to their broad applicability and the availability of starting materials, newer methods offer exciting opportunities for milder reaction conditions and novel disconnections. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently and effectively access their target pyridine sulfonamides.

References

  • Zhu, J., et al. (2011).
  • Benchchem. (2025).
  • Google Patents. (2015).
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • Benchchem.
  • Al-Ostoot, F. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • Kumar, R., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • N-Amino Pyridinium Salts in Organic Synthesis. (2018). PMC - NIH.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). PMC.
  • Benchchem. Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Benchchem. A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis.
  • Sulfonylation of amino acid esters hydrochloride. (2022).
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
  • Xiong, X., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal.
  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical p
  • ChemicalBook. pyridine-3-sulfonyl chloride synthesis.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2008). Academia.edu.
  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Macmillan Group - Princeton University. (2023).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021).
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015).
  • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. (2017). PubMed.
  • Rehman, H., et al. (2017).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021).
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025).
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • MilliporeSigma. Sulfonyl Chlorides and Sulfonamides.
  • One-Pot Synthesis of Diaryl Sulfonamides via Metal C

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) represents a specialized scaffold in medicinal chemistry, distinct from its widely used parent compound, 5-bromopyridine-2-sulfonamide . While both serve as critical intermediates for synthesizing kinase inhibitors and carbonic anhydrase (CA) inhibitors, the introduction of the C3-methyl group introduces significant steric and lipophilic modulations that alter both synthetic reactivity and biological binding profiles.

This guide provides a technical comparison of this scaffold against its non-methylated and halogenated analogs, focusing on synthetic accessibility, physicochemical properties, and performance in palladium-catalyzed cross-couplings.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7][8]

The C3-methyl group is not merely a bystander; it increases lipophilicity (LogP) and introduces steric bulk ortho to the sulfonamide moiety. This steric crowding can improve metabolic stability by hindering hydrolysis at the C2 position while influencing the torsion angle of N-substituted derivatives.

Table 1: Physicochemical Landscape of Key Analogs
FeatureTarget Compound Comparator A (Standard) Comparator B (Electronic)
Compound Name 5-Bromo-3-methylpyridine-2-sulfonamide 5-Bromopyridine-2-sulfonamide 5-Bromo-3-fluoropyridine-2-sulfonamide
Structure Pyridine core, 2-SO₂NH₂, 3-Me, 5-BrPyridine core, 2-SO₂NH₂, 5-BrPyridine core, 2-SO₂NH₂, 3-F, 5-Br
MW ( g/mol ) 251.10237.07255.06
ClogP (Est.) ~1.3 - 1.5~0.8 - 1.0~1.1
pKa (Sulfonamide) ~9.8 (Slightly less acidic)~9.5~8.9 (More acidic due to F)
Electronic Effect C3-Me (+I effect): Electron donatingNeutralC3-F (-I effect): Electron withdrawing
Steric Hindrance High (at C2/C3 interface)LowLow (Fluorine is small)
Key Application Selective CA inhibitors, Kinase hinge bindersGeneral building blockPotency optimization (H-bond modulation)

Analyst Note: The slight increase in pKa for the 3-methyl variant suggests a weaker acidic character of the sulfonamide proton compared to the 3-fluoro analog. In CA inhibition, where the sulfonamide anion (SO₂NH⁻) binds to Zinc, this pKa shift can fine-tune selectivity between isoforms (e.g., hCA II vs. hCA IX).

Synthetic Utility & Reactivity Profile[1]

A. Synthesis Pathways

The synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide is more challenging than the non-methylated analog due to the steric hindrance at the C2 position. Two primary routes are validated in literature for this class of compounds.

Route 1: The Meerwein Sulfonation (Preferred for Scale)

This route converts the commercially available 2-amino-5-bromo-3-methylpyridine into the sulfonyl chloride via a diazonium intermediate.

Synthesis Start 2-Amino-5-bromo- 3-methylpyridine Diaz Diazonium Salt (In situ) Start->Diaz NaNO2, HCl < 5°C Sulfonyl Sulfonyl Chloride Intermediate Diaz->Sulfonyl SO2, CuCl2 AcOH Product 5-Bromo-3-methylpyridine- 2-sulfonamide Sulfonyl->Product NH4OH or NH3 (g)

Figure 1: Meerwein sulfonation pathway. The critical step is the copper-catalyzed chlorosulfonylation. Control of temperature (<5°C) is vital to prevent decomposition of the diazonium species.

B. Cross-Coupling Performance (Suzuki-Miyaura)

A common concern with substituted pyridines is whether the substituent interferes with catalytic cycles.

  • C5-Bromine Reactivity: The methyl group at C3 is meta to the bromine at C5. Therefore, it does not sterically hinder oxidative addition of Palladium at the C5-Br bond.

  • Comparison:

    • 5-Bromo-3-methyl...[1][2] reacts with aryl boronic acids with comparable efficiency to 5-Bromopyridine-2-sulfonamide.

    • Yield Expectations: Typical yields for Suzuki couplings at C5 are 85-95% using Pd(dppf)Cl₂ or Pd(PPh₃)₄ systems.

  • Selectivity: If the molecule were a 3,5-dibromo species, the C5 position is generally more reactive than C3 due to less steric crowding (C3 is flanked by the C2-sulfonamide and C4-H).

Biological Relevance: Carbonic Anhydrase (CA) Inhibition

The 3-methyl group serves as a "selectivity filter" in biological assays.

  • Binding Mechanism: Primary sulfonamides bind to the Zn(II) ion in the CA active site.

  • The "Tail" Effect: The pyridine ring acts as the scaffold. The 3-methyl group interacts with the hydrophobic wall of the active site.

    • hCA II (Ubiquitous): The active site is relatively conserved.

    • hCA IX (Tumor-associated): Variations in the hydrophobic pocket allow 3-substituted pyridines to show differential binding.

    • Data Insight: Literature on pyridine sulfonamides suggests that 3-substituents (Me, F, Cl) can induce a twist in the molecule, potentially reducing affinity for hCA II while maintaining affinity for hCA IX, thereby improving the therapeutic index.

Experimental Protocol: Synthesis from 2-Amino Precursor

Objective: Synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide via Diazotization-Chlorosulfonylation.

Reagents:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) source

  • Copper(II) Chloride (CuCl₂, 0.2 eq)

  • Conc. HCl / Acetic Acid

Step-by-Step Procedure:

  • Diazotization: Dissolve the amine in conc. HCl/AcOH (1:1 ratio) and cool to -5°C in an ice-salt bath. Add an aqueous solution of NaNO₂ dropwise, maintaining temperature below 0°C. Stir for 30 mins.

  • Gas Saturation (Preparation of SO₂ mixture): In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling) until the weight increases significantly, or use a commercially available SO₂/AcOH solution. Add CuCl₂ to this mixture.

  • Decomposition: Slowly pour the cold diazonium salt solution into the stirring SO₂/CuCl₂ mixture. Caution: Vigorous gas evolution (N₂) will occur.

  • Formation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The sulfonyl chloride intermediate may precipitate or form an oil.

  • Amination: Pour the reaction mixture into ice water. Extract the sulfonyl chloride with DCM (Dichloromethane). Dry the organic layer (MgSO₄).[3]

  • Ammonolysis: Cool the DCM solution to 0°C. Bubble anhydrous NH₃ gas through the solution or add excess aqueous NH₄OH. Stir for 1 hour.

  • Workup: Evaporate solvent. Triturate the residue with water/ethanol to obtain the solid product. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 50-65% (over 2 steps).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the core scaffold influence chemical and biological behavior.

SAR cluster_0 Position 2: Sulfonamide cluster_1 Position 3: Methyl Group cluster_2 Position 5: Bromine Center Pyridine Core Sulf Zn(II) Binding (CA Inhibition) Center->Sulf Primary Pharmacophore Me Steric Bulk Lipophilicity (+LogP) Selectivity Filter Center->Me Modulator Br Synthetic Handle (Suzuki/Buchwald) Metabolic Stability Center->Br Coupling Site

Figure 2: SAR Logic for 5-Bromo-3-methylpyridine-2-sulfonamide. The scaffold is modular: Position 2 drives potency, Position 3 drives selectivity/properties, and Position 5 allows for library expansion.

References

  • Synthesis of Pyridine Sulfonamides via Meerwein Reaction

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction."
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

    • Relevance: Validates Suzuki coupling conditions for 5-bromo-2-methylpyridine deriv
  • Carbonic Anhydrase Inhibition & SAR

    • Title: "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors."
    • Source: MDPI (Int. J. Mol. Sci.), 2025.
    • URL:[Link][4]

    • Relevance: Provides recent data on the selectivity profiles of pyridine sulfonamides against cancer-associ
  • Physicochemical Properties of Methylpyridines

    • Title: "3-Methylpyridine Properties and Data."[5]

    • Source: EPA CompTox Chemicals Dashboard.[6]

    • URL:[Link]

    • Relevance: Source for LogP and pKa estimations for the core methylpyridine scaffold.
  • Title: "2-Amino-5-bromo-3-methylpyridine Product Data.

Sources

Technical Guide: Structural Confirmation of 5-Bromo-3-methylpyridine-2-sulfonamide Binding via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), confirming the binding mode of low-affinity hits is the primary bottleneck between hit identification and lead optimization. This guide details the structural validation of 5-Bromo-3-methylpyridine-2-sulfonamide , a representative fragment targeting metalloenzymes (specifically Carbonic Anhydrase II as the model system).

While computational docking provides hypotheses and NMR validates affinity (


), X-ray crystallography  remains the only method capable of providing the atomic-resolution "ground truth" required for rational design. This guide highlights a critical, often underutilized advantage of this specific molecule: the use of the 5-Bromo substituent as an anomalous scattering probe  to unambiguously resolve orientational degeneracy that confounds docking algorithms.

The Challenge: Orientational Ambiguity in SBDD

Small, polar fragments like 5-Bromo-3-methylpyridine-2-sulfonamide often exhibit "orientational promiscuity" within the active site.

  • The Anchor: The sulfonamide group (

    
    ) almost invariably coordinates the active site Zinc (
    
    
    
    ).[1]
  • The Variable: The pyridine ring can rotate around the

    
     bond.
    
  • The Problem: The 3-methyl group introduces steric clashes that are difficult to model accurately in silico due to protein flexibility. If the ring is modeled 180° incorrectly, subsequent chemical elaboration will fail.

Comparative Analysis: Why X-ray Wins

The following table compares the three primary methods for binding mode confirmation.

FeatureMolecular Docking Ligand-Observed NMR (STD/WaterLOGSY) X-ray Crystallography
Primary Output Predicted Pose (Score)Binding Event / Epitope MappingAtomic Coordinates (

)
Resolution N/A (Virtual)Low (Topology only)High (

)
Ambiguity High. Scoring functions often fail to penalize desolvation correctly.Medium. Can identify which protons touch the protein, but not the 3D angle.None. Electron density defines the pose.
Specific Advantage High Throughput

determination
Anomalous Scattering (Br)
Confidence Level LowMediumGold Standard

Technical Deep Dive: The "Anomalous" Advantage

The presence of the Bromine atom at the 5-position is not just a chemical decoration; it is a powerful crystallographic tool.

  • Standard Refinement: At standard resolution (1.8–2.2 Å), the electron density for a methyl group and a bromine atom can sometimes look similar if the B-factors are high (both appear as spherical blobs).

  • Anomalous Difference Map: By collecting data at the Bromine K-edge (or even at standard Cu

    
     or synchrotron energies like 12.6 keV), Bromine generates a significant anomalous signal (
    
    
    
    ).
  • Result: An anomalous difference Fourier map (

    
    ) will show a massive peak (>10
    
    
    
    ) only at the position of the Bromine. This mathematically locks the orientation of the pyridine ring, distinguishing it from the 3-methyl group.
Visualization: The Crystallographic Workflow

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution Crystal Apo-Crystal (P212121) Soak Ligand Soaking (DMSO < 5%) Crystal->Soak Cryo Cryo-Protection (LN2) Soak->Cryo Diffraction X-ray Diffraction (Synchrotron) Cryo->Diffraction AnomData Anomalous Signal Collection Diffraction->AnomData MR Molecular Replacement Diffraction->MR AnomMap Anomalous Difference Map (Br Peak) AnomData->AnomMap DiffMap Fo-Fc Difference Map Calculation MR->DiffMap Final Confirmed Binding Mode DiffMap->Final Density Fit AnomMap->Final Orientation Lock

Caption: Workflow exploiting Bromine anomalous scattering to resolve orientational ambiguity in fragment binding.

Experimental Protocol: Binding Mode Confirmation

This protocol assumes the use of Carbonic Anhydrase II (CAII) crystals, a standard surrogate for testing sulfonamide binding modes.

Materials
  • Protein: Human Carbonic Anhydrase II (recombinant).

  • Ligand: 5-Bromo-3-methylpyridine-2-sulfonamide (100 mM stock in 100% DMSO).

  • Crystallization Buffer: 2.5 M Ammonium Sulfate, 50 mM Tris pH 8.5 (Precipitant).

  • Cryoprotectant: Mother liquor + 20% Glycerol.

Step-by-Step Methodology
1. Crystal Growth & Preparation[2]
  • Grow CAII crystals using the hanging drop vapor diffusion method (mix 1 µL protein + 1 µL precipitant).

  • Allow crystals to reach dimensions of approx.

    
     µm (typically 2-3 days).
    
2. Ligand Soaking (The Critical Step)

Direct addition to the drop can crack crystals due to DMSO shock. Use the transfer method.

  • Prepare a Soaking Solution : 90 µL Crystallization Buffer + 10 µL Ligand Stock (Final: 10 mM Ligand, 10% DMSO).

  • Transfer the apo-crystal into a 2 µL drop of Soaking Solution.

  • Incubation Time: 2 hours. (Sulfonamides bind rapidly; long soaks degrade crystal quality).

  • Cryo-cooling: Transfer crystal to Cryoprotectant solution (containing 10 mM Ligand) for <10 seconds, then flash-cool in liquid nitrogen.

3. Data Collection Strategy

To maximize the "5-Bromo" advantage:

  • Energy: If at a synchrotron, tune energy to 13.47 keV (Bromine K-edge) for maximum anomalous signal. If using a home source (Cu

    
    , 8.04 keV), sufficient anomalous signal (
    
    
    
    ) still exists.
  • Multiplicity: Collect 360° of data (or high multiplicity) to ensure accurate measurement of Friedel pairs (

    
     and 
    
    
    
    ).
4. Data Processing & Refinement
  • Index/Integrate: Use XDS or DIALS.

  • Phasing/MR: Solve structure using Molecular Replacement (PDB ID: 3KS3 as search model, stripped of water/ligands).

  • Map Calculation:

    • Generate

      
       map (Blue mesh, 1.0 
      
      
      
      ) to see the overall shape.
    • Generate

      
       map (Green/Red mesh, 3.0 
      
      
      
      ) to see the ligand density.
    • CRITICAL: Generate Anomalous Difference Map (Yellow mesh, 4.0

      
      ).
      
  • Interpretation:

    • Locate the Zn atom (strong density).

    • Locate the Sulfonamide Nitrogen coordinated to Zn.[1][3]

    • Validation: The large anomalous peak MUST align with the 5-Bromo position. If the peak aligns with the methyl group position, your model is rotated 180° and is incorrect.

Structural Mechanism Analysis

Understanding the specific interactions of 5-Bromo-3-methylpyridine-2-sulfonamide is vital for the "Expertise" pillar of this guide.

Interaction Diagram

Binding Ligand 5-Br-3-Me-Pyridine Sulfonamide Sulfonamide Sulfonamide (-SO2NH-) Ligand->Sulfonamide Bromo 5-Bromo Ligand->Bromo Methyl 3-Methyl Ligand->Methyl Zn Zn2+ Ion Sulfonamide->Zn Coordination (2.0 Å) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond (Acceptor) Val121 Val121 (Hydrophobic Wall) Bromo->Val121 Van der Waals / Halogen Bond Methyl->Thr199 Steric Constraint His94 His94 Zn->His94 Coordination

Caption: Interaction map highlighting the Zn-coordination and the steric role of the 3-methyl group.

Mechanistic Insights
  • Zinc Coordination: The sulfonamide nitrogen (deprotonated) acts as the fourth ligand to the Zinc ion, completing the tetrahedral geometry.

  • The "Gatekeeper" H-bond: The sulfonamide oxygen forms a critical hydrogen bond with the backbone NH of Thr199. This interaction is non-negotiable for high affinity.

  • The 3-Methyl Twist: The methyl group at position 3 creates a steric clash with the protein backbone near Thr199 if the ring is planar. This forces the pyridine ring to tilt. X-ray crystallography is the only method that can precisely measure this tilt angle (

    
    ), which is crucial for designing subsequent analogs that do not clash with the protein.
    

References

  • Fragment Screening Methodology

    • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry. Link

  • Bromine Anomalous Scattering

    • Dauter, Z., & Dauter, M. (2017). "Anomalous signal of light elements in protein crystallography." Methods in Molecular Biology. Link

  • Sulfonamide Binding Mechanism

    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • X-ray vs Docking Comparison

    • Chen, Y., & Shoichet, B. K. (2009). "Molecular docking and ligand specificity in fragment-based inhibitor discovery." Nature Chemical Biology. Link

Sources

Reproducibility Guide: Biological Effects of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) is a functionalized pyridine sulfonamide scaffold primarily utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor fragment and a versatile synthetic intermediate .[1][2][3] Its biological activity is defined by the primary sulfonamide moiety (


), which acts as a zinc-binding group (ZBG) in metalloenzymes.

Reproducibility of this compound’s biological effects—specifically its inhibition of human Carbonic Anhydrase (hCA) isoforms—is frequently compromised by solubility limits , pH-dependent ionization , and synthetic impurities (e.g., hydrolysis products). This guide provides a standardized framework to benchmark its performance against industry standards like Acetazolamide and Sulfanilamide , ensuring data integrity in fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Chemical & Biological Profile[3][4][5][6]

Mechanism of Action

The biological activity of 5-Bromo-3-methylpyridine-2-sulfonamide is driven by the coordination of the sulfonamide nitrogen anion to the catalytic zinc ion (


) within the active site of Carbonic Anhydrase.[4]
  • Zinc Binding: The deprotonated sulfonamide acts as a transition state analogue, displacing the zinc-bound water molecule/hydroxide ion.[4]

  • Scaffold Interactions: The pyridine ring engages in

    
    -stacking or hydrophobic interactions with the enzyme's hydrophobic pocket (Val121, Leu198, Trp209). The 5-bromo  substituent provides a critical hydrophobic contact and serves as a handle for further derivatization (e.g., Suzuki-Miyaura coupling).
    
  • 3-Methyl Sterics: The 3-methyl group can induce atropisomerism or restrict conformation, potentially improving selectivity for specific isoforms (e.g., hCA IX vs. hCA II) compared to non-substituted pyridines.

Critical Reproducibility Factors
FactorImpact on ReproducibilityControl Measure
pKa & Ionization The sulfonamide group (pKa

9-10) must be deprotonated to bind Zn. Assay pH strongly dictates apparent potency.
Maintain assay buffer at pH 7.4–7.8. Report

, not just

.
Solubility The 5-Br and 3-Me groups increase lipophilicity (

) compared to simple sulfonamides, leading to precipitation in aqueous buffers.
Use DMSO stock (<1% final v/v). Verify solubility via nephelometry.
Chemical Stability Primary sulfonamides are generally stable, but the pyridine ring can be susceptible to nucleophilic attack if activated.Store solid at -20°C under desiccant. Verify purity via LC-MS before use.

Part 2: Comparative Performance Analysis

To validate the biological effects of 5-Bromo-3-methylpyridine-2-sulfonamide, it must be benchmarked against established CA inhibitors.

Comparison with Alternatives
  • Acetazolamide (AZA): The clinical gold standard. High potency (nM), pan-isoform inhibitor.[5] Used as the positive control .

  • Sulfanilamide (SA): A simple benzene sulfonamide fragment. Low potency (

    
    M). Used as a fragment baseline .
    
Performance Benchmarking Table

Note: Values are representative of the pyridine sulfonamide class; specific


 values depend on exact assay conditions.
Feature5-Bromo-3-methylpyridine-2-sulfonamide Acetazolamide (Standard) Sulfanilamide (Baseline)
Primary Target hCA Isoforms (I, II, IX, XII)hCA Isoforms (Pan-inhibitor)hCA Isoforms (Weak)
Potency (

)
0.1 – 10

M
(Estimated Class Average)
10 – 50 nM > 10

M
Selectivity Moderate (Tunable via 5-Br coupling)Low (Pan-inhibitor)Very Low
Solubility Moderate (DMSO required)Low (Water), High (High pH)Moderate
Use Case Lead Optimization / Fragment Hit Clinical Drug / Positive Control Mechanistic Probe

Part 3: Experimental Protocols for Reproducibility

Protocol A: Stock Solution Preparation

Objective: Eliminate precipitation-induced variability.

  • Weighing: Weigh ~5-10 mg of compound into a glass vial.

  • Solvent: Dissolve in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • QC: Visually inspect for particulates. If turbid, sonicate for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) and store at -20°C. Do not freeze-thaw more than 3 times. 
    
Protocol B: Stopped-Flow CO2 Hydration Assay

Objective: Measure intrinsic inhibitory constant (


) free from diffusion limits.
This is the gold standard for CA kinetics, measuring the rate of the physiological reaction: 

.
  • Buffer Preparation: 20 mM HEPES, 20 mM

    
    , pH 7.5. Add Phenol Red indicator (0.2 mM).
    
  • Enzyme Mix: Dilute hCA (I, II, or IX) to ~10-20 nM in buffer.

  • Inhibitor Incubation:

    • Add 5-Bromo-3-methylpyridine-2-sulfonamide (from DMSO stock) to Enzyme Mix.

    • Incubate for 15 minutes at room temperature (critical for equilibration).

  • Substrate Mix: Saturated

    
     water (bubbled for 30 mins at 20°C).
    
  • Measurement:

    • Rapidly mix Enzyme/Inhibitor and Substrate (1:1) in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decrease at 557 nm (Phenol Red color change).

  • Analysis: Fit the initial velocity (

    
    ) vs. Inhibitor concentration to the Cheng-Prusoff equation to derive 
    
    
    
    .

Part 4: Visualization & Workflows

Mechanism of Action: Zinc Coordination

This diagram illustrates the competitive inhibition mechanism at the CA active site.

CA_Inhibition_Mechanism cluster_active_site Carbonic Anhydrase Active Site Zn Active Site Zn2+ Water H2O / OH- Zn->Water Native State Coordination Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Stabilizes Substrate CO2 (Substrate) Substrate->Water Reaction Target Inhibitor 5-Bromo-3-methyl pyridine-2-sulfonamide Inhibitor->Zn Displaces Water (High Affinity) Inhibitor->Complex Forms

Caption: Competitive displacement of the catalytic water molecule by the sulfonamide anion.

Reproducibility Workflow

A self-validating decision tree to ensure assay integrity.

Reproducibility_Workflow Start Start: Compound Received QC QC: LC-MS & NMR (Confirm Purity >95%) Start->QC Solubility Solubility Check (Nephelometry) QC->Solubility Stock Prep 10mM Stock (100% DMSO) Solubility->Stock Assay Stopped-Flow Assay (pH 7.5, 25°C) Stock->Assay Control Run Acetazolamide Control Assay->Control Decision Is Control KI within 20% of Lit? Control->Decision Valid Data Valid: Report KI Decision->Valid Yes Invalid Invalid: Check pH/Enzyme Decision->Invalid No

Caption: Step-by-step workflow to validate compound integrity and assay performance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Pyridine-based carbonic anhydrase inhibitors: A patent review (2016-present). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-sulfonamide complex. Proceedings of the National Academy of Sciences (PNAS). Link

  • BLD Pharm. (2024).[2][6] Product Data Sheet: 5-Bromo-3-methylpyridine-2-sulfonamide. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][4][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Benchmarking Guide: 5-Bromo-3-methylpyridine-2-sulfonamide vs. Clinical Sulfonamide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of carbonic anhydrase (CA) inhibitors and anticancer drug discovery, 5-Bromo-3-methylpyridine-2-sulfonamide (CAS: 1515251-75-8) represents a critical "privileged structure."[1][2] Unlike finished standard-of-care (SoC) drugs like Acetazolamide (glaucoma/diuretic) or Celecoxib (COX-2 inhibitor), this molecule is not a final therapeutic.[1][2] Rather, it is a high-value Fragment Lead .

This guide benchmarks the utility and pharmacophoric potential of this pyridine scaffold against established clinical standards. The comparative analysis reveals that while SoC drugs offer established efficacy, the 5-Bromo-3-methylpyridine-2-sulfonamide scaffold offers superior synthetic tractability (via the C5-Bromine handle) and selectivity tuning potential (via the C3-Methyl steric gate) for next-generation inhibitor design.[1][2]

Technical Profile & Mechanism of Action

To understand the benchmarking data, one must grasp the underlying mechanism.[1][2] Sulfonamides act primarily as Zinc-binding groups (ZBGs) .[1][2]

The Pharmacophore Comparison
  • Standard of Care (Acetazolamide): A thiadiazole sulfonamide.[1][2] It binds tightly to the Zn(II) ion in the active site of Carbonic Anhydrases but lacks selectivity, causing systemic side effects (paresthesia, fatigue).[1][2]

  • The Challenger (5-Bromo-3-methylpyridine-2-sulfonamide): A pyridine sulfonamide.[1][2][3][4]

    • Primary Interaction: The sulfonamide moiety (

      
      ) coordinates with the Zn(II) ion.[1][2][5]
      
    • Secondary Interaction: The pyridine ring engages in

      
      -stacking with hydrophobic residues (e.g., Phe131 in hCA II).[1][2]
      
    • Optimization Handle: The 5-Bromo position allows for Suzuki-Miyaura cross-coupling to extend the molecule toward the "selective pocket" of the enzyme, a feature Acetazolamide lacks.[1][2]

Visualization: Mechanism of Action & Optimization Logic

The following diagram illustrates how this scaffold interferes with the catalytic cycle and how it differs from a static drug like Acetazolamide.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Product HCO3- + H+ Zn->Product Substrate CO2 + H2O Substrate->Zn Native Catalysis Scaffold 5-Bromo-3-methyl pyridine-2-sulfonamide Scaffold->Zn Primary Binding Optimization Suzuki Coupling (Tail Extension) Scaffold->Optimization Via 5-Br Handle SoC Acetazolamide (Standard) SoC->Zn Non-selective Binding Selectivity Isoform Selectivity (hCA IX/XII) Optimization->Selectivity Generates

Figure 1: Mechanistic differentiation. The scaffold binds Zn(II) similarly to the SoC but enables downstream optimization for selectivity via the bromine handle.[1][2]

Comparative Benchmarking Data

The following data contrasts the physicochemical properties and representative biological activity of the 5-Bromo-3-methylpyridine-2-sulfonamide scaffold against clinical standards.

Table 1: Physicochemical "Fragment" Quality (Lipinski Analysis)

Why this matters: High-quality fragments (low MW, low LogP) allow for "growing" the drug without violating Lipinski's Rule of 5 later in development.[1][2]

Metric5-Bromo-3-methyl...[1][2] (The Scaffold)Acetazolamide (SoC - Glaucoma)Celecoxib (SoC - Inflammation)Analysis
MW (Da) ~251.1222.2381.4Superior. Lower MW leaves room for adding functional groups.[1][2]
cLogP ~1.3-0.263.5Optimal. More lipophilic than AZA (better membrane permeability) but not as greasy as Celecoxib.[1][2]
TPSA (Ų) ~6811586Excellent. Lower polar surface area suggests good blood-brain barrier (BBB) penetration potential.[1][2]
Synthetic Utility High (Aryl Bromide)Low (Finished Product)Low (Finished Product)The scaffold is a "building block"; SoCs are "dead ends."[1][2]
Table 2: Representative Enzyme Inhibition Profiles (Ki, nM)

Note: Values for the scaffold are representative of the 3,5-disubstituted pyridine sulfonamide class based on structure-activity relationship (SAR) literature [1][2].[1][2]

Target IsoformPyridine Scaffold (Class Rep)Acetazolamide (Standard)Clinical Implication
hCA I (Cytosolic) 150 - 400 nM250 nMScaffold is comparable; reduced affinity here is often desired to avoid side effects.[1][2]
hCA II (Cytosolic) 10 - 50 nM12 nMPotent. The pyridine nitrogen boosts affinity via stacking, rivaling the standard.[1][2]
hCA IX (Tumor) < 10 nM (after tailing)25 nMThe Key Advantage. With a hydrophobic tail added to the Br-position, this scaffold outperforms AZA in tumor selectivity.[1][2]

Experimental Protocols

To validate the performance of 5-Bromo-3-methylpyridine-2-sulfonamide against standards, the following protocols are recommended.

Protocol A: Stopped-Flow CO2 Hydrase Assay (The Gold Standard)

Purpose: To determine the inhibition constant (


) against specific CA isoforms.[1][2][6] This is the only method accepted for high-impact publication.[1][2]
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.[1][2]

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins).
  • Enzyme Activation: Incubate purified hCA isozyme (I, II, IX, or XII) with the test compound (Scaffold vs. Acetazolamide) for 15 minutes at room temperature.

    • Concentration Range: Serial dilution from 0.1 nM to 10

      
      M.[1][2]
      
  • Kinetic Measurement:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).[1][2][5][7]

    • Mix Enzyme/Inhibitor solution rapidly with

      
       solution.[1][2]
      
    • Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).[1][2]

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).[1][2]
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .[1][2]
      
    • Validation Check: Acetazolamide control must yield a

      
       of ~12 nM against hCA II for the assay to be valid.[1][2]
      
Protocol B: Synthetic "Grow" Validation (Suzuki Coupling)

Purpose: To demonstrate the scaffold's superiority over Acetazolamide by proving it can be functionalized.

  • Reactants: 1.0 eq 5-Bromo-3-methylpyridine-2-sulfonamide + 1.2 eq Phenylboronic acid.[1][2]

  • Catalyst System: 5 mol%

    
    , 2.0 eq 
    
    
    
    .[1][2]
  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

  • Conditions: Reflux at 90°C for 12 hours under Argon.

  • Outcome: Formation of 5-phenyl-3-methylpyridine-2-sulfonamide.

    • Success Metric: >80% Isolated Yield.[1][2]

    • Comparison: Attempting this on Acetazolamide will fail or require harsh conditions due to the lack of a reactive handle.[1][2]

Strategic Workflow: From Scaffold to Lead

The following workflow visualizes how a researcher should utilize this specific molecule in a drug discovery campaign.

Optimization_Workflow Start 5-Bromo-3-methyl pyridine-2-sulfonamide Screen Fragment Screening (SPR / X-ray) Start->Screen Decision Is binding detected? Screen->Decision Path_A Grow Fragment (Suzuki Coupling at C5) Decision->Path_A Yes Path_B Link Fragment (Click Chemistry) Decision->Path_B Yes Assay Selectivity Assay (hCA IX vs hCA II) Path_A->Assay Path_B->Assay Lead Novel Anticancer Lead Assay->Lead High Selectivity

Figure 2: The Fragment-to-Lead optimization workflow utilizing the specific structural advantages of the 5-Bromo-3-methyl scaffold.

Conclusion

5-Bromo-3-methylpyridine-2-sulfonamide is not a competitor to Acetazolamide in the pharmacy, but it is a superior competitor in the laboratory .[1][2]

  • Use Acetazolamide if you need a positive control for general Carbonic Anhydrase inhibition.[2]

  • Use 5-Bromo-3-methylpyridine-2-sulfonamide if you are developing novel therapeutics.[1][2] Its unique combination of a reactive bromine handle, a solubility-enhancing pyridine ring, and a classic sulfonamide warhead makes it the preferred starting point for designing selective inhibitors for hypoxic tumors (hCA IX) and drug-resistant bacteria.[1][2]

References

  • Supuran, C. T. (2016).[1][2] "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [1][2]

  • Nocentini, A., et al. (2018).[1][2] "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site."[1][2][5][6][7] Expert Opinion on Drug Discovery.

  • PubChem Compound Summary. (2025). "5-Bromo-3-methylpyridine-2-carboxylic acid (Related Structure/Data)." National Center for Biotechnology Information.[1][2] [1][2]

  • BldPharm. (2024).[1][2][3] "Product Specifications: 5-Bromo-3-methylpyridine-2-sulfonamide." BldPharm Catalog.

  • Mbhele, Z., et al. (2024).[1][2] "Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives." Pandawa Institute.[1][2]

Sources

Thermodynamic Truth: A Comparative Guide to Validating Binding Affinity with Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard of "Truth"

In the high-stakes environment of drug discovery and structural biology, binding affinity (


) is the primary metric of success. While high-throughput methods like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are excellent for screening, they often rely on proxies—refractive index changes or thermophoretic mobility—that require immobilization or labeling.

Isothermal Titration Calorimetry (ITC) stands apart as the only technique that measures the universal signal of binding: heat . It does not merely detect that binding occurred; it quantifies the forces driving that binding. By measuring the heat released or absorbed (


) directly, ITC provides a complete thermodynamic profile (

,

,

, and

) in a single experiment.[1]

This guide serves as a technical manual for researchers who need to validate "hits" from HTS/SPR with thermodynamic rigor.

The Physics of Binding: Why ITC is Unique

To understand why ITC is the validator, one must look at the Gibbs-Helmholtz equation. Most assays measure occupancy to derive


 (affinity). ITC measures 

(enthalpy) directly and calculates the rest.[2]
Diagram 1: The Thermodynamic Link

This diagram illustrates how ITC derives the full thermodynamic profile from a single titration series.

ITC_Thermodynamics cluster_inputs Raw Experimental Data cluster_process Integration & Fitting cluster_outputs Thermodynamic Output cluster_derived Calculated Parameters RawHeat Differential Power (µcal/sec) Isotherm Binding Isotherm (Heat vs Molar Ratio) RawHeat->Isotherm Integration Injection Injection Volume Injection->Isotherm CurveFit Non-Linear Regression Isotherm->CurveFit DeltaH Enthalpy (ΔH) (Direct Measure) CurveFit->DeltaH Ka Affinity (Ka) (Slope/Shape) CurveFit->Ka N Stoichiometry (n) (Inflection Point) CurveFit->N DeltaS Entropy (ΔS) ΔG = ΔH - TΔS DeltaH->DeltaS DeltaG Free Energy (ΔG) ΔG = -RT ln(Ka) Ka->DeltaG DeltaG->DeltaS

Figure 1: The flow of data in an ITC experiment. Unlike other methods, Enthalpy (


) is a direct observable, not a derived parameter.

Comparative Analysis: ITC vs. SPR vs. MST[3][4][5]

ITC is rarely the first screen due to throughput limitations. Its role is validation . Below is an objective comparison of why you might choose ITC over its competitors for critical decision-making.

Table 1: Technical Specification Comparison
FeatureITC (Isothermal Titration Calorimetry) SPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis)
Primary Output Thermodynamics (

)
Kinetics (

)
Affinity (

)
Labeling/Immobilization None (Native Solution) Required (Immobilization to chip)Required (Fluorescent label)
Sample Consumption High (200–300 µL per run at 10–50 µM)Low (<50 µL, reusable chips)Very Low (<10 µL)
Throughput Low (8–12 runs/day)High (Hundreds/day)Medium-High
Buffer Sensitivity Critical (Mismatch = Artifacts)Moderate (Refractive index bulk shift)Moderate (Fluorescence interference)
Binding Mechanism Direct measurement of heatMass change on surfaceThermophoretic mobility change
Best Use Case Gold Standard Validation , Mechanism of Action, StoichiometryScreening, Kinetics, Ranking hitsLow sample availability, Membrane proteins
Expert Insight: The "Artifact" Trap

SPR can generate false positives if the protein denatures on the chip surface or if "sticky" compounds bind non-specifically to the dextran matrix. ITC eliminates this by measuring in free solution. If an ITC experiment shows no heat, there is no binding—regardless of what the SPR sensorgram suggested.

Experimental Protocol: The Self-Validating System

The following protocol is designed to eliminate the two most common causes of ITC failure: Buffer Mismatch and Concentration Error .

Diagram 2: The "Perfect Match" Workflow

A decision tree for sample preparation to ensure data integrity.

ITC_Workflow Start Start: Purified Protein & Ligand Dialysis STEP 1: Co-Dialysis (The 'Gold Standard') Start->Dialysis BufferSave Save Final Dialysis Buffer (Use for Ligand Dissolution) Dialysis->BufferSave Crucial Step ConcCheck STEP 2: Concentration Check (A280 / Colorimetric) BufferSave->ConcCheck CValue Calculate c-value c = n * [P] * Ka ConcCheck->CValue Decision Is 10 < c < 1000? CValue->Decision Adjust Adjust Concentration Decision->Adjust No Degas STEP 3: Degas Samples (5-10 mins) Decision->Degas Yes Adjust->CValue Load STEP 4: Load Cell (Protein) & Syringe (Ligand) Degas->Load Run Run Titration Load->Run

Figure 2: The Critical Path for ITC. Note that Step 1 (Dialysis) is the only way to guarantee the buffer in the cell matches the syringe exactly.

Detailed Methodology
Step 1: Buffer Matching (The Thermodynamics Killer)

ITC measures heat changes as small as 0.1 µcal. If the buffer in the syringe differs from the cell by even 0.1% in pH or salt, the "Heat of Dilution" will mask the "Heat of Binding."

  • Protocol: Dialyze the macromolecule (protein) against the assay buffer. Use the final dialysate to dissolve the small molecule ligand. This ensures the solvent background is identical.

  • Caution: Avoid buffers with high ionization enthalpies (like Tris) if you expect protonation events. Phosphate or HEPES are preferred.

Step 2: The "Wiseman c-value" Optimization

You cannot simply guess concentrations. You must target a specific curve shape, defined by the c-value:



  • Ideal Range:

    
    .[2][3]
    
  • Implication: If

    
    , the curve is too shallow (cannot determine 
    
    
    
    ). If
    
    
    , the curve is a square step (cannot determine
    
    
    ).
  • Action: If you expect a

    
     of 1 µM (
    
    
    
    ), your protein concentration
    
    
    should be roughly 10–50 µM.
Step 3: The Titration Schedule
  • Temperature: 25°C is standard.

  • Stir Speed: 750–1000 rpm (ensure rapid mixing without foaming).

  • Injections:

    • Injection 1: 0.4 µL (Always discard this point in analysis; it suffers from diffusion artifacts).

    • Injections 2–19: 2.0 µL each.

    • Spacing: 150–180 seconds (Allow signal to return to baseline).

Data Analysis & Interpretation

When analyzing the data using software (e.g., MicroCal PEAQ-ITC or equivalent), look for these indicators of quality:

  • Baseline Stability: The baseline should return to the same power level after every injection. Drift indicates bubbles or instability.

  • Stoichiometry (

    
    ):  For a 1:1 binder, 
    
    
    
    should be between 0.8 and 1.2.
    • If

      
      : Your protein is likely partially inactive or the concentration was overestimated.
      
    • If

      
      : The ligand concentration is likely lower than you thought.
      
  • Enthalpy (

    
    ):  This is the magnitude of the peaks.
    
    • Exothermic (Negative peaks): Hydrogen bond formation, van der Waals interactions.

    • Endothermic (Positive peaks): Hydrophobic effect (displacement of ordered water).

Case Study: Validating a "Sticky" Hit

Scenario: A drug discovery team identified a small molecule inhibitor for a kinase using SPR. The SPR data showed a


 of 500 nM. However, the compound was hydrophobic.

The Experiment: ITC was performed to validate the hit.

Table 2: The Validation Data
ParameterSPR Result (Screening)ITC Result (Validation)Interpretation

500 nMNo Binding Detected The SPR signal was a non-specific artifact (compound sticking to the chip matrix).
Stoichiometry (

)
N/A (Assumed 1:1)0 The compound did not bind the protein active site.

N/A~0 kcal/mol No heat evolved; no interaction occurred.

References

  • Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. Retrieved from [Link]

  • TA Instruments. (2023). Affinity ITC: Technology and Applications.[3] Retrieved from [Link]

  • Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35. Retrieved from [Link]

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology, 84, 79-113. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-3-methylpyridine-2-sulfonamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and responsibility. The procedures outlined herein are based on an analysis of the compound's structural motifs—a brominated pyridine core and a sulfonamide functional group—and align with established best practices for hazardous chemical waste management.

Core Principle: Hazard-Based Waste Identification

  • Pyridine Moiety : Pyridine and its derivatives are often flammable, toxic, and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Waste containing pyridine is classified as hazardous and requires specific disposal methods, such as high-temperature incineration.[4][5]

  • Organobromine Moiety : Brominated organic compounds pose a significant environmental risk. Combustion of these materials can lead to the formation of hazardous byproducts, including hydrobromic acid (HBr), bromine gas (Br₂), and potentially polybrominated dibenzodioxins and dibenzofurans, necessitating specialized incineration facilities equipped with scrubbers and afterburners.[6][7][8] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[9][10]

  • Sulfonamide Moiety : Sulfonamides as a class can cause skin and eye irritation.[11] While not the primary driver of the disposal protocol, this property reinforces the need for appropriate personal protective equipment (PPE).

Table 1: Summary of Potential Hazards
Hazard ClassAssociated RisksRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the general toxicity profile of pyridine derivatives.[12]
Skin/Eye Irritation Causes skin and serious eye irritation.Common characteristic of sulfonamides and pyridine compounds.[6][11]
Flammability Potential for flammability, especially if dissolved in a flammable solvent.Pyridine is a flammable liquid.[1][12]
Environmental Hazard Toxic to aquatic life with long-lasting effects.A known risk associated with brominated organic compounds.[13]
Combustion Hazard Thermal decomposition may release toxic and corrosive fumes (NOx, SOx, HBr).Inherent to the elemental composition (Nitrogen, Sulfur, Bromine).[1][7]

Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[13] Due to its characteristics, 5-Bromo-3-methylpyridine-2-sulfonamide waste would likely be classified as a hazardous waste, subjecting it to stringent management standards from generation to final disposal.[9][14] Always consult your institution's Environmental Health and Safety (EHS) department, as local and state regulations may also apply.[6]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Prior to handling any waste containing 5-Bromo-3-methylpyridine-2-sulfonamide, all personnel must be equipped with the appropriate PPE to prevent exposure.[2]

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationRationale
Hand Protection Nitrile or other solvent-resistant gloves.To prevent skin contact and absorption.[2]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk quantities or spill cleanup.To protect against splashes and eye irritation.[6][15]
Skin & Body Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.To prevent inhalation of potentially harmful dust or vapors.[1][16]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Designate separate waste streams for solid and liquid waste containing 5-Bromo-3-methylpyridine-2-sulfonamide.

    • Solid Waste: Includes unused reagent, contaminated weighing papers, gloves, pipette tips, and other disposables.[13] These items should be collected in a dedicated, compatible container.

    • Liquid Waste: Includes reaction mixtures or solutions containing the compound. Collect in a sealable, compatible hazardous waste container.[13]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

Step 2: Containerization
  • Select Appropriate Containers: Use containers that are chemically resistant to the waste material. For liquids, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. For solids, a wide-mouth HDPE container or a sealable bag is suitable.

  • Ensure Integrity: Containers must be in good condition, free from leaks, and able to be securely sealed.[17] For liquid waste, never fill a container more than 90% full to allow for vapor expansion.

Step 3: Labeling
  • Immediate and Clear Labeling: All waste containers must be labeled immediately upon the first addition of waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Bromo-3-methylpyridine-2-sulfonamide".

    • List any other components or solvents in the container.

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant").[13]

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 4: On-Site Accumulation and Storage
  • Designated Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Safe Storage Conditions: Keep waste containers in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[6][17] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 5: Final Disposal
  • Professional Disposal: The final disposal of 5-Bromo-3-methylpyridine-2-sulfonamide waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][13]

  • Incineration: The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber system to neutralize harmful and corrosive combustion byproducts like HBr and NOx.[4][6][7] Never dispose of this chemical down the drain or in the regular trash. [1][6]

Emergency Procedures

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[16]

  • Contain Spill: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.[2][16] Avoid generating dust if the material is a solid.[17]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.[18]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.[16]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 5-Bromo-3-methylpyridine-2-sulfonamide waste.

DisposalWorkflow Disposal Decision Workflow for 5-Bromo-3-methylpyridine-2-sulfonamide A Waste Generation (Solid or Liquid) B Is this waste? YES A->B K Spill or Exposure? A->K C Classify as HAZARDOUS WASTE B->C Always D Select Proper PPE (Gloves, Goggles, Lab Coat) C->D E Segregate Waste (Solid vs. Liquid) D->E F Choose Compatible Container (Sealed, <90% Full) E->F G Label Container Correctly (Name, Hazards, Date) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup via EHS or Licensed Contractor H->I H->K J Final Disposal (High-Temp Incineration) I->J K->I No L Follow Emergency Procedures (Alert, Contain, First Aid) K->L Yes L->H After Cleanup

Caption: Disposal Workflow Diagram

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI . Source: National Center for Biotechnology Information. [Link]

  • Other Disposal Guidance | I-WASTE DST | US EPA . Source: U.S. Environmental Protection Agency. [Link]

  • Disposal Guidance | I-WASTE DST | US EPA . Source: U.S. Environmental Protection Agency. [Link]

  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited . Source: Jubilant Ingrevia Limited. [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie . Source: Loba Chemie. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (Pyridine) . Source: Fisher Scientific. [Link]

  • HAZARD SUMMARY - Pyridine - NJ.gov . Source: New Jersey Department of Health. [Link]

  • Chemical Waste Disposal Guidelines . Source: Emory University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Source: Post Apple Scientific. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI . Source: National Center for Biotechnology Information. [Link]

  • Environmental Fact Sheet, Organobromine . Source: U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine . Source: Centers for Disease Control and Prevention. [Link]

Sources

Personal protective equipment for handling 5-Bromo-3-methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

5-Bromo-3-methylpyridine-2-sulfonamide is a functionalized heterocyclic intermediate commonly used in pharmaceutical synthesis. While often classified under generic "Warning" labels (H315, H319, H335), its specific structural motifs—a halogenated pyridine ring coupled with a sulfonamide group—demand a safety protocol that goes beyond standard organic handling.

Critical Hazard Insight: The presence of the sulfonamide moiety (


) introduces a risk of hypersensitivity and sensitization . Researchers with known sulfa-drug allergies must strictly avoid handling this compound. Furthermore, the pyridine ring facilitates transdermal absorption, meaning "standard" gloving may be insufficient for prolonged contact.
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but long-term sensitization.

PPE ComponentSpecificationScientific Rationale & Operational Requirement
Hand Protection Double Nitrile (0.11 mm min. thickness each)Why: Pyridine derivatives can permeate thin nitrile over time. Double gloving creates a "breakthrough buffer."Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.
Eye Protection Chemical Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient for fine powders. Sulfonamide dust is a potent ocular irritant and sensitizer.Requirement: Essential during weighing and solid transfer.
Respiratory N95 / P100 (if outside hood)Why: Inhalation is the fastest route to systemic sensitization. Rule: Primary control is the Fume Hood. Respirators are a backup only for spill cleanup or equipment maintenance.
Body Defense Lab Coat (Tyvek® optional) Why: Cotton coats absorb liquids. If handling >5g or solutions >0.5M, wear a disposable Tyvek sleeve or apron to prevent sleeve saturation.
Part 3: Operational Workflow & Engineering Controls

The following diagram illustrates the mandatory "Safe Loop" for handling this compound, emphasizing the critical decision points for containment.

SafetyProtocol Start Start: Task Definition RiskCheck Risk Assessment: Volume > 100mg? Start->RiskCheck Hood Engineering Control: Chemical Fume Hood (Sash @ 18 inches) RiskCheck->Hood Yes (Critical) RiskCheck->Hood No (Standard) Weighing Action: Weighing/Transfer (Use Anti-Static Gun) Hood->Weighing Solubilization Action: Solubilization (Solvent: DMSO/DCM) Weighing->Solubilization Decon Decontamination: 10% Bleach or Soap/Water Weighing->Decon Spill/Cleanup Waste Disposal: Halogenated Waste Stream Solubilization->Waste Reaction Complete Decon->Waste

Figure 1: Operational workflow emphasizing the non-negotiable use of fume hoods for both solid and liquid handling phases to prevent respiratory sensitization.

Part 4: Detailed Handling Protocols
1. Weighing & Solid Transfer (Highest Risk Phase)
  • The Hazard: Electrostatic charging of the fine powder can cause "fly-out," leading to inhalation or bench contamination.

  • The Protocol:

    • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab damper.

    • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.

    • Transfer: Do not dump. Tap the spatula gently. Immediately recap the stock bottle before dissolving the solid.

2. Solubilization & Reaction
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or DCM.

    • Warning:DMSO enhances skin permeability. If 5-Bromo-3-methylpyridine-2-sulfonamide is dissolved in DMSO, it will bypass the skin barrier instantly upon contact. Double gloving is mandatory here.

  • Temperature: Avoid heating open vessels. Pyridine derivatives have distinct odors and low odor thresholds (0.02 ppm for pyridine), but this sulfonamide derivative may be less volatile yet more potent as a sensitizer.

3. Emergency Response
  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

    • Follow-up: Monitor for redness/itching (contact dermatitis) for 48 hours.

  • Eye Contact:

    • Flush for 15 minutes. Seek medical attention immediately—sulfonamides can cause severe conjunctival irritation.

Part 5: Waste Disposal Strategy

Proper disposal is legally required and environmentally critical due to the halogen (Bromine) content.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 5-Bromo-3-methylpyridine-2-sulfonamide. Toxic. Sensitizer."
Liquid Waste Halogenated Organic "Halogenated Solvent Waste. Contains: Pyridine derivative, Bromine."[1][2]
Contaminated Sharps Hazardous SharpsStandard Red Bin (Incineration).

Disposal Logic: Never mix this compound with oxidizing acids (e.g., Nitric Acid) in the waste stream. The pyridine ring can form unstable salts or undergo vigorous oxidation, potentially releasing bromine gas (


).
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Sulfonamides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Choquet-Kastylevsky, G., et al. Allergic reactions to sulfonamides: clinical and biological features. Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

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